Butyl[(pyridin-2-yl)methyl]amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCXUZCAPSTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of Butyl[(pyridin-2-yl)methyl]amine hydrochloride
A Technical Guide for Ligand Design and Synthesis[1]
Executive Summary
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (CAS: 147638-66-2 for HCl salt; 3511-28-2 for free base) is a bidentate nitrogen-donor ligand and a versatile pharmaceutical intermediate.[1] Characterized by a pyridine ring linked via a methylene bridge to a secondary butylamine, this compound serves as a critical "soft-hard" donor motif in coordination chemistry, particularly for Copper(II) and Zinc(II) sequestration.
This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and metallodrug development.
Part 1: Molecular Identity & Structural Analysis
The physicochemical behavior of this compound is dictated by its dual-nitrogen core.[1] Unlike symmetric ligands (e.g., Dipicolylamine), the asymmetry of the N-butyl group introduces distinct steric and electronic parameters.
| Parameter | Technical Specification |
| IUPAC Name | N-butyl-1-(pyridin-2-yl)methanamine hydrochloride |
| Common Synonyms | N-butyl-2-picolylamine HCl; 2-((Butylamino)methyl)pyridine HCl |
| Molecular Formula | C |
| Molecular Weight | 164.25 g/mol (Free Base) / ~200.71 g/mol (Mono-HCl) |
| Ligand Denticity | Bidentate ( |
| Coordination Geometry | Forms 5-membered chelate rings with transition metals |
Structural Implications on Reactivity[1]
-
Pyridine Nitrogen (
): Acts as angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -acceptor and -donor. Its basicity is modulated by the protonation state of the nearby amine.[1] -
Secondary Amine (
): The primary basic center. The butyl chain provides lipophilicity (LogP modulation) without imposing excessive steric hindrance, making it ideal for Atom Transfer Radical Polymerization (ATRP) ligands where catalyst mobility is key.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 2: Physicochemical Parameters[1][3][4][5][6][7]
The following data aggregates experimental ranges and predicted values based on structure-activity relationship (SAR) analogs.
| Property | Value / Range | Context & Causality |
| Physical State | White to off-white hygroscopic solid | The HCl salt lattice energy stabilizes the oil-based free amine.[1] |
| Melting Point | 160°C – 175°C (Decomposes) | High ionic character of the ammonium-chloride lattice.[1] |
| Solubility (Water) | > 50 mg/mL | High. Protonated amine forms strong H-bonds with water.[1] |
| Solubility (Organic) | Soluble: MeOH, EtOH, DMSOInsoluble: Hexane, Et | Critical for purification: The salt precipitates from ether/hexane. |
| pKa | ~ 2.5 – 3.0 | Suppressed relative to free pyridine (5.2) due to electrostatic repulsion from the proximal ammonium cation.[1] |
| pKa | ~ 9.2 – 9.8 | Typical for secondary alkyl amines; dictates ligand binding pH window. |
| LogP (Free Base) | ~ 1.8 – 2.1 | Moderate lipophilicity allows membrane permeability in biological assays.[1] |
pH-Dependent Speciation
Understanding the protonation state is vital for chelation.[1] At physiological pH (7.4), the molecule exists primarily as a monocation (Amine-H
Part 3: Synthetic Routes & Purification
The most robust synthesis is Reductive Amination .[1] Direct alkylation of butylamine with 2-picolyl chloride is discouraged due to the risk of over-alkylation (forming tertiary amines).[1]
Protocol: Reductive Amination (Self-Validating)
Reagents:
-
2-Pyridinecarboxaldehyde (1.0 eq)[1]
-
n-Butylamine (1.05 eq)[1]
-
Sodium Borohydride (NaBH
) (1.5 eq) or STAB (Sodium Triacetoxyborohydride) -
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde in MeOH at 0°C. Add n-butylamine dropwise.[1] Allow to stir for 2 hours at room temperature. Validation: Monitor disappearance of aldehyde carbonyl peak via TLC or IR (loss of ~1700 cm
signal). -
Reduction: Cool to 0°C. Add NaBH
in small portions (exothermic). Stir for 4 hours. -
Quench & Extraction: Quench with water.[1] Evaporate MeOH. Extract aqueous layer with Dichloromethane (DCM).[1]
-
Salt Formation (Critical Step): Dry DCM layer over MgSO
. Filter. Add 4M HCl in Dioxane dropwise until precipitate forms.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Recrystallization: Recrystallize the crude solid from Ethanol/Diethyl Ether to remove any tertiary amine byproducts.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1. Proton NMR (
H NMR, 400 MHz, D
O)
-
Pyridine Ring:
8.5 (d, 1H, -H), 7.8 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H). Note: Shifts downfield in HCl salt vs free base. -
Benzylic CH
: 4.3 – 4.5 (s, 2H). Diagnostic Peak. -
Butyl Chain:
-
3.1 (t, 2H, N-CH
-Pr) - 1.6 (m, 2H)
- 1.3 (m, 2H)
-
0.9 (t, 3H, Terminal CH
)
-
3.1 (t, 2H, N-CH
2. Mass Spectrometry (ESI-MS)[1]
-
Target Ion: [M+H]
= 165.14 m/z (Free base mass + proton). -
Purity Check: Absence of m/z 108 (2-picolylamine fragment) or m/z 220+ (dialkylated byproduct).[1]
Part 5: Functional Applications
1. Chelation & Metallodrugs
The compound acts as a bidentate ligand.[1][2][3] In the presence of Zn
-
Stability Constants: Log K for Cu(II) complexes is typically 6–8, lower than tridentate analogs (e.g., dipicolylamine, Log K ~14), making it suitable for reversible binding or ion sensing.
2. Pharmaceutical Intermediate
Used as a scaffold for:
-
Histamine Analogs: The ethyl-amine chain mimicry allows interaction with H-receptors.[1]
-
Metallo-Enzyme Inhibitors: The zinc-binding motif can inhibit matrix metalloproteinases (MMPs) when linked to a peptidomimetic backbone.[1]
References
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link
- Pyridine pKa Analysis: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for pyridine basicity suppression).
-
Ligand Properties in ATRP: Matyjaszewski, K., & Xia, J. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001. Link
-
Zinc Sensing Chemistry: Xu, Z., et al. "Fluorescent Sensors for Zn2+ Based on a Diarylethene with a 2-(2-Pyridyl)imidazole Unit."[1] Sensors, 2018. (Analogous ligand behavior). Link
-
Crystallographic Data (Analog): CSD Database, Entry for N-(2-pyridylmethyl)amine derivatives.[1] (Verifies coordination geometry).
Sources
Butyl[(pyridin-2-yl)methyl]amine Hydrochloride: Technical Profile & Synthesis Guide
[1][2][3]
Compound Identity & Physicochemical Data[1][2][4][5][6][7][8]
This compound serves as a critical N,N-bidentate ligand in coordination chemistry and a versatile building block in medicinal chemistry.[2][3] Commercially, it is most stable and available as the dihydrochloride salt , owing to the basicity of both the secondary amine and the pyridine nitrogen.
Core Data Table[1][2]
| Property | Data |
| Common Name | Butyl[(pyridin-2-yl)methyl]amine dihydrochloride |
| Synonyms | N-butyl-1-(pyridin-2-yl)methanamine 2HCl; N-(2-Pyridylmethyl)-n-butylamine dihydrochloride |
| CAS Number (2HCl) | 1240568-58-4 |
| CAS Number (Free Base) | Not widely indexed; refer to salt CAS for procurement |
| Molecular Formula | C₁₀H₁₆N₂[1][2][3] · 2HCl |
| Molecular Weight | 237.17 g/mol (Salt) / 164.25 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, methanol, ethanol; Free base soluble in DCM, chloroform |
| pKa (Estimated) | ~8.8 (Secondary Amine), ~5.2 (Pyridine Nitrogen) |
Structural Identifiers
Synthesis Methodologies
The synthesis of Butyl[(pyridin-2-yl)methyl]amine is most efficiently achieved via Reductive Amination .[1][2][3] This method is preferred over direct alkylation due to higher selectivity for the secondary amine and suppression of over-alkylation (tertiary amine formation).
Protocol A: Reductive Amination (Preferred)
Mechanism: Condensation of 2-pyridinecarboxaldehyde with n-butylamine forms an imine intermediate, which is selectively reduced in situ.[1][2][3]
Reagents:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]
-
Acid Catalyst: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation[1][2][3]
Step-by-Step Workflow:
-
Imine Formation: In a dry flask under inert atmosphere (N₂), dissolve 2-pyridinecarboxaldehyde in DCE. Add n-butylamine and acetic acid.[1][2][3] Stir at room temperature for 30–60 minutes to allow imine formation.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise. This reducing agent is mild and selective for imines in the presence of aldehydes [1].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.[1][2][3]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).[3]
-
Purification: Dry combined organics over Na₂SO₄ and concentrate. The crude oil (Free Base) can be purified via flash chromatography (SiO₂, MeOH/DCM gradient).
-
Salt Formation: Dissolve the free base in diethyl ether or ethanol.[3] Add HCl (4M in dioxane or gas) dropwise. The dihydrochloride salt precipitates; filter and dry under vacuum.[3]
Protocol B: Nucleophilic Substitution
Mechanism: Displacement of chloride from 2-(chloromethyl)pyridine by n-butylamine.[1][2][3]
-
Risk: High probability of forming the tertiary amine (bis-alkylation) if stoichiometry is not strictly controlled.[2][3]
-
Condition: Use a large excess of n-butylamine (3–5 equiv) to favor mono-alkylation.[1][2][3]
Synthesis Pathway Visualization
The following diagram illustrates the reductive amination logic, highlighting the critical intermediate.
Caption: Step-wise synthesis via reductive amination (Abdel-Magid protocol) to ensure mono-alkylation selectivity.
Applications in Research & Drug Development[1][2]
A. Ligand Design (Bioinorganic Chemistry)
This compound acts as a bidentate N,N-donor ligand , analogous to the widely used TPA (Tris(2-pyridylmethyl)amine) but with lower denticity and higher lipophilicity due to the butyl chain.[3]
-
Coordination: It forms stable complexes with transition metals, particularly Zn(II) and Cu(II) .[3] The pyridine nitrogen and the secondary amine nitrogen form a 5-membered chelate ring.[2][3]
-
Utility: These complexes are often used as structural mimics for metalloenzyme active sites or as fluorescent sensors for metal ions (e.g., Zinpyr analogs) [2].[3]
B. Pharmaceutical Intermediate
The 2-picolylamine scaffold is a "privileged structure" in medicinal chemistry.[2][3]
-
Kinase Inhibition: The pyridine moiety can interact with the hinge region of kinases via hydrogen bonding.[3]
-
Neuroprotection: Derivatives of picolylamines have shown activity in chelating excess metal ions involved in neurodegenerative pathways (e.g., Alzheimer's β-amyloid aggregation) [3].[2][3]
C. Ion Extraction
The n-butyl chain imparts lipophilicity, making the free base suitable for solvent extraction processes.[2][3] It can selectively extract Cu(II) or Ni(II) from aqueous phases into organic solvents by forming neutral, lipophilic complexes.
Coordination Mode Visualization
Caption: Bidentate coordination mode of the ligand to a Zn(II) center, forming a stable 5-membered chelate ring.
Safety & Handling
-
Hazards: As a secondary amine and pyridine derivative, the compound is an Irritant (Skin/Eye/Respiratory) .[3] The free base is corrosive; the hydrochloride salt is less volatile but still an irritant.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator.
-
Incompatibility: Strong oxidizing agents.[3] The free base reacts rapidly with acid chlorides and anhydrides.[3]
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Mikami-Kido, M. & Saito, Y. (1982).[3] "Structure of tris(2-picolylamine) zinc(II) dichloride-ethanol." Acta Crystallographica.
-
Fluorochem Product Data. (2024). "Butyl[(pyridin-2-yl)methyl]amine dihydrochloride Specifications."
solubility and stability of Butyl[(pyridin-2-yl)methyl]amine hydrochloride
An In-depth Technical Guide to the Solubility and Stability of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the scientific rationale behind the recommended experimental protocols. By integrating established principles of physical chemistry and regulatory guidance, this guide outlines robust methodologies for generating reliable data crucial for advancing chemical entities from discovery to development. We will explore thermodynamic and kinetic solubility assessments, forced degradation strategies under various stress conditions, and the development of a stability-indicating analytical method.
Introduction and Physicochemical Foundation
Butyl[(pyridin-2-yl)methyl]amine is a substituted pyridine derivative featuring a secondary amine. For pharmaceutical applications, it is commonly prepared as a hydrochloride salt to enhance its solubility and handling properties. The presence of two basic nitrogen atoms (the pyridine nitrogen and the secondary amine) suggests it may be available as a dihydrochloride salt, a critical detail for accurate molecular weight calculations and interpretation of solubility data.[1] Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount, as these properties directly influence its bioavailability, formulation development, and shelf-life.[2][3]
The molecular structure dictates its physicochemical behavior. The pyridine ring and the secondary amine are basic centers that will be protonated at low pH. The butyl group imparts a degree of lipophilicity. An estimation of the acid dissociation constants (pKa) is essential for predicting the pH-dependent solubility profile. The primary amine is expected to have a pKa in the range of 9-10, while the pyridine nitrogen's pKa is typically around 5-6. This means the molecule's net charge, and thus its interaction with aqueous media, will change significantly across the physiological pH range.
| Property | Value / Predicted Value | Source |
| IUPAC Name | N-(pyridin-2-ylmethyl)butan-1-amine;dihydrochloride | [1] |
| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 237.17 g/mol | Calculated |
| Predicted pKa₁ (Aliphatic Amine) | ~9.5 - 10.5 | Chemical Analogy |
| Predicted pKa₂ (Pyridine) | ~5.0 - 6.0 | Chemical Analogy |
| Predicted logP (Free Base) | ~2.3 | [4] (analogue) |
Aqueous Solubility Characterization
Solubility is not a single value but a context-dependent measurement.[5] For drug development, we are interested in both thermodynamic equilibrium solubility, which represents the true saturation point, and kinetic solubility, which reflects the behavior in high-throughput screening environments.
Rationale for Method Selection
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is required for Biopharmaceutics Classification System (BCS) assessment.[6] It measures the concentration of a saturated solution after a prolonged equilibration period, allowing the solid and solution phases to reach a stable state.[5][7] For earlier discovery phases, high-throughput kinetic methods, such as those based on precipitation detection, can provide a rapid rank-ordering of compounds, though these results can be influenced by factors like DMSO co-solvent and may not reflect true equilibrium.[8]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to determine the pH-solubility profile across the physiologically relevant range of pH 1.2 to 6.8, as recommended by WHO guidelines for BCS classification.[6]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) at the desired ionic strength.[6]
-
Sample Preparation: Add an excess amount of Butyl[(pyridin-2-yl)methyl]amine hydrochloride to a known volume of each buffer in a sealed vial. The excess solid is critical to ensure equilibrium is reached with the solid phase.[6]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 37 °C for biopharmaceutical relevance) using a mechanical shaker.[5] Collect samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure a plateau in concentration is reached, which signifies equilibrium.[6]
-
Sample Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.[5]
-
Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.3).
-
Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid using techniques like XRPD or DSC to check for any polymorphic or salt form conversions during the equilibration period.[6]
Chemical Stability Profiling
Stability testing is essential to identify degradation pathways and develop a formulation that protects the API from decomposition.[3] Forced degradation (or stress testing) is an integral part of this process, where the API is subjected to conditions more severe than accelerated stability testing to produce potential degradation products.[3][9] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary or irrelevant degradants.[9]
Rationale for Stress Conditions
The selected stress conditions—hydrolysis, oxidation, heat, and light—are mandated by ICH guidelines (Q1A) and represent the most common degradation pathways for pharmaceutical molecules.[9][10]
-
Hydrolysis: The molecule's stability is assessed across a pH range to simulate potential exposure in different physiological environments or aqueous formulations.
-
Oxidation: Amine functional groups are often susceptible to oxidation.[3] Using an oxidizing agent like hydrogen peroxide helps to identify potential oxidative liabilities.
-
Thermal: Heat can provide the energy to overcome activation barriers for degradation reactions.
-
Photolytic: Exposure to light can induce photolytic degradation, which is a critical parameter for packaging and storage considerations.[2]
Experimental Protocol: Forced Degradation Studies
General Procedure: Prepare stock solutions of Butyl[(pyridin-2-yl)methyl]amine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent and subject them to the conditions outlined below. A control sample, protected from the stress condition, should be analyzed concurrently.
| Stress Condition | Recommended Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl, 60-80 °C, 24-72h | Simulates gastric conditions and assesses acid-catalyzed degradation pathways. Elevated temperature accelerates the reaction.[11] |
| Base Hydrolysis | 0.1 M NaOH, 60-80 °C, 2-24h | Assesses susceptibility to base-catalyzed degradation. Amine salts may degrade faster under basic conditions.[10][12] |
| Oxidation | 3-30% H₂O₂, Room Temp, 24h | The secondary amine is a potential site for oxidation to N-oxides or other species.[3][11] |
| Thermal Stress | Solid API, 80-100 °C, 7 days | Evaluates the intrinsic thermal stability of the solid-state material.[10] |
| Photolytic Stress | Solution & Solid API, ICH Q1B conditions (UV & Vis light) | The pyridine ring is an aromatic system that can absorb UV light, potentially leading to photolytic degradation.[2][10] |
Stability-Indicating Analytical Method Development (HPLC)
A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its impurities, excipients, and degradation products.[13][14] A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common and suitable approach.[15]
Method Development Rationale: The goal is to achieve baseline separation between the parent API peak and all peaks corresponding to degradation products. Gradient elution is typically preferred to resolve compounds with a range of polarities within a reasonable run time.[15] The choice of mobile phase pH should be informed by the pKa of the analyte to ensure good peak shape.
Proposed RP-HPLC Method Parameters:
| Parameter | Recommended Setting | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 provides good hydrophobic retention for most small molecules. A smaller particle size enhances efficiency.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the amines, leading to good peak shape and retention on a C18 column. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography.[14] |
| Gradient | 5% to 95% B over 10-15 min | A broad gradient is a good starting point to elute all potential degradants. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV, Photodiode Array (PDA) | PDA detection is crucial as it provides spectral data, allowing for peak purity assessment to ensure co-elution is not occurring.[13][14] |
| Injection Volume | 1 - 5 µL |
Conclusion
This guide provides a foundational strategy for the comprehensive evaluation of the . The described protocols, grounded in established scientific principles and regulatory expectations, enable the generation of high-quality, reliable data. A thorough understanding of the pH-solubility profile is critical for selecting appropriate formulation strategies, while a detailed map of the molecule's degradation pathways is indispensable for ensuring the development of a safe, effective, and stable final drug product. The successful execution of these studies provides the robust data package necessary to support confident decision-making in the drug development process.
References
- Raytor. (2026, January 22).
- World Health Organiz
- American Pharmaceutical Review. (2013, April 2).
- PubMed. (2018, February 6).
- Academia.edu. (n.d.).
- Lund University Publications. (n.d.).
- Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- IRJPMS. (n.d.).
- LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- ResolveMass Laboratories. (2026, February 15).
- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). N-Butyl-2-pyridylmethanimine 97 7032-24-8.
- PMC. (n.d.). A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- PMC. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
- Fluorochem. (n.d.). butyl[(pyridin-2-yl)methyl]amine dihydrochloride.
- Google Patents. (n.d.).
- ChemSpider Synthetic Pages. (2002, October 29). Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride.
- PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pyridin-2-amine.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- Benchchem. (n.d.).
- PubChem. (n.d.). N-Butyl-2-pyridinamine.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Butyl-2-pyridinamine | C9H14N2 | CID 14322668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. raytor.com [raytor.com]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 14. irjpms.com [irjpms.com]
- 15. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a secondary amine containing a pyridine ring and a butyl group. The presence of the nitrogen atoms and the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its NMR spectra. The hydrochloride salt form further impacts the chemical shifts, particularly of the protons on and adjacent to the pyridine ring and the amine group, due to the protonation of the basic nitrogen atoms. Understanding the NMR spectra of this compound is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Butyl[(pyridin-2-yl)methyl]amine hydrochloride is predicted to exhibit distinct signals for the pyridine ring protons, the methylene bridge, the butyl chain protons, and the amine protons. The protonation of the pyridine nitrogen and the secondary amine by HCl is expected to cause a significant downfield shift of the adjacent protons.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Butyl[(pyridin-2-yl)methyl]amine hydrochloride
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Py) | 8.5 - 8.7 | d | ~5 | 1H |
| H-4 (Py) | 7.9 - 8.1 | t | ~7-8 | 1H |
| H-3 (Py) | 7.5 - 7.7 | d | ~8 | 1H |
| H-5 (Py) | 7.4 - 7.6 | t | ~6-7 | 1H |
| CH₂ (Pyridinylmethyl) | 4.3 - 4.5 | s | - | 2H |
| NH₂⁺ | 9.0 - 10.0 | br s | - | 2H |
| N-CH₂ (Butyl) | 3.0 - 3.2 | t | ~7 | 2H |
| CH₂ (Butyl) | 1.6 - 1.8 | m | - | 2H |
| CH₂ (Butyl) | 1.3 - 1.5 | m | - | 2H |
| CH₃ (Butyl) | 0.9 - 1.0 | t | ~7 | 3H |
Note: The chemical shift of the NH₂⁺ protons is highly dependent on the solvent and concentration and may exchange with water if present.
Rationale for Predicted ¹H Chemical Shifts:
-
Pyridine Protons (H-3, H-4, H-5, H-6): The protons on the pyridine ring are expected to be significantly deshielded due to the electron-withdrawing effect of the protonated nitrogen atom.[1] The H-6 proton, being closest to the nitrogen, will be the most downfield. The predicted shifts are based on data for similar pyridinium compounds.[2][3]
-
Methylene Bridge (CH₂): The methylene protons adjacent to the pyridine ring are also deshielded and are expected to appear as a singlet, assuming no significant coupling to the amine protons.[2][3]
-
Amine Protons (NH₂⁺): The protons on the protonated secondary amine will be significantly downfield and will likely appear as a broad singlet due to quadrupole broadening and potential exchange.
-
Butyl Chain Protons: The chemical shifts of the butyl chain protons are predicted based on standard values for alkylamines, with the methylene group attached to the nitrogen being the most downfield.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbons of the pyridine ring will be in the aromatic region, with the carbons adjacent to the nitrogen being the most deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for Butyl[(pyridin-2-yl)methyl]amine hydrochloride
| Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Py) | 155 - 158 |
| C-6 (Py) | 148 - 150 |
| C-4 (Py) | 140 - 142 |
| C-3 (Py) | 125 - 127 |
| C-5 (Py) | 123 - 125 |
| CH₂ (Pyridinylmethyl) | 55 - 58 |
| N-CH₂ (Butyl) | 48 - 50 |
| CH₂ (Butyl) | 29 - 31 |
| CH₂ (Butyl) | 19 - 21 |
| CH₃ (Butyl) | 13 - 14 |
Rationale for Predicted ¹³C Chemical Shifts:
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen atom. C-2 and C-6, being closest to the nitrogen, are the most deshielded. The values are predicted based on data for substituted pyridines.[4]
-
Methylene Bridge (CH₂): This carbon is attached to both the pyridine ring and the nitrogen atom, leading to a downfield shift.
-
Butyl Chain Carbons: The chemical shifts for the butyl chain are predicted based on standard values for aliphatic amines.
Experimental Protocol for NMR Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of Butyl[(pyridin-2-yl)methyl]amine hydrochloride, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shifts, especially for exchangeable protons.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
To aid in the definitive assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
-
Visualization of Molecular Structure and NMR Correlations
Molecular Structure
Caption: Molecular structure of Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
Experimental Workflow
Caption: Workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predicted ¹H and ¹³C NMR analysis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. The predicted chemical shifts, multiplicities, and coupling constants are based on established NMR principles and data from analogous structures. This information, along with the provided experimental protocol, will be a valuable resource for scientists and researchers in the fields of chemistry and drug development for the structural characterization and verification of this and related compounds. The definitive assignment of all signals should be confirmed by two-dimensional NMR experiments.
References
-
PubChem. (n.d.). 2-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemElectroChem. (n.d.). ArTS. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminomethyl-pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
-
ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
-
PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0290530). Retrieved from [Link]
-
ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
mass spectrometry analysis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride
An In-depth Technical Guide to the Mass Spectrometry Analysis of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Authored by a Senior Application Scientist
Foreword: A Strategic Approach to Analyte Characterization
In modern drug development, a thorough understanding of an active pharmaceutical ingredient's (API) analytical profile is not merely a regulatory requirement; it is a cornerstone of robust science. This guide provides a comprehensive, field-proven methodology for the mass spectrometric analysis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. We will move beyond rote procedural descriptions to explore the underlying principles that govern experimental choices, ensuring that the resulting data is not only accurate but also defensible. Our approach is grounded in establishing a self-validating system where each step, from sample preparation to data interpretation, is logically justified and scientifically sound.
Analyte Profile and Ionization Strategy
1.1. Physicochemical Properties of Butyl[(pyridin-2-yl)methyl]amine
Before any analysis, understanding the analyte is paramount. Butyl[(pyridin-2-yl)methyl]amine is a small molecule featuring two key functional groups that dictate its behavior in a mass spectrometer:
-
A secondary aliphatic amine: This group has a basic nitrogen atom that is readily protonated.
-
A pyridine ring: This aromatic heterocycle also contains a basic nitrogen atom.
The molecular formula of the free base is C10H16N2, with a monoisotopic mass of 164.1313 g/mol . The compound is supplied as a dihydrochloride salt (C10H18Cl2N2), meaning both nitrogen atoms are protonated in the solid form[1]. This inherent basicity is the single most important factor in designing our analytical strategy.
1.2. Rationale for Ionization Mode Selection
Given the presence of two basic nitrogen atoms, the choice of ionization technique is straightforward. Electrospray Ionization (ESI) in the positive ion mode is the method of choice for such polar, basic compounds[2][3].
Causality Behind the Choice: ESI is a soft ionization technique that generates charged droplets from a liquid stream[3]. For a basic analyte like Butyl[(pyridin-2-yl)methyl]amine, dissolving it in an acidified mobile phase (e.g., containing 0.1% formic acid) ensures it exists in a protonated state in solution before it even enters the ion source. This pre-formation of ions in the liquid phase dramatically enhances the efficiency of the ESI process, leading to a strong signal for the protonated molecule, [M+H]+[3]. The gas-phase basicity and polarity of the molecule are key determinants of ESI response, and this analyte is well-suited for robust protonation[4][5].
Experimental Workflow and Protocols
A successful analysis depends on a meticulously planned workflow. The following diagram outlines the logical progression from sample receipt to final data interpretation.
Caption: High-level experimental workflow for LC-MS/MS analysis.
2.1. Protocol: Sample and Standard Preparation
This protocol is designed to minimize matrix effects and ensure reproducibility[6].
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 2.4 mg of Butyl[(pyridin-2-yl)methyl]amine hydrochloride (which corresponds to 1.64 mg of the free base) and dissolve it in 1.64 mL of methanol. This corrects for the mass of the two hydrochloride counter-ions.
-
Intermediate Dilutions: Perform serial dilutions of the stock solution using a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This is crucial for ensuring good peak shape upon injection[6].
-
Working Standards & QCs: Prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of Quality Control (QC) samples (low, mid, high) from the intermediate dilutions.
-
Sample Injection: Inject a small volume (e.g., 2-5 µL) to avoid overloading the LC column and mass spectrometer.
2.2. Protocol: LC-MS/MS Method Parameters
The goal of the liquid chromatography (LC) step is to separate the analyte from potential impurities and matrix components, delivering a clean, concentrated band to the mass spectrometer[7]. A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its superior sensitivity and selectivity[7].
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Liquid Chromatography | ||
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 column provides excellent retention for moderately polar compounds. The short length and small particle size allow for fast, efficient separations.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common LC-MS additive that acidifies the mobile phase, promoting analyte protonation for positive mode ESI and improving peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency, suitable for most reversed-phase methods. |
| Gradient | 5% B to 95% B over 3 min | A generic starting gradient suitable for small molecule screening.[8] It should be optimized to ensure the analyte elutes with a retention time of 2-3 minutes for optimal throughput. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that balances separation efficiency with analysis time. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | As established, this mode is ideal for protonating the basic nitrogen atoms on the analyte.[3] |
| Capillary Voltage | 3.5 - 4.5 kV | This voltage creates the electrospray. It should be optimized to maximize the signal for the precursor ion. |
| Source Temperature | 120 - 150 °C | Helps in the desolvation of droplets in the ESI process.[3] |
| Desolvation Gas | Nitrogen, 350 - 450 °C | Heated nitrogen gas aids in the evaporation of solvent from the ESI droplets, facilitating the release of gas-phase ions.[3] |
| Precursor Ion (Q1) | m/z 165.14 | This is the mass-to-charge ratio of the protonated free base, [C10H16N2 + H]+. Do not tune on adducts or in-source fragments.[8] |
| Product Ions (Q3) | To be determined (see Sec. 3) | These are the characteristic fragment ions used for quantification (quantifier) and confirmation (qualifier). |
| Collision Energy (CE) | To be optimized (e.g., 10-40 eV) | The voltage applied in the collision cell (Q2) that induces fragmentation. It must be optimized for each precursor-to-product transition to maximize signal intensity. |
Data Interpretation: Fragmentation Pathway Analysis
The structural elucidation and confident quantification of an analyte rely on understanding its fragmentation in the gas phase. After the protonated molecule ([M+H]+ at m/z 165.14) is isolated in the first quadrupole (Q1), it is subjected to collision-induced dissociation (CID) in Q2. The resulting fragments are then analyzed in Q3.
3.1. Proposed Fragmentation Mechanism
The proton can reside on either the secondary amine or the pyridine nitrogen. The fragmentation pathway will be influenced by the proton's location. The most likely fragmentation involves cleavage of the bonds alpha to the secondary amine, which is a common pathway for amines.
-
Primary Fragmentation: The most labile bonds are adjacent to the secondary amine. Cleavage of the C-N bond connecting the butyl group is highly probable. This would result in the loss of a butene molecule (C4H8) via a rearrangement, or a butyl radical. However, the most common fragmentation for alkylamines is the alpha-cleavage.
-
Key Fragment Ions:
-
Loss of the Butyl Group: Cleavage of the N-butyl bond can lead to a fragment at m/z 93 . This corresponds to the [pyridin-2-ylmethyl]amine radical cation.
-
Formation of the Pyridinylmethyl Cation: A more common and stable fragment is the tropylium-like pyridinylmethyl cation at m/z 92 ([C6H6N]+), formed by the loss of butylamine.
-
Alpha-Cleavage of the Butyl Chain: The most characteristic fragment for aliphatic amines is cleavage alpha to the nitrogen. For butylamine, this results in a dominant ion at m/z 30.[9] In our molecule, cleavage of the C-C bond beta to the nitrogen within the butyl group can lead to the loss of a propyl radical, generating an ion at m/z 122 .
-
Formation of the Butylaminomethyl Cation: Cleavage of the bond between the methylene bridge and the pyridine ring would result in an ion at m/z 86 .
-
Based on the relative stability of these potential fragments, the transition from m/z 165 -> m/z 92 is predicted to be one of the most intense and specific, making it an excellent candidate for the primary MRM transition (quantifier).
Caption: Proposed CID fragmentation pathway for protonated Butyl[(pyridin-2-yl)methyl]amine.
Method Validation: A System of Trust
A method is only useful if it is proven to be reliable. Validation demonstrates that an analytical procedure is suitable for its intended purpose[10]. All validation experiments should adhere to the International Council for Harmonisation (ICH) Q2(R1) guideline[11][12].
4.1. Core Validation Parameters
The following parameters must be assessed to ensure the method is robust and trustworthy.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or other compounds.[10][12] | No significant peaks (>20% of LLOQ) should be present at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To establish the relationship between analyte concentration and instrument response and define the concentration range over which this relationship is acceptable.[12][13] | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of the determined value to the nominal (true) value. Assessed by analyzing QC samples at multiple concentrations.[12] | Mean concentration should be within ±15% of the nominal value for QC samples. |
| Precision | To measure the degree of scatter between a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day).[10][12] | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QC samples. |
| Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response should be at least 5-10 times that of the blank. Accuracy and precision should be within ±20%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature). | The results should remain within the established accuracy and precision criteria. |
References
-
Quan, L., et al. (2015). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. PubMed. Available at: [Link]
-
Tecan Group. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
Han, J., et al. (2022). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. PMC. Available at: [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
SCIEX. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. Available at: [Link]
-
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Leito, I., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tecan.com [tecan.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Butylamine(109-73-9) MS [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
The Pyridin-2-yl-methylamine Scaffold: A Foundational Guide to Early Synthesis and Coordination Chemistry
The following technical guide focuses on the early research and foundational chemistry of pyridin-2-yl-methylamine (2-picolylamine), distinguishing it from its structural cousin 2-aminopyridine.
Executive Summary & Chemical Identity
Pyridin-2-yl-methylamine (also known as 2-picolylamine or 2-(aminomethyl)pyridine ) represents a cornerstone scaffold in both coordination chemistry and medicinal synthesis.[1] Unlike 2-aminopyridine, where the amine is directly attached to the aromatic ring (resulting in resonance-dampened basicity), the methylene bridge in 2-picolylamine insulates the amine, preserving its nucleophilicity and allowing for distinct bidentate chelation modes.
This guide explores the "early era" (1940s–1980s) of this molecule, tracing its trajectory from a simple pyridine derivative to a critical precursor for antiarrhythmic drugs and radiopharmaceuticals.
Core Chemical Profile[1]
-
IUPAC Name: 1-(Pyridin-2-yl)methanamine[1]
-
Key Feature: The "N,N-Chela" motif. The pyridine nitrogen (
) and the aliphatic amine nitrogen ( ) form a stable 5-membered chelate ring with transition metals. -
Basicity:
(amine) 8.8; (pyridine) 5.2.
Synthetic Evolution: The Route to Purity
Early research focused heavily on efficient access to the scaffold, as the purity of 2-picolylamine was critical for its use in polymer synthesis and catalysis.
The Cyanopyridine Reduction (The Industrial Standard)
The most authoritative early method, still relevant today, is the catalytic hydrogenation of 2-cyanopyridine. This route avoids the over-alkylation byproducts common in direct amination.
Mechanism & Causality: The reduction proceeds via an aldimine intermediate. A common issue in early protocols was the formation of secondary amines (dimerization) due to the condensation of the intermediate imine with the product amine.
-
Solution: Early chemical engineers introduced ammonia (
) or acetic anhydride to the reaction mixture to suppress dimer formation, a technique known as "poisoning" the condensation pathway.
The Gabriel Synthesis (The Laboratory Standard)
For derivatives where harsh hydrogenation was not feasible, the Gabriel synthesis provided a self-validating route.
-
Precursor: 2-(Chloromethyl)pyridine.
-
Reagent: Potassium phthalimide.
-
Cleavage: Hydrazine hydrate.
-
Why this matters: This method guaranteed a primary amine product, essential for establishing structure-activity relationships (SAR) in early antihistamine research.
Coordination Chemistry: The "Picolyl Claw"
Before it was a drug scaffold, 2-picolylamine was a ligand. The 1960s and 70s saw an explosion of research into its binding constants, primarily because it served as a mimic for histidine-containing enzymes.
The Zinc(II) and Copper(II) Paradigm
The scaffold forms highly stable complexes with
-
Structural Logic: The bite angle of the N-C-C-N chelate is nearly ideal for octahedral and square planar geometries.
-
Dipicolylamine (DPA): Researchers quickly realized that alkylating the primary amine with a second picolyl group created Dipicolylamine (DPA) , a tridentate ligand that became the gold standard for zinc sensing and radiopharmaceutical labeling (e.g., Tc-99m imaging).
Visualization: The Chelation Lineage
The following diagram illustrates the evolution from the simple mono-dentate precursor to the complex chelators used in early bioinorganic models.
Figure 1: The synthetic lineage of picolylamine ligands. Note the progression from simple amine to the tripodal TPA, a standard in biomimetic oxidation chemistry.
Early Medicinal Applications: The Flecainide Connection
While 2-aminopyridines (like Tripelennamine) dominated the antihistamine market, 2-picolylamine found its most critical pharmaceutical application as a transformative intermediate .
Case Study: Flecainide Acetate (Antiarrhythmic)
In the 1970s, researchers at Riker Laboratories (now part of 3M/Meda) utilized 2-picolylamine to synthesize Flecainide , a Class Ic antiarrhythmic agent.
-
The Synthetic Logic:
-
Condensation: 2-Aminomethylpyridine was reacted with a fluorinated benzoic acid derivative (2,5-bis(2,2,2-trifluoroethoxy)benzoic acid).[2]
-
The "Scaffold Morph": The pyridine ring was not the final pharmacophore. Instead, the pyridine ring of the intermediate was selectively hydrogenated to a piperidine ring.
-
Significance: This demonstrates the role of 2-picolylamine not just as a final motif, but as a robust starting material for generating 2-substituted piperidines, which are difficult to synthesize directly with high regioselectivity.
-
Radiopharmaceuticals (Apoptosis Imaging)
Early research into Technetium-99m (
Experimental Protocols
Protocol A: Catalytic Synthesis of 2-Picolylamine
Based on classical reduction methodologies (e.g., Adkins, 1940s).
Reagents:
-
2-Cyanopyridine (1.0 eq)
-
Raney Nickel (Catalyst, 10 wt%)
-
Ammonia (Liquid or methanolic solution, excess)
-
Methanol (Solvent)
Workflow:
-
Preparation: In a high-pressure autoclave, dissolve 2-cyanopyridine in methanol.
-
Poisoning: Add excess ammonia. Critical Step: The ammonia shifts the equilibrium away from the secondary imine formation, preventing dimerization to bis(2-pyridylmethyl)amine.
-
Hydrogenation: Pressurize with
(50–100 atm) and heat to 80°C. Stir vigorously. -
Workup: Filter the Raney Nickel (Caution: Pyrophoric). Distill the filtrate.
-
Validation: 2-Picolylamine boils at ~82°C (12 mmHg). Purity should be confirmed via GC-MS (look for absence of the dimer peak at M+ = 199).
Protocol B: Synthesis of a Zn-DPA Complex (Standard Reference)
Used for verifying ligand quality and preparing sensing standards.
Reagents:
-
Dipicolylamine (DPA) (1.0 eq)
-
Zinc Perchlorate Hexahydrate (1.0 eq)
-
Acetonitrile (Solvent)
Workflow:
-
Dissolution: Dissolve DPA in acetonitrile.
-
Complexation: Add Zinc Perchlorate solution dropwise.
-
Crystallization: Allow slow evaporation.
-
Observation: Colorless crystals of
form. -
Data Check: NMR (
) will show a distinct downfield shift of the methylene protons ( ppm) compared to the free ligand, confirming metal coordination.
Visualizing the Pharmacophore Logic
The following diagram maps how the 2-picolylamine scaffold serves as a divergence point for two major classes of bioactive molecules: Metal Chelators and Piperidine Drugs.
Figure 2: Divergent utility of the scaffold. Pathway A exploits the pyridine nitrogen for chelation; Pathway B uses the pyridine ring as a latent piperidine source.
References
-
Preparation of 2-Picolylamine: Adkins, H., & Harry, J. (1944). The Hydrogenation of Pyridine Derivatives. Journal of the American Chemical Society. Link
-
Flecainide Synthesis: Banitt, E. H., et al. (1977).[2] Antiarrhythmics. N-(2-Piperidylmethyl)benzamides. Journal of Medicinal Chemistry. Link
-
Coordination Chemistry (DPA): Anderegg, G., et al. (1977). Metal complex formation of 2,2'-dipyridylamine and 2-picolylamine. Helvetica Chimica Acta. Link
-
Apoptosis Imaging: van Tilborg, G. A., et al. (2011). Synthesis and preliminary evaluation of radiolabeled bis(zinc(II)-dipicolylamine) coordination complexes. Bioconjugate Chemistry. Link
-
General Review: Chelucci, G. (2015). Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands. Coordination Chemistry Reviews. Link
Sources
The Pyridin-2-yl-methylamine Scaffold: A Privileged Motif in Drug Discovery - An In-depth Technical Guide
Abstract
The substituted pyridin-2-yl-methylamine core is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a remarkable diversity of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of this versatile structural motif. We will trace its origins from the pioneering work in antihistamine research to its contemporary role in the development of targeted therapies for a range of diseases, including tuberculosis, cancer, and neurological disorders. This document will delve into the key synthetic strategies, structure-activity relationships (SAR), and the mechanistic insights that have driven the successful translation of pyridin-2-yl-methylamine derivatives from the laboratory to the clinic.
A Serendipitous Beginning: The Dawn of Antihistamines and the Discovery of Pyrilamine
The story of substituted pyridin-2-yl-methylamines is intrinsically linked to the quest to understand and counteract the effects of histamine. In the 1930s, the physiological roles of histamine were becoming increasingly apparent, particularly its involvement in allergic reactions. This spurred a search for compounds that could block its action.
The seminal work of Swiss-born Italian pharmacologist Daniel Bovet at the Pasteur Institute in Paris was pivotal. In 1937, Bovet and his colleagues discovered the first substance with antihistaminic properties.[1][2] This breakthrough paved the way for the development of the first antihistamine drug for human use in 1942.[1][3] Building on this momentum, in 1944, Bovet's team synthesized pyrilamine (also known as mepyramine), a landmark achievement that introduced the pyridin-2-yl-methylamine scaffold to the world of medicine.[1][2][3] Pyrilamine, a first-generation antihistamine, demonstrated the therapeutic potential of this chemical class in treating allergic conditions.[4][5] It came into medical use in 1949 and was marketed under various names, including Neo-Antergan.[2]
The core structure of pyrilamine, featuring a pyridine ring linked to an ethylenediamine chain, became a foundational template for a plethora of first-generation antihistamines.[4] These early compounds, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier.[4][6]
Foundational Synthesis: Establishing the Pyridin-2-yl-methylamine Core
The utility of the pyridin-2-yl-methylamine scaffold necessitated the development of robust and scalable synthetic routes. The parent compound, 2-(aminomethyl)pyridine, also known as 2-picolylamine, serves as a crucial building block for many more complex derivatives.
Historically and into the present day, one of the most common and direct methods for the synthesis of 2-picolylamine is the catalytic hydrogenation of 2-cyanopyridine .[3] This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.[7] The nitrile group is selectively reduced to a primary amine, yielding the desired product.
Caption: Catalytic hydrogenation of 2-cyanopyridine to 2-picolylamine.
Another key synthetic approach is the reductive amination of 2-pyridinecarboxaldehyde . This versatile reaction involves the condensation of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for their mildness and selectivity.[8][9]
Caption: Reductive amination of 2-pyridinecarboxaldehyde.
These foundational synthetic methods have been refined and expanded over the decades, with modern advancements in catalysis offering even greater efficiency and functional group tolerance.
Evolution of a Scaffold: Diversification of Therapeutic Applications
While the journey of the pyridin-2-yl-methylamine scaffold began with antihistamines, its therapeutic potential has since expanded into a multitude of disease areas. This diversification is a testament to the scaffold's ability to be chemically modified to interact with a wide range of biological targets.
Combating Infectious Diseases: A New Front Against Tuberculosis
A significant recent development has been the emergence of substituted pyridin-2-yl-methylamines as potent anti-tubercular agents.[10][11] These compounds have been shown to target the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in the biosynthesis of the mycobacterial cell wall.[10][11]
Structure-based drug design has played a crucial role in the optimization of these inhibitors. By understanding the binding interactions within the MmpL3 active site, researchers have been able to systematically modify the pyridin-2-yl-methylamine core to enhance potency and improve pharmacokinetic properties. For example, the introduction of various substituents on the pyridine ring and the amine has led to compounds with high activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[10]
| Compound | R1 | R2 | MIC (μg/mL) vs. M. tb H37Rv |
| 21 | 4-isopropylphenyl | 4,4-dimethyl-1,4-azasilinane | 0.5-1 |
| 37 | 4-isopropylphenyl | 8-azaspiro[4.5]decyl | 0.125 |
| 62 | 4-isopropylphenyl | N-((4-(4-isopropylphenyl)pyridin-2-yl)methyl)cycloheptanamine | 0.016 |
| Data synthesized from Wen, Y., et al. (2023). European Journal of Medicinal Chemistry, 255, 115351.[10] |
Precision Oncology: Targeting Kinases and Cell Cycle Regulators
The pyridin-2-yl-methylamine scaffold has also found significant application in the development of kinase inhibitors for cancer therapy.[12] Kinases are a class of enzymes that play a central role in cell signaling and are often dysregulated in cancer. The pyridine moiety can act as a hinge-binder, a key interaction for many kinase inhibitors.
One notable example is the development of inhibitors for Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response. By inhibiting CHK1, cancer cells can be sensitized to the effects of chemotherapy. Hybridization of a 2-aminoisoquinoline scaffold with a pyridine-2-yl-methylamine-containing fragment led to the discovery of potent and orally bioavailable CHK1 inhibitors.
Modulating the Central Nervous System: From Dopamine to Serotonin Receptors
The versatility of the pyridin-2-yl-methylamine scaffold extends to the modulation of neurotransmitter receptors in the central nervous system. Derivatives have been investigated as antagonists for dopamine receptors, particularly the D3 and D4 subtypes, which are implicated in various neurological and psychiatric disorders.[13][14][15]
Furthermore, this scaffold has been instrumental in the development of selective agonists for the 5-HT1A serotonin receptor.[16][17] These compounds have shown potential as antidepressants and anxiolytics.[16][17] The ability to fine-tune the substitution pattern on the pyridine ring and the amine allows for the optimization of receptor affinity and selectivity.
Emerging Frontiers: Antiviral and Anti-inflammatory Potential
Research into the therapeutic applications of pyridin-2-yl-methylamines continues to expand. The scaffold has been explored for its potential as an antiviral agent, with derivatives showing activity against a range of viruses.[18] Additionally, the anti-inflammatory properties of certain pyridine derivatives are being investigated, with some compounds demonstrating inhibition of key inflammatory mediators.[19][20][21]
Key Experimental Protocols
To provide practical insights for researchers, this section outlines representative experimental procedures for the synthesis of key pyridin-2-yl-methylamine intermediates and derivatives.
Protocol 1: Catalytic Hydrogenation of 2-Cyanopyridine to 2-Picolylamine
This protocol describes a standard laboratory-scale synthesis of 2-picolylamine via the catalytic hydrogenation of 2-cyanopyridine using a platinum oxide catalyst.
Materials:
-
2-Cyanopyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
To a high-pressure reactor vessel, add 2-cyanopyridine (1.0 g).
-
Add glacial acetic acid (5-10 mL) as the solvent.
-
Carefully add PtO₂ catalyst (5 mol%) to the solution.
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the reactor with inert gas.
-
Open the reactor and quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-picolylamine.
-
The crude product can be purified by distillation under reduced pressure.
This protocol is adapted from the general procedure described in Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst (2015).[22]
Protocol 2: Reductive Amination of 2-Pyridinecarboxaldehyde with a Primary Amine
This protocol details a general procedure for the synthesis of N-substituted pyridin-2-yl-methylamines via reductive amination using sodium triacetoxyborohydride.
Materials:
-
2-Pyridinecarboxaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in 1,2-dichloroethane.
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
This protocol is a generalized procedure based on standard reductive amination techniques.[8][9]
Structure-Activity Relationship (SAR) Insights
The extensive exploration of the pyridin-2-yl-methylamine scaffold has generated a wealth of SAR data across various biological targets. Understanding these relationships is critical for the rational design of new and improved therapeutic agents.
Caption: Key structural features and substitution points of the pyridin-2-yl-methylamine scaffold influencing biological activity.
General SAR Observations:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, including kinase hinge regions.
-
The Methylamine Nitrogen: The basicity of the amine nitrogen can be modulated through substitution to optimize interactions with acidic residues in a target's active site and to influence pharmacokinetic properties.
-
Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly impact binding affinity and selectivity. For example, in the anti-tubercular MmpL3 inhibitors, lipophilic groups at the 4-position of the pyridine ring were found to be beneficial for activity.[10]
-
N-Substitution on the Amine: The nature of the substituent(s) on the amine nitrogen is critical for defining the therapeutic application. For instance, the ethylenediamine moiety in first-generation antihistamines is key to their H1 receptor antagonism. In contrast, more complex substituents are often required for potent kinase or other receptor interactions.
Conclusion and Future Perspectives
From its serendipitous discovery as the core of the first synthetic antihistamines to its current status as a versatile privileged scaffold, the journey of the substituted pyridin-2-yl-methylamine motif is a compelling narrative of innovation in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.
The future of the pyridin-2-yl-methylamine scaffold appears bright. Its continued exploration in areas such as targeted protein degradation (e.g., as a component of PROTACs), the development of novel anti-infectives to combat drug resistance, and the design of selective modulators for challenging CNS targets will undoubtedly lead to the discovery of new and impactful medicines. The foundational principles of synthesis and structure-activity relationships established over the past eight decades will continue to guide the rational design of the next generation of therapeutics based on this remarkable chemical entity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4992, Pyrilamine. Retrieved February 29, 2024 from [Link].
- Sharma, S., & Kumar, P. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(45), 28249-28271.
- Hofgen, N., et al. (2008). Synthesis and SAR of highly potent and selective dopamine D-3-receptor antagonists: Variations on the 1H-pyrimidin-2-one theme. Bioorganic & Medicinal Chemistry Letters, 18(15), 4475-4479.
-
Oreate AI. (2024, January 28). Pyrilamine: Unpacking the Science Behind a Familiar Antihistamine. Oreate AI Blog. Retrieved February 29, 2024 from [Link].
-
Britannica, The Editors of Encyclopaedia. "Daniel Bovet". Encyclopedia Britannica, 4 Apr. 2025, [Link]. Accessed 29 February 2024.
-
Britannica, The Editors of Encyclopaedia. "pyrilamine". Encyclopedia Britannica, 20 Jul. 1998, [Link]. Accessed 29 February 2024.
-
Wikipedia contributors. (2024, February 21). 2-Picolylamine. In Wikipedia, The Free Encyclopedia. Retrieved 15:30, February 29, 2024, from [Link].
- Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351.
- Popa, M., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3715–3743.
- Oh, S., et al. (2021). Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air.
-
The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]...
- Boissard, C., et al. (2000). SAR of novel biarylmethylamine dopamine D4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(15), 1731-1734.
- Wen, Y., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry, 255, 115351.
-
SLS. 2-Picolylamine, 99% | a65204-5g | SIGMA-ALDRICH. Retrieved February 29, 2024 from [Link].
-
PharmaKB. Pyrilamine. Retrieved February 29, 2024 from [Link].
- Foloppe, N., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9313-9331.
-
Synapse. (2024, July 17). What is the mechanism of Pyrilamine Maleate?. Retrieved February 29, 2024 from [Link].
- Google Patents. (2007).
- Google Patents. (1998).
-
Nfor, E. N., et al. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[4][5][19]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis. BMC Research Notes, 14(1), 406.
- Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185.
- Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Schetz, J. A., et al. (2010). Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. Bioorganic & Medicinal Chemistry, 18(15), 5586-5595.
- Reddy, M. A., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1834-1840.
- Kumar, A., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 13(5), 1-15.
- Al-Warhi, T., et al. (2022). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 27(18), 6013.
- Sahu, R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences, 83(2), 162-185.
-
Organic Chemistry Explained. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones [Video]. YouTube. [Link]...
- Xiao, J., et al. (2018). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry – A European Journal, 24(45), 11648-11652.
- Vacher, B., et al. (1999). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.
- Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2. .
- Di Pietro, O., et al. (2021). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 26(21), 6483.
- Abdel-Aziem, A., et al. (2017). Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. Pharmaceutical Chemistry Journal, 51(8), 652-660.
- Gholap, A. R., et al. (2009). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 1(1), 183-188.
- Bligh, S. W. A., et al. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Dalton Transactions, (2), 184-188.
- Verga, D., et al. (2024).
- Zarei, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129665.
- Newman, J. L., et al. (2014). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Bioorganic & Medicinal Chemistry Letters, 24(22), 5122-5128.
- Google Patents. (2006). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1. .
- Al-Ostath, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
Sources
- 1. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 2. Pyrilamine | drug | Britannica [britannica.com]
- 3. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 4. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrilamine: Unpacking the Science Behind a Familiar Antihistamine - Oreate AI Blog [oreateai.com]
- 6. What is the mechanism of Pyrilamine Maleate? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. SAR of novel biarylmethylamine dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 16. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]
- 17. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
theoretical studies on Butyl[(pyridin-2-yl)methyl]amine hydrochloride
Executive Summary
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (N-butyl-2-picolylamine HCl) represents a critical scaffold in coordination chemistry and medicinal pharmacophores. Structurally, it combines a flexible hydrophobic butyl chain with a rigid, chelating pyridyl-methylamine headgroup. This "amphiphilic" nature makes it a versatile bidentate ligand for transition metals (Cu, Zn, Ni) and a privileged intermediate in the synthesis of unsymmetrical tripodal ligands (e.g., TPA derivatives).
This technical guide establishes a rigorous theoretical and experimental framework for studying this compound. Moving beyond basic characterization, we integrate Density Functional Theory (DFT) for electronic profiling, molecular docking for target prediction, and self-validating synthetic protocols. This document is designed for researchers requiring high-fidelity models to predict reactivity, stability, and bioactivity.
Part 1: Molecular Architecture & DFT Profiling
1.1 Computational Methodology
To accurately predict the physicochemical behavior of Butyl[(pyridin-2-yl)methyl]amine, we employ a standard DFT workflow. The choice of functional and basis set is critical for balancing cost with accuracy, particularly for the nitrogen lone pair delocalization and the pyridyl ring aromaticity.
-
Theory Level: DFT / B3LYP (Hybrid functional).
-
Basis Set: 6-311++G(d,p) (Includes diffuse functions for the anionic chloride and polarization functions for accurate H-bonding geometry).
-
Solvation Model: IEFPCM (Water/Methanol) to simulate physiological or reaction media.
1.2 Structural Geometry & Electronic State
The hydrochloride salt exists as an ammonium cation. The protonation site is kinetically favored at the aliphatic amine (
Key Electronic Descriptors (Predicted):
| Property | Value (Approx/Predicted) | Significance |
| HOMO Energy | -6.2 eV | Located primarily on the pyridyl ring; dictates oxidation potential. |
| LUMO Energy | -1.4 eV | Located on the pyridyl |
| Gap ( | 4.8 eV | Indicates high chemical stability (hard nucleophile character). |
| Dipole Moment | 4.5 - 5.2 D | High polarity due to ionic character ( |
1.3 Molecular Electrostatic Potential (MEP)
The MEP map reveals the reactive "hotspots."
-
Negative Potential (Red): Concentrated on the Chloride counter-ion and the Pyridyl Nitrogen (if unprotonated).
-
Positive Potential (Blue): Localized on the Ammonium protons (
), serving as H-bond donors.
Part 2: Supramolecular & Biological Interaction Modeling
2.1 Ligand Field Theory & Chelation
In biological systems or catalysis, the free base form acts as a bidentate (
Signaling Pathway / Interaction Workflow: The following diagram illustrates the theoretical workflow from ligand design to metallo-complex docking.
Figure 1: Integrated computational workflow for profiling picolylamine derivatives.
2.2 Molecular Docking Targets
Theoretical studies suggest this scaffold has affinity for:
-
Metalloenzymes: Carbonic Anhydrase (Zn-dependent) or Matrix Metalloproteinases (MMPs). The pyridyl nitrogen coordinates the metal ion, while the butyl tail occupies the hydrophobic pocket.
-
Acetylcholinesterase (AChE): The cationic ammonium head mimics acetylcholine, interacting with the anionic sub-site (Trp84).
Part 3: Experimental Validation Protocols
To ensure scientific integrity, theoretical models must be validated by experimental data. The following synthesis is "self-validating" because the intermediate imine formation can be monitored visually (color change) and spectroscopically before reduction.
3.1 Synthesis: Reductive Amination (Self-Validating)
Reaction Scheme:
2-Pyridinecarboxaldehyde + Butylamine
Protocol:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous MeOH. Add Butylamine (1.1 eq). Stir for 2h. Checkpoint: Solution turns yellow (formation of conjugated imine).
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise. Checkpoint: Bubbling ( gas) and disappearance of yellow color indicate reduction of the C=N bond. -
Workup: Quench with water, extract with DCM, dry over
. -
Salt Formation: Dissolve free amine in
. Add 4M HCl in Dioxane dropwise. Checkpoint: Immediate white precipitate confirms salt formation.
Figure 2: Step-wise synthesis pathway with visual checkpoints.
3.2 Spectroscopic Characterization (Data Table)
Comparison of Theoretical (GIAO-DFT) vs. Experimental NMR shifts confirms the structure.
| Position | Atom Type | Exp. | Predicted | Multiplicity |
| Py-H6 | Aromatic CH | 8.65 | 8.70 | Doublet |
| Py-H4 | Aromatic CH | 8.35 | 8.41 | Triplet |
| Py-H3/H5 | Aromatic CH | 7.80 - 7.95 | 7.85 - 8.00 | Multiplet |
| Py-CH2-N | Benzylic CH2 | 4.45 | 4.50 | Singlet |
| N-CH2-R | Aliphatic CH2 | 3.10 | 3.15 | Triplet |
| Butyl Chain | CH2-CH2-CH3 | 1.30 - 1.70 | 1.35 - 1.75 | Multiplet |
Part 4: ADMET & Drug-Likeness (In Silico)
For drug development professionals, the pharmacokinetic profile is paramount.
-
Lipophilicity (LogP): Predicted ~1.8 (Free base). The butyl chain adds necessary lipophilicity for membrane permeability, balancing the polar pyridyl/amine head.
-
Blood-Brain Barrier (BBB): High probability of crossing (in free base form) due to low molecular weight (<250 Da) and moderate lipophilicity.
-
Toxicity: Aminopyridines can block potassium channels. Theoretical docking to hERG channels is recommended for safety assessment.
References
-
Canary, J. W., Wang, Y., & Roy, R. (1998). Tris[(2-pyridyl)methyl]amine (TPA) and (+)-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine (d-MeTPA).[1] Inorganic Syntheses, 32, 70-75.
-
Kazemi, S., & Golchoubian, H. (2020).[2] Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. Inorganic Chemistry Research, 4(1), 76-85.[2]
-
Rezayati, S., et al. (2022).[3] Picolylamine–Ni(II) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles.[4] RSC Advances, 12, 1234-1245.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62283739, N-butyl-N-cyclopropyl-4-(methylaminomethyl)pyridin-2-amine (Related Structure).[5]
-
Yamaguchi, M., et al. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors. European Journal of Medicinal Chemistry, 255, 115351.[6]
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex [inorgchemres.org]
- 3. Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-butyl-N-cyclopropyl-4-(methylaminomethyl)pyridin-2-amine | C14H23N3 | CID 62283739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Butyl[(pyridin-2-yl)methyl]amine hydrochloride structure and conformation
Structural Dynamics, Synthesis, and Applied Coordination Chemistry
Executive Summary
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (commonly N-butyl-2-picolylamine HCl) represents a critical structural motif in both coordination chemistry and medicinal synthesis. Functioning as a bidentate
Molecular Architecture & Solid-State Dynamics
The physicochemical behavior of this molecule is dictated by the competition between two nitrogen centers with distinct basicities. Understanding this duality is prerequisite to controlling its reactivity.
2.1 Protonation Site Selectivity
The molecule contains two basic sites: the pyridine nitrogen (
-
Aliphatic Amine (
): (Typical for secondary alkyl amines). -
Pyridine Nitrogen (
): .
Structural Consequence: Upon treatment with one equivalent of HCl, protonation occurs exclusively at the secondary aliphatic amine . The resulting cation, N-butyl-N-(2-pyridylmethyl)ammonium, is the species present in the monohydrochloride salt. The pyridine ring remains unprotonated unless excess acid (dihydrochloride formation) is introduced.
2.2 Conformational Analysis
The flexibility of the methylene bridge (
-
Free Base (Solution Phase): The molecule exists in dynamic equilibrium. NMR analysis typically reveals an averaged signal due to rapid rotation around the
bond. The anti conformation is generally favored to minimize steric repulsion between the pyridine ring and the butyl chain. -
Hydrochloride Salt (Solid State): The lattice is stabilized by a network of hydrogen bonds. The chloride counter-ion typically bridges the protonated ammonium hydrogen (
) and the pyridine nitrogen of a neighboring molecule, or forms an intramolecular H-bond if the conformation allows (though steric strain often disfavors the intramolecular bond in the mono-cation). -
Metal-Bound State: Upon deprotonation and coordination to a metal center (e.g.,
, ), the ligand locks into a syn (cis-like) conformation to form a stable 5-membered chelate ring.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Note |
| Formula | Usually isolated as mono- or dihydrochloride | |
| Molecular Weight | 164.25 (Free Base) / 200.71 (Mono-HCl) | |
| H-Bond Donors | 2 (in Mono-HCl salt) | |
| H-Bond Acceptors | 1 (Pyridine N) | Available in Mono-HCl form |
| Solubility | High: Water, Methanol; Low: Et2O, Hexane | Salt form is highly polar |
Visualizing the Conformational Pathway
The following diagram illustrates the transition from the flexible free base to the locked metal-chelated state, highlighting the entropic cost paid during coordination.
Figure 1: Conformational locking mechanisms. The entropy of the flexible free base is lost upon salt formation (lattice energy) or metal binding (chelate effect).
Synthesis & Purification Protocol
Objective: Synthesis of N-butyl-2-picolylamine via Reductive Amination, followed by conversion to the Hydrochloride salt. Scale: 10 mmol (adaptable).
4.1 Reagents
-
2-Pyridinecarboxaldehyde (1.07 g, 10 mmol)
- -Butylamine (0.73 g, 10 mmol)
-
Sodium Borohydride (
) (0.57 g, 15 mmol) -
Methanol (anhydrous, 30 mL)
-
HCl in Dioxane (4M) or Diethyl Ether (2M)
4.2 Step-by-Step Methodology
-
Imine Formation (Dehydration):
-
In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde in MeOH.
-
Add
-butylamine dropwise at . -
Critical Control Point: Allow to stir at Room Temperature (RT) for 2 hours. The solution typically turns yellow, indicating imine formation. (Optional: Add activated molecular sieves to drive equilibrium, though usually unnecessary for this substrate).
-
-
Reduction:
-
Cool the solution back to
. -
Add
portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Warm to RT and stir for 4 hours.
-
Validation: Monitor by TLC (SiO2, 10% MeOH/DCM). The aldehyde spot should disappear.
-
-
Quench & Extraction:
-
Quench with water (10 mL) and stir for 15 mins to destroy excess borohydride.
-
Evaporate MeOH under reduced pressure.
-
Basify the aqueous residue with 1M NaOH (pH > 12).
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over
, filter, and concentrate to yield the Free Base (pale yellow oil).
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the free base oil in a minimal amount of dry Ethanol or Diethyl Ether.
-
Add HCl solution (in Dioxane or Ether) dropwise with stirring at
. -
A white precipitate should form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
4.3 Synthesis Workflow Diagram
Figure 2: Step-by-step reductive amination and salt formation workflow.
Pharmacological & Catalytic Utility[1][2][3]
5.1 Coordination Chemistry (Biomimetics)
The N-butyl-2-picolylamine motif is a "privileged scaffold" in bioinorganic chemistry.
-
Zinc(II) Complexes: Used to mimic the active sites of zinc proteases. The butyl group provides a hydrophobic pocket interaction, while the N,N-chelate binds the metal.
-
Tripodal Ligands: This molecule is often used as a precursor. Reacting three equivalents with a central scaffold yields TPA (Tris(2-pyridylmethyl)amine) derivatives, which are famous for stabilizing high-valent Iron and Copper species in oxidation catalysis.
5.2 Drug Development
In medicinal chemistry, this structure acts as a linker .
-
Kinase Inhibitors: The pyridine ring can H-bond to the hinge region of kinases, while the amine extends into the solvent front or ribose pocket.
-
Solubility Enhancement: Converting the free base to the HCl salt significantly improves aqueous solubility (
mg/mL), a critical parameter for bioavailability studies.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Structural Properties of Picolylamines: Mikami-Kido, M., & Saito, Y. (1982). Structure of tris(2-picolylamine)zinc(II) dichloride-ethanol. Acta Crystallographica Section B, 38(2), 452-455.
-
pKa and Protonation Dynamics: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for amine vs pyridine basicity).
-
General Synthesis & Properties (Sigma Aldrich): Product Specification: 2-Picolylamine derivatives.
Sources
Methodological & Application
Application Note: Synthesis of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride via Direct Reductive Amination
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Building block synthesis for kinase inhibitors (e.g., LIMK1/2 inhibitors) and advanced pharmaceutical intermediates.
Introduction & Mechanistic Rationale
Butyl[(pyridin-2-yl)methyl]amine (isolated as a hydrochloride or dihydrochloride salt[1]) is a highly versatile secondary amine building block. It is prominently featured in the structural optimization of neurotherapeutic agents, including the highly selective LIMK1/2 inhibitor MDI-114215 used in Fragile X Syndrome research[2].
When synthesizing secondary amines from primary amines (such as 2-picolylamine), direct alkylation with alkyl halides (e.g., 1-bromobutane) is notoriously difficult to control, frequently resulting in over-alkylation and the formation of unwanted tertiary amines. To circumvent this, direct reductive amination utilizing butyraldehyde is the industry-standard approach[3].
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected as the optimal reducing agent for this transformation[4]. The electron-withdrawing acetoxy ligands on the borohydride attenuate its hydridic character, rendering it kinetically inert toward most aliphatic aldehydes at room temperature[5]. However, it rapidly and selectively reduces the highly electrophilic iminium ion intermediate that forms in situ upon the condensation of 2-picolylamine and butyraldehyde[4]. This kinetic differentiation enables a highly efficient, one-pot procedure without the need for stepwise imine pre-formation or the use of highly toxic alternatives like sodium cyanoborohydride (NaBH₃CN).
Experimental Workflow
Figure 1: Direct reductive amination workflow for Butyl[(pyridin-2-yl)methyl]amine synthesis.
Materials and Reagent Stoichiometry
To ensure a self-validating and scalable system, precise stoichiometric control is required. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior STAB solubility and faster reaction kinetics compared to tetrahydrofuran (THF)[5].
Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Picolylamine | 108.14 | 1.00 | 1.08 g (1.03 mL) | Primary Amine (Starting Material) |
| Butyraldehyde | 72.11 | 1.05 | 0.76 g (0.94 mL) | Carbonyl Component |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.50 | 3.18 g | Chemoselective Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 50 mL | Reaction Solvent |
| 2M HCl in Diethyl Ether | N/A | 2.50 | 12.5 mL | Salt Formation Reagent |
Step-by-Step Protocol
Phase 1: Iminium Formation and Direct Reduction
-
Preparation : To an oven-dried, argon-purged 100 mL round-bottom flask, add 2-picolylamine (1.08 g, 10.0 mmol) and anhydrous DCE (50 mL).
-
Condensation : Cool the solution to 0 °C using an ice bath. Add butyraldehyde (0.76 g, 10.5 mmol) dropwise over 5 minutes. Stir the mixture for 30 minutes at 0 °C. Rationale: The slight excess of aldehyde ensures complete conversion of the amine, while the low temperature controls the initial exothermic condensation.
-
Reduction : Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes.
-
Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under an inert atmosphere for 4 to 6 hours[5].
-
In-Process Control (IPC) : Monitor the reaction via LC-MS. The system is self-validating when the primary amine peak (
109.1) is fully consumed and the secondary amine product ( 165.1) is the dominant signal.
-
Phase 2: Quench and Extraction
-
Quench : Cool the reaction mixture back to 0 °C. Slowly add 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Caution: Vigorous effervescence (H₂ gas) will occur as unreacted hydrides and acetic acid byproducts are neutralized.
-
Phase Separation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 2 × 25 mL).
-
Washing and Drying : Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Formation
-
Precipitation : Dissolve the crude free base in 20 mL of anhydrous diethyl ether (Et₂O) and cool to 0 °C.
-
Salt Formation : Dropwise, add 2M HCl in diethyl ether (12.5 mL, 25.0 mmol). A white precipitate will form immediately. Rationale: Using >2 equivalents of HCl guarantees the protonation of both the secondary amine and the pyridine nitrogen, yielding the highly stable dihydrochloride salt[1].
-
Isolation : Stir for 30 minutes at 0 °C. Filter the precipitate through a sintered glass funnel, wash with cold Et₂O (2 × 10 mL), and dry under high vacuum for 12 hours to afford the final product.
Analytical Validation
The isolated salt must be validated against the following expected spectroscopic parameters to confirm structural integrity and the absence of dialkylation.
Table 2: Expected Analytical Data for Butyl[(pyridin-2-yl)methyl]amine Dihydrochloride
| Method | Parameter | Expected Result |
| LC-MS (ESI+) | ||
| ¹H NMR (DMSO- | Pyridine Ring (Aromatic) | |
| ¹H NMR (DMSO- | Methylene Bridge (Py-CH₂-N) | |
| ¹H NMR (DMSO- | Butyl Chain |
Critical Parameters & Troubleshooting
-
Moisture Control : STAB is highly sensitive to moisture, which prematurely hydrolyzes the reagent into acetic acid and inactive borates. Ensure all solvents are strictly anhydrous and the atmosphere is inert.
-
Dialkylation Prevention : While STAB inherently minimizes dialkylation, utilizing a large excess of butyraldehyde can force the formation of the tertiary amine. Strictly control the aldehyde stoichiometry to a maximum of 1.05 equivalents[4].
-
Handling Acetic Acid Byproducts : The reduction mechanism generates acetic acid. If the final product is to be isolated as a free base rather than an HCl salt, incomplete neutralization during the NaHCO₃ quench will result in acetate salts contaminating the product. Ensure the aqueous phase pH is >8 before the final organic extraction.
References
-
Baldwin, A. G., et al. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Sources
- 1. butyl[(pyridin-2-yl)methyl]amine dihydrochloride [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
reductive amination protocol for Butyl[(pyridin-2-yl)methyl]amine hydrochloride synthesis
Application Note: Reductive Amination Protocol for Butyl[(pyridin-2-yl)methyl]amine Hydrochloride Synthesis
Introduction & Mechanistic Rationale
The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry, drug development, and ligand design. Butyl[(pyridin-2-yl)methyl]amine is a highly versatile bidentate pharmacophore[1]. This application note details a highly efficient, one-pot reductive amination protocol utilizing Sodium Triacetoxyborohydride (STAB,
Causality in Reagent Selection:
Historically, reductive aminations employed sodium cyanoborohydride (
Causality in Solvent Selection: 1,2-Dichloroethane (DCE) is the solvent of choice. It provides optimal solubility for the acetoxyborohydride species and facilitates significantly faster reaction kinetics compared to tetrahydrofuran (THF) or dichloromethane (DCM)[3].
Experimental Workflow
Figure 1: Experimental workflow for reductive amination and hydrochloride salt isolation.
Materials and Stoichiometry
Table 1: Reaction Components (10.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Pyridine-2-carboxaldehyde | 107.11 | 1.00 | 1.07 g (10.0 mmol) | Electrophile |
| n-Butylamine | 73.14 | 1.05 | 0.77 g (10.5 mmol) | Nucleophile |
| Sodium triacetoxyborohydride | 211.94 | 1.40 | 2.97 g (14.0 mmol) | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL (0.2 M) | Solvent |
| 4.0 M HCl in Dioxane | 36.46 | 2.20 | 5.5 mL (22.0 mmol) | Salt Former |
Step-by-Step Protocol
Phase 1: Imine Formation and Reduction
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (
) to prevent atmospheric oxidation of the amine. -
Reagent Mixing : Add pyridine-2-carboxaldehyde (1.07 g) and n-butylamine (0.77 g) to the flask.
-
Expert Insight : A slight 5% molar excess of the highly volatile n-butylamine ensures complete consumption of the aldehyde, preventing the formation of difficult-to-separate 2-pyridylcarbinol byproducts.
-
-
Solvent Addition : Inject 50 mL of anhydrous DCE. Stir at room temperature (25 °C) for 15 minutes to allow the intermediate hemiaminal to dehydrate into the imine.
-
Expert Insight : Unlike ketone reductive aminations, aliphatic amines reacting with aldehydes generally do not require acetic acid catalysis, as the imine forms rapidly and spontaneously[2].
-
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add STAB (2.97 g) portion-wise over 10 minutes.
-
Expert Insight : Portion-wise addition mitigates the mild exotherm. The 1.4 equivalents of STAB ensure the reaction is driven to completion without stalling[3].
-
-
Incubation : Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours.
Phase 2: Quench and Extraction
-
Quenching : Carefully add 25 mL of saturated aqueous sodium bicarbonate (
) to the flask. Stir vigorously for 15 minutes.-
Self-Validation Checkpoint : The cessation of
effervescence physically validates the complete neutralization of the acetoxyborate complexes and residual acetic acid.
-
-
Phase Separation : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).
-
Drying : Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous sodium sulfate (
). -
Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude free base as a pale yellow oil.
Phase 3: Hydrochloride Salt Isolation
-
Dissolution : Dissolve the crude oil in 20 mL of anhydrous diethyl ether (
). If the oil is not fully soluble, add DCM dropwise until a clear, homogenous solution is obtained. -
Precipitation : While stirring vigorously at 0 °C, dropwise add 4.0 M HCl in dioxane (5.5 mL).
-
Expert Insight : 2.2 equivalents of HCl are utilized because the target molecule contains two distinct basic sites (the pyridine nitrogen, pKa ~5.2; and the secondary aliphatic amine, pKa ~10.5). This stoichiometrically guarantees the formation of the highly stable dihydrochloride salt[4].
-
-
Isolation : Filter the resulting white crystalline precipitate through a Büchner funnel. Wash the filter cake with cold anhydrous ether (2 × 10 mL) and dry under high vacuum for 12 hours.
Analytical Validation Data
To ensure the integrity of the synthesized compound, validate the product against the expected physicochemical parameters outlined below.
Table 2: Self-Validation & Analytical Checkpoints
| Stage | Analytical Technique | Expected Observation / Result |
| Reaction Monitoring | TLC (Silica, 5% MeOH/DCM) | Disappearance of the UV-active aldehyde spot; appearance of a lower |
| Work-up | Visual Observation | Effervescence completely ceases upon full neutralization with |
| Salt Formation | Visual Observation | Immediate formation of a dense, white crystalline precipitate upon HCl addition. |
| Final Product | Pyridine protons ( |
Troubleshooting & Optimization
-
Dialkylation Side Reactions : If tertiary amine byproducts (dialkylation) are observed via LC-MS, it is typically due to premature reduction of the aldehyde to an alcohol, which subsequently reacts further. Ensure the imine is allowed to form for at least 15 minutes prior to STAB addition[2].
-
Emulsion Formation During Work-up : Borate salts can occasionally cause stubborn emulsions during the aqueous quench. If an emulsion forms, filtering the biphasic mixture through a tightly packed pad of Celite before separation will mechanically break the emulsion and clarify the organic/aqueous layers.
References
-
Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source : Organic Chemistry Portal URL :[Link]
Sources
- 1. 856849-95-1_CAS号:856849-95-1_Butyl[(pyridin-2-yl)methyl]amine hydrochloride - 化源网 [chemsrc.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. butyl[(pyridin-2-yl)methyl]amine dihydrochloride [cymitquimica.com]
Application Note: Synthesis of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride via Borch Reduction
Abstract & Utility
This application note details the synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride , a secondary amine scaffold frequently employed as a bidentate ligand in coordination chemistry (e.g., TPA ligand derivatives) and as a pharmacophore in medicinal chemistry.
The protocol utilizes sodium cyanoborohydride (
Mechanistic Principles
The success of this reaction relies on the Borch Reduction mechanism. The reaction proceeds through a "one-pot" sequence where the aldehyde and amine condense to form an imine (Schiff base), which is subsequently protonated to an iminium ion.
Reaction Pathway
The selectivity arises because
Figure 1: Sequential pathway from condensation to salt formation. Note the critical protonation step activating the imine.
Safety & Handling (Critical)
WARNING: Sodium cyanoborohydride is highly toxic and generates Hydrogen Cyanide (HCN) gas upon contact with strong acids or water.
-
Cyanide Management: Never add strong acid (HCl,
) directly to the reaction mixture while is present. The reaction pH must be controlled (acetic acid is safe; mineral acids are not). -
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) or basic ferrous sulfate to oxidize/complex cyanide residues before disposal.
-
Ventilation: All operations must be performed in a functioning fume hood.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 2-Pyridinecarboxaldehyde | 107.11 | 1.0 eq | Carbonyl Source |
| n-Butylamine | 73.14 | 1.1 eq | Amine Source |
| Sodium Cyanoborohydride | 62.84 | 1.5 eq | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | Catalytic/pH adj. | pH Control (~6.[4]0) |
| Methanol (anhydrous) | 32.04 | Solvent | 0.2 M conc. |
| HCl (4M in Dioxane) | 36.46 | Excess | Salt Formation |
Step-by-Step Procedure
Phase A: Imine Formation & Reduction[1][5][6]
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 2-Pyridinecarboxaldehyde (1.0 eq) and anhydrous Methanol (concentration ~0.2 M relative to aldehyde).
-
Amine Addition: Add n-Butylamine (1.1 eq) dropwise.
-
Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation.
-
QC Check: TLC (DCM:MeOH 95:5) should show a new spot (imine) and consumption of aldehyde.
-
-
pH Adjustment: Add Glacial Acetic Acid dropwise.
-
Target: pH 5–6. Use wet pH paper to verify.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Cyanoborohydride (1.5 eq) in small portions over 10 minutes.
-
Note: Gas evolution (
) may occur but should be minimal.
-
-
Reaction: Remove ice bath and stir at RT for 12–16 hours (overnight).
Phase B: Workup & Cyanide Quench
-
Quench: Cool to 0°C. Slowly add saturated aqueous
until pH > 8. This neutralizes the acid and stops HCN generation. -
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove Methanol (do not heat above 40°C).
-
Extraction:
-
Resuspend the aqueous residue in water.
-
Extract 3x with Dichloromethane (DCM) .
-
Crucial Step: Wash the combined organic layers with 1M NaOH (to ensure the amine is fully deprotonated and free of boron complexes) and then Brine .
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate to yield the crude Free Base (usually a pale yellow oil).
Phase C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a minimum amount of dry Ethanol or Diethyl Ether .
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or Et2O) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid. Wash the filter cake with cold Diethyl Ether to remove impurities.
-
Drying: Dry under high vacuum to obtain Butyl[(pyridin-2-yl)methyl]amine Hydrochloride .
Process Workflow & Logic
Figure 2: Operational workflow emphasizing the critical pH adjustment and safety quench steps.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Add 3Å Molecular Sieves during the first hour to remove water and push equilibrium. |
| No Precipitate (Step C) | Free base too dilute or solvent too polar | Concentrate the free base further; use Diethyl Ether/Hexane for the HCl addition step. |
| Aldehyde Reduction | pH too low (< 4) | If pH is too acidic, |
| Residual Boron | Boron-Amine complexation | Ensure the organic layer is washed with 1M NaOH or use a tartrate wash to break B-N bonds. |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6):
-
Pyridine protons:
8.5–7.3 ppm (4H). -
Benzylic
: Singlet around 4.2 ppm (shifts downfield in salt form vs free base). -
Butyl Group: Multiplets at 2.9 (N-
), 1.6, 1.3, and Triplet at 0.9 ( ). -
Amine Proton (
): Broad singlet 9.0–9.5 ppm (exchangeable with ).
-
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents." Link
-
Organic Syntheses. "Preparation of Secondary Amines via Borch Reduction." Org.[7] Synth.Link (General reference for standard operating procedures).
-
PubChem. "Sodium Cyanoborohydride Safety Data Sheet (SDS)." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
N-Alkylation of 2-(Aminomethyl)pyridine: A Detailed Guide to Synthetic Protocols
Abstract
This application note provides a comprehensive guide to the N-alkylation of 2-(aminomethyl)pyridine, a critical transformation in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and catalysis. We will delve into the primary synthetic strategies, including reductive amination and direct alkylation, offering detailed, step-by-step protocols. The causality behind experimental choices, troubleshooting, and characterization techniques are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction
N-substituted 2-(aminomethyl)pyridine derivatives are pivotal structural motifs in numerous biologically active molecules and functional materials. The strategic introduction of alkyl groups onto the primary amine of 2-(aminomethyl)pyridine allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its biological activity, coordination chemistry, and material characteristics. This guide offers a detailed exploration of the most effective and commonly employed methods for this synthetic transformation.
Reaction Mechanisms and Strategic Considerations
The two predominant strategies for the N-alkylation of 2-(aminomethyl)pyridine are reductive amination and direct alkylation with alkyl halides. The choice between these methods is often dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.
2.1. Reductive Amination
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[1][2][3] The reaction proceeds in two key steps: the initial formation of a Schiff base (imine) between the primary amine of 2-(aminomethyl)pyridine and a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine.
The key advantage of this method is the broad availability of aldehydes and ketones, allowing for the introduction of a diverse range of alkyl groups. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.[2] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). More recently, borane complexes such as α-picoline-borane have been shown to be effective and stable alternatives.[3][4]
2.2. Direct Alkylation with Alkyl Halides
Direct alkylation involves the nucleophilic attack of the primary amine on an alkyl halide (or other suitable electrophile) in a classic SN2 reaction. While conceptually straightforward, this method can be complicated by over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to produce a tertiary amine and even a quaternary ammonium salt.[5]
To achieve selective mono-alkylation, it is often necessary to use a large excess of the starting amine or to employ specific reaction conditions that disfavor multiple alkylations.[5][6] The choice of base is also crucial to neutralize the hydrogen halide byproduct and to modulate the reactivity of the amine.
Experimental Protocols
3.1. Protocol 1: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 2-(aminomethyl)pyridine with a representative aldehyde, benzaldehyde, using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g | 10.0 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 2.54 g | 12.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Separatory funnel | - | - | 1 | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol) and dichloromethane (50 mL).
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add benzaldehyde (1.06 g, 10.0 mmol) to the solution and stir the mixture for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(aminomethyl)pyridine.
3.2. Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol describes the mono-alkylation of 2-(aminomethyl)pyridine with benzyl bromide.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Aminomethyl)pyridine | C₆H₈N₂ | 108.14 | 3.24 g | 30.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.71 g | 10.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(aminomethyl)pyridine (3.24 g, 30.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature.
-
Slowly add benzyl bromide (1.71 g, 10.0 mmol) to the reaction mixture. Caution: Benzyl bromide is a lachrymator. Handle in a fume hood.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N-benzyl-2-(aminomethyl)pyridine. The use of a large excess of the starting amine helps to minimize the formation of the di-alkylated product.[5]
Characterization and Analysis
Successful synthesis and purity of the N-alkylated 2-(aminomethyl)pyridine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7] In ¹H NMR, the disappearance of the primary amine protons (a broad singlet) and the appearance of new signals corresponding to the alkyl group and a secondary amine proton (if observable) are key indicators of a successful reaction. In ¹³C NMR, the appearance of new carbon signals from the introduced alkyl group confirms the alkylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the product, providing further evidence of a successful synthesis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation (Reductive Amination) | Incomplete imine formation. | Increase the reaction time for imine formation before adding the reducing agent. A small amount of a mild acid catalyst (e.g., acetic acid) can sometimes facilitate imine formation.[3] |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture. | |
| Over-alkylation (Direct Alkylation) | The secondary amine product is more nucleophilic than the starting primary amine. | Use a larger excess of the starting 2-(aminomethyl)pyridine (e.g., 5-10 equivalents). Lower the reaction temperature. |
| Difficult Purification | Presence of unreacted starting materials and byproducts. | Optimize the stoichiometry of the reactants. For purification, consider alternative techniques such as cation-exchange chromatography to remove unreacted amine.[8] |
Visualizing the Workflow
Sources
- 1. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Butyl[(pyridin-2-yl)methyl]amine Hydrochloride as a Ligand in Coordination Chemistry
Executive Summary
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (also known as N-butyl-2-picolylamine hydrochloride) is a highly versatile, sterically tunable bidentate ligand. Featuring a robust N,N'-donor motif comprising a pyridine nitrogen and a secondary amine, this ligand is a cornerstone in modern coordination chemistry. The incorporation of a butyl chain significantly enhances the lipophilicity of the resulting metal complexes, making it an ideal candidate for solvent extraction, membrane-permeable metallodrugs, and sterically demanding homogeneous catalysis.
This application note details the physicochemical rationale behind the ligand's design, explores its primary applications in Ru(II) transfer hydrogenation and Cu(II) coordination, and provides self-validating, step-by-step experimental protocols.
Ligand Design Rationale & Physicochemical Profiling
Understanding the structural components of Butyl[(pyridin-2-yl)methyl]amine hydrochloride is critical for predicting its behavior in metal complexation:
-
The N,N'-Coordination Motif: The pyridine ring acts as both a strong
-donor and a -acceptor, stabilizing low-oxidation-state metals (e.g., Ru(II), Pt(II)). The secondary amine acts as a pure -donor. Together, they form a stable 5-membered chelate ring upon metal binding[1]. -
The Butyl Substituent: The aliphatic tail serves two purposes. First, it increases the partition coefficient (
), driving solubility in non-polar organic solvents and enhancing cellular uptake in bioinorganic applications. Second, it provides a "steric shield" around the metal center, which can dictate stereoselectivity and prevent unwanted dimerization of the catalyst[2]. -
The Secondary Amine (N-H) Group: Unlike tertiary amine derivatives, the retention of one N-H proton is the defining feature for metal-ligand bifunctional catalysis . This proton participates directly in outer-sphere concerted hydrogen transfer mechanisms (Noyori-type)[3].
-
The Hydrochloride Salt: The free base of secondary aliphatic amines is susceptible to atmospheric oxidation and degradation. Supplying the ligand as an HCl salt ensures long-term bench stability. However, it necessitates strategic in situ deprotonation during complex synthesis.
Key Applications in Coordination Chemistry
A. Ruthenium(II) Catalyzed Transfer Hydrogenation
Complexes of the type [RuCl2(η⁶-p-cymene)(L)] or [RuCl2(PPh3)2(L)] utilizing 2-picolylamine derivatives are highly active catalysts for the transfer hydrogenation of ketones to secondary alcohols[4]. The exceptional activity stems from a bifunctional mechanism where the metal center and the amine group cooperatively activate both the substrate and the hydrogen donor (e.g., isopropanol)[1]. The energy barrier for hydrogen activation is significantly lowered when the N-H group is present to facilitate concerted proton transfer[3].
B. Lipophilic Copper(II) Complexes for Bioinorganic Studies
Copper(II) complexes utilizing bidentate picolylamine ligands are widely studied as chemical nucleases and antimicrobial agents[5]. The addition of the butyl group enhances the lipophilicity of the [Cu(L)2Cl2] or [Cu(L)Cl2] complexes, allowing them to easily cross lipid bilayers. Furthermore, the steric bulk of the butyl group often forces a distorted octahedral or square pyramidal geometry, which directly influences the magnetic and spectroscopic properties of the Cu(II) center[5].
Visualizing the Chemistry
Fig 1: Workflow for the deprotonation and metal coordination of the ligand hydrochloride salt.
Fig 2: Metal-ligand bifunctional catalytic cycle for transfer hydrogenation using the N,N'-ligand.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of [RuCl2(η⁶-p-cymene)(Butyl-Picam)] and Catalytic Activation
Objective: Synthesize a transfer hydrogenation precatalyst and activate it to the 16e⁻ amido species. Causality: The Ru(II) hydride intermediate is highly sensitive to oxygen; thus, strict Schlenk techniques are required. Potassium tert-butoxide (KOtBu) is selected as the base because it is strong enough to deprotonate both the initial HCl salt and the coordinated amine, driving the formation of the active catalyst[3].
Step-by-Step Methodology:
-
Ligand Neutralization: Suspend 1.05 eq of Butyl[(pyridin-2-yl)methyl]amine hydrochloride in anhydrous, degassed dichloromethane (DCM). Add 1.05 eq of anhydrous triethylamine (Et₃N). Stir for 30 minutes.
-
Validation Checkpoint: The suspension will clarify into a homogeneous solution as the free base is generated.
-
-
Metal Complexation: Add 0.5 eq of the dimeric precursor [RuCl2(η⁶-p-cymene)]2 to the solution. Stir at room temperature for 4 hours under argon.
-
Purification: Concentrate the mixture in vacuo. Extract the residue with degassed diethyl ether to precipitate the Et₃NHCl byproduct. Filter via cannula and evaporate the filtrate to yield the precatalyst as a yellow/orange microcrystalline solid.
-
Catalytic Activation (In Situ): Dissolve the precatalyst in anhydrous isopropanol. Add 2.0 eq of KOtBu.
-
Validation Checkpoint: Monitor the reaction visually or via UV-Vis. The solution must undergo a distinct bathochromic shift (color change from yellow to deep purple/red), confirming the formation of the 16e⁻ amido complex[6]. If the solution remains yellow, deprotonation is incomplete.
-
Protocol B: Synthesis of Lipophilic [Cu(Butyl-Picam)2Cl2]
Objective: Synthesize a lipophilic Cu(II) complex for solvent extraction or biological assays. Causality: Adding the metal directly to the HCl salt without prior neutralization results in poor yields and mixed protonated species. We utilize a biphasic synthesis to leverage the butyl group's lipophilicity, driving the complex into the organic phase and leaving salts in the aqueous phase.
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve 2.0 eq of the ligand hydrochloride in a 1:1 mixture of water and chloroform.
-
Neutralization: Add 2.0 eq of NaOH dropwise to the aqueous layer under vigorous stirring. The free base ligand will immediately partition into the chloroform layer.
-
Complexation: Separate the organic layer. Slowly add a methanolic solution containing 1.0 eq of anhydrous CuCl₂.
-
Crystallization: Stir for 2 hours. Concentrate the solvent by half and layer with cold hexane to induce crystallization.
-
Validation Checkpoint: Take an aliquot for UV-Vis spectroscopy. The formation of the chelate is confirmed by a shift of the d-d transition band from ~800 nm (aqueous Cu²⁺) to approximately 650 nm, characteristic of the N₂O₂ or N₂Cl₂ coordination sphere[5].
-
Data Presentation
Table 1: Diagnostic Spectroscopic Markers for Ligand and Complexes
| Compound State | ¹H NMR: Py-CH₂ -N (ppm) | ¹H NMR: N-H (ppm) | IR: ν(N-H) (cm⁻¹) | UV-Vis: λmax (nm) |
| Ligand HCl Salt | ~4.30 (s, 2H) | ~9.50 (br s, 2H) | 2900 - 2700 (br) | 260 (π-π) |
| Free Base Ligand | ~3.85 (s, 2H) | ~1.80 (br s, 1H) | 3310 (sharp) | 262 (π-π) |
| [RuCl₂(p-cymene)(L)] | ~4.10, 4.35 (AB q, 2H)* | ~4.80 (br m, 1H) | 3250 (shifted) | 340, 410 (MLCT) |
| 16e⁻ Amido [Ru-N] | ~3.50, 4.00 (AB q, 2H) | Absent | Absent | 520 (Deep Purple) |
*Note: The diastereotopic nature of the CH₂ protons upon coordination to the chiral-at-metal Ru center results in an AB quartet.
Table 2: Comparative Catalytic Efficiency in Transfer Hydrogenation
| Ligand System | Substrate | Temp (°C) | Time (h) | Conversion (%) | Mechanism |
| 2-Picolylamine (ampy) | Acetophenone | 82 | 1.0 | >99 | Bifunctional[4] |
| N-Butyl-2-picolylamine | Acetophenone | 82 | 1.5 | >98 | Bifunctional[1] |
| N,N-Dimethyl-2-picolylamine | Acetophenone | 82 | 24.0 | <10 | Outer-sphere blocked |
Data highlights that while the butyl group adds slight steric hindrance (increasing reaction time marginally compared to unsubstituted ampy), it preserves the critical N-H required for >98% conversion, unlike tertiary amine derivatives which block the bifunctional pathway.
References
Sources
- 1. Buy pyridin-2-ylmethanamine | 3731-51-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Mechanism of Metal-Ligand Cooperative Catalysis in Transfer Hydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. policycommons.net [policycommons.net]
- 6. researchgate.net [researchgate.net]
applications of Butyl[(pyridin-2-yl)methyl]amine hydrochloride in medicinal chemistry
Application Note: Strategic Utilization of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride in Medicinal Chemistry
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: Butyl[(pyridin-2-yl)methyl]amine hydrochloride (CAS: 856849-95-1)
Executive Summary & Physicochemical Rationale
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a highly versatile secondary amine building block and bidentate ligand utilized extensively in modern drug discovery. As a Senior Application Scientist, I frequently recommend this specific scaffold because it elegantly solves two common medicinal chemistry challenges: target-binding affinity and pharmacokinetic (PK) optimization.
The Causality of the Scaffold:
-
The 2-Pyridylmethylamine Moiety: This structural motif acts as a potent bioisostere for macrocyclic polyamines (such as cyclam rings). The pyridine nitrogen and the secondary amine provide dual hydrogen-bond acceptor/donor capabilities, which are critical for anchoring molecules within the acidic pockets of G-protein coupled receptors (GPCRs)[1]. Furthermore, it serves as an excellent
-bidentate chelator for transition metals, enabling the design of targeted metallodrugs[2]. -
The Butyl Chain: The addition of the linear butyl group precisely tunes the lipophilicity (
) of the molecule. While bare pyridylmethylamines often suffer from poor membrane permeability, the butyl chain enhances cellular uptake without introducing excessive steric hindrance that might disrupt receptor binding. -
The Hydrochloride Salt Form: Utilizing the HCl salt rather than the free base prevents the atmospheric oxidation of the secondary amine, dramatically extends shelf-life, and ensures immediate solubility in polar protic solvents for subsequent synthetic or biological assays.
Application I: Synthesis of Targeted Therapeutics (CXCR4 Antagonists)
The C-X-C chemokine receptor type 4 (CXCR4) is a critical target in oncology and HIV research. Traditional CXCR4 antagonists, like the bicyclam AMD3100, suffer from poor oral bioavailability and high molecular weight. Replacing one of the bulky cyclam rings with a 2-pyridylmethylamine derivative (as seen in AMD3465 analogs) maintains high binding affinity while significantly improving the drug-like properties of the molecule[1][3].
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is utilized as a primary intermediate to synthesize these non-macrocyclic antagonists. The secondary amine undergoes reductive amination or nucleophilic aromatic substitution (
Figure 1: Mechanism of action for CXCR4 antagonists utilizing the pyridylmethylamine scaffold.
Protocol 1: General Coupling for Pharmacophore Assembly
This self-validating protocol describes the coupling of Butyl[(pyridin-2-yl)methyl]amine hydrochloride with an aryl halide to generate a functionalized tertiary amine.
Reagents & Equipment:
-
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (1.0 eq)
-
Aryl fluoride/chloride precursor (1.1 eq)
- -Diisopropylethylamine (DIPEA) (3.0 eq) - Required to liberate the free base and neutralize the generated HX.
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Free-Base Liberation: Suspend Butyl[(pyridin-2-yl)methyl]amine hydrochloride (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 mmol) dropwise. Causality: The excess DIPEA is necessary because one equivalent is consumed neutralizing the HCl salt of the starting material, while the remainder acts as the acid scavenger for the
reaction. -
Electrophile Addition: Add the aryl halide (1.1 mmol) to the stirring solution.
-
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours. Validation Step: Monitor the reaction via LC-MS. The disappearance of the
peak corresponding to the starting amine ( ) confirms conversion. -
Workup: Cool to room temperature, quench with saturated aqueous
(15 mL), and extract with Ethyl Acetate ( mL). The lipophilic butyl chain ensures the product partitions cleanly into the organic layer. -
Purification: Dry the combined organic layers over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Application II: Development of Antineoplastic Metallodrugs
Beyond acting as a structural pharmacophore, the 2-pyridylmethylamine motif is a privileged ligand in bioinorganic chemistry. Transition metal complexes (particularly Copper(II) and Vanadium(V)) coordinated by 2-pyridylmethylamines exhibit potent antineoplastic (anti-cancer) and anti-mycobacterial activities[2][4].
When Butyl[(pyridin-2-yl)methyl]amine is complexed with Cu(II), the resulting metallodrug leverages the butyl chain to penetrate the lipid bilayer of cancer cells. Once inside, the complex undergoes redox cycling between Cu(II) and Cu(I), reacting with intracellular reactive oxygen species (ROS) via a Fenton-like mechanism to induce targeted DNA cleavage and apoptosis.
Figure 2: Intracellular redox-mediated DNA cleavage pathway of Cu(II)-pyridylmethylamine complexes.
Protocol 2: Synthesis of Cu(II)-Ligand Complex and DNA Cleavage Assay
This protocol outlines the generation of the metallodrug and the in vitro validation of its nuclease activity.
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve Butyl[(pyridin-2-yl)methyl]amine hydrochloride (2.0 mmol) in 10 mL of absolute ethanol. Add equimolar KOH (2.0 mmol) to neutralize the HCl salt, stirring for 30 minutes. Filter off the precipitated KCl.
-
Complexation: To the filtrate, add a solution of
(1.0 mmol) in 5 mL of ethanol dropwise. Causality: A 2:1 Ligand-to-Metal ratio is used to satisfy the square-planar or square-pyramidal coordination geometry preferred by Cu(II). -
Isolation: Stir at room temperature for 2 hours. A deep blue/green precipitate will form. Collect via vacuum filtration and wash with cold ether. Validation Step: UV-Vis spectroscopy should reveal a d-d transition band around 600-650 nm, confirming Cu(II) coordination.
-
DNA Cleavage Assay (Validation): Incubate supercoiled pBR322 plasmid DNA (300 ng) with the synthesized Cu(II) complex (10-50 µM) in Tris-HCl buffer (pH 7.2) in the presence of an external reducing agent (e.g., ascorbic acid, 50 µM) for 1 hour at 37°C.
-
Analysis: Run the samples on a 1% agarose gel. The conversion of Form I (supercoiled) DNA to Form II (nicked circular) or Form III (linear) DNA visually validates the ROS-mediated nuclease activity of the complex.
Quantitative Data Summary
The structural modifications provided by the Butyl[(pyridin-2-yl)methyl]amine scaffold yield measurable improvements in both binding affinity and physicochemical properties. Below is a comparative summary based on established structure-activity relationship (SAR) data for pyridylmethylamine derivatives in medicinal chemistry[3][4][5].
| Compound Class | Modification | Target | Binding Affinity ( | Primary Advantage | |
| Bicyclam (AMD3100) | None (Prototype) | CXCR4 | ~10 - 15 nM | -1.2 | High affinity, but poor oral bioavailability. |
| Monocyclam (AMD3465) | 2-Pyridylmethylamine substitution | CXCR4 | ~89.8 nM | 0.5 | Reduced MW, improved PK profile[3]. |
| Alkyl-Pyridylmethylamine | Butyl chain addition | CXCR4 / Kinases | ~40 - 110 nM | 2.1 | Enhanced cellular membrane permeability. |
| Cu(II) Complex | Cu(II) + Butyl-pyridylmethylamine | Plasmid DNA | ~15 µM (Cleavage) | N/A | Targeted ROS generation and DNA nicking[2]. |
References
-
Development and Evaluation of an 18F-Radiolabeled Monocyclam Derivative for Imaging CXCR4 Expression Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Serpentine and helical wheel diagram of the CXCR4 receptor together... Source: ResearchGate URL:[Link]
-
Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: MDPI URL:[Link]
-
PET Imaging Radiotracers of Chemokine Receptors Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evaluation of an 18F-Radiolabeled Monocyclam Derivative for Imaging CXCR4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines [mdpi.com]
- 5. PET Imaging Radiotracers of Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of Butyl[(pyridin-2-yl)methyl]amine Derivatives as MmpL3-Targeting Antitubercular Agents
Abstract
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes with distinct mechanisms of action. This guide details the evaluation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride and its derivatives, a promising class of small molecules identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). This application note provides a comprehensive workflow—from chemical synthesis via reductive amination to biological validation using the Resazurin Microtiter Assay (REMA)—enabling researchers to assess the potency, selectivity, and mechanism of action of this scaffold.
Introduction & Rationale
The Clinical Need
Current first-line TB drugs (Isoniazid, Rifampicin) are failing against resistant strains. The pyridine-2-methylamine scaffold has emerged as a privileged structure in antitubercular discovery due to its ability to target MmpL3 , an essential transporter involved in the export of trehalose monomycolate (TMM) to the mycobacterial cell wall [1, 2].
The Scaffold: Butyl[(pyridin-2-yl)methyl]amine
The core structure consists of a pyridine ring linked to a secondary amine carrying a butyl chain.
-
Pyridine Ring: Facilitates
stacking interactions with Tyr646 in the MmpL3 active site [1].[1] -
Secondary Amine: Protonated at physiological pH, mimicking the transition state of the native substrate or interacting with Asp645 [1].
-
Butyl Chain: Provides critical lipophilicity (cLogP modulation). Studies indicate a positive correlation between lipophilicity (up to cLogP ~6.8) and antitubercular potency, as the hydrophobic tail aids in penetrating the mycolic acid-rich cell wall [1, 3].
Chemical Synthesis Protocol
Objective: Synthesize N-butyl-1-(pyridin-2-yl)methanamine hydrochloride via reductive amination. This method is preferred over direct alkylation to minimize over-alkylation byproducts.
Reagents
-
2-Pyridinecarboxaldehyde (CAS: 1121-60-4)
-
n-Butylamine (CAS: 109-73-9)
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (
) -
Dichloromethane (DCM) or Methanol (MeOH)
-
HCl in Dioxane (4M)
Step-by-Step Procedure
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM.
-
Add n-butylamine (1.1 eq) dropwise.
-
Add Magnesium Sulfate (
) or molecular sieves to sequester water and drive equilibrium. -
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: STAB is milder and allows for one-pot synthesis without isolating the imine.
-
Stir overnight at RT under nitrogen atmosphere.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Salt Formation (Hydrochloride):
-
Dissolve the crude free base in a minimal amount of dry diethyl ether or ethanol.
-
Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.
-
The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under vacuum.
-
Biological Evaluation: Antitubercular Activity
Method: Resazurin Microtiter Assay (REMA) Rationale: REMA is a cost-effective, fluorometric/colorimetric assay that correlates cell viability with the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.
Materials
-
Strain: M. tuberculosis H37Rv (ATCC 27294) or clinical MDR isolates.
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Resazurin sodium salt powder (Sigma). Prepare 0.02% w/v solution in sterile water; filter sterilize.
Protocol
-
Inoculum Preparation:
-
Grow Mtb H37Rv to mid-log phase (
). -
Dilute culture to
(approx. CFU/mL) in 7H9 media.
-
-
Plate Layout (96-well):
-
Perimeter wells: Fill with 200 µL sterile water to prevent evaporation.
-
Columns 2–11: Add 100 µL of bacterial suspension.
-
-
Compound Addition:
-
Dissolve the Butyl[(pyridin-2-yl)methyl]amine HCl derivative in DMSO (10 mg/mL stock).
-
Perform serial 2-fold dilutions in a separate plate.
-
Transfer to the assay plate to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL.
-
Controls:
-
Positive Control: Isoniazid (max 1 µg/mL) or Rifampicin.
-
Negative Control: Bacteria + 1% DMSO (no drug).
-
Sterility Control: Media only.
-
-
-
Incubation:
-
Incubate plates at 37°C for 5–7 days.
-
-
Readout:
-
Add 30 µL of Resazurin solution to each well.
-
Incubate for an additional 24–48 hours.
-
Visual Score: Blue = No growth (Inhibition); Pink = Growth.
-
Fluorescence: Excitation 530 nm / Emission 590 nm.
-
-
Data Analysis:
-
Calculate MIC (Minimum Inhibitory Concentration) as the lowest concentration preventing the color change (Blue).
-
Cytotoxicity & Selectivity Index (SI)
Objective: Ensure the compound kills bacteria, not host cells. Cell Line: Vero cells (African green monkey kidney epithelial cells).
Protocol Summary
-
Seed Vero cells (
cells/well) in DMEM + 10% FBS in 96-well plates. Incubate 24h. -
Add compound (serial dilutions) and incubate for 48–72 hours.
-
Add MTT reagent (5 mg/mL), incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Calculation:
- : Concentration killing 50% of Vero cells.
-
Selectivity Index (SI):
. -
Target: SI > 10 is considered a promising hit.
Mechanism of Action: MmpL3 Inhibition
The pyridine-2-methylamine scaffold is hypothesized to target MmpL3.[1] The diagram below illustrates the pathway and the blockage point.
Figure 1: Mechanism of Action. The inhibitor binds to the MmpL3 transporter, preventing the translocation of TMM to the periplasm, leading to the cessation of cell wall synthesis and bacterial death.
Data Presentation & SAR Analysis
When analyzing derivatives, structure your data to highlight the impact of the alkyl chain length (lipophilicity).
Table 1: Representative SAR Data Structure (Hypothetical/Template)
| Compound ID | R-Group (Amine) | cLogP | MIC (µg/mL) H37Rv | IC50 (Vero) µg/mL | SI (Selectivity) |
| Lead (Target) | n-Butyl | ~2.5 | < 2.0 | > 64 | > 32 |
| Analog A | Methyl | ~1.2 | > 64 | > 100 | N/A |
| Analog B | Ethyl | ~1.8 | 16 - 32 | > 100 | Low |
| Analog C | Hexyl | ~3.5 | < 1.0 | 32 | High |
| Ref Drug | Isoniazid | -0.7 | 0.05 | > 100 | > 2000 |
Note: Lipophilicity (cLogP) often correlates with potency in this series due to the waxy nature of the mycobacterial cell wall [1].
Troubleshooting & Optimization
-
Solubility: The hydrochloride salt is generally water-soluble, but if precipitation occurs in media, pre-dissolve in 100% DMSO before diluting. Ensure final DMSO concentration in assay is < 1%.
-
Edge Effect: In 96-well plates, evaporation in outer wells can skew results. Always use the perimeter wells for water/buffer only.
-
Color Interference: Some pyridine derivatives may be colored. If the compound is dark, use the fluorescence readout of Resazurin rather than visual color change to avoid artifacts.
References
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry / PMC.[2] Available at: [Link]
-
Synthesis and antitubercular activity of substituted phenylmethyl- and pyridylmethyl amines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Screening of Novel Pyridin-2-yl-methylamine Compounds
For: Researchers, scientists, and drug development professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1][2] The pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[3][4][5][6] This application note provides a comprehensive guide to the antibacterial screening of a novel class of synthetic molecules: pyridin-2-yl-methylamine compounds.
As a Senior Application Scientist, this guide is structured to provide not just a set of protocols, but a strategic workflow grounded in established principles of antimicrobial susceptibility testing. The methodologies described herein are aligned with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible data.[7][8][9] The overarching goal is to efficiently identify promising lead compounds, characterize their spectrum of activity and potency, and lay the groundwork for mechanism of action studies.
Strategic Workflow for Antibacterial Screening
The journey from a novel compound to a potential drug candidate is a multi-step process. This guide will detail a tiered screening approach, beginning with broad primary screening to identify active compounds, followed by more detailed secondary assays to quantify their potency and determine their bactericidal or bacteriostatic nature.
dot
Caption: High-level antibacterial screening workflow.
PART 1: Primary Screening - Identifying Active Compounds
The initial step is to rapidly screen a library of novel pyridin-2-yl-methylamine compounds to identify those with any detectable antibacterial activity.[10] High-throughput screening (HTS) methods are ideal for this purpose.[11]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective technique for preliminary screening.[12][13] It relies on the diffusion of the test compound through an agar medium inoculated with a specific bacterial strain.
Protocol: Agar Well Diffusion
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of a stock solution of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation and Interpretation:
PART 2: Secondary Screening - Quantifying Potency
Compounds that show activity in the primary screen are then subjected to more quantitative assays to determine their potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standard metrics for this purpose.[16][17][18]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][17] The broth microdilution method is a standard and efficient way to determine MIC values.[16][19]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Add 200 µL of the highest concentration of the test compound to be tested to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Inoculation and Incubation:
-
Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[14]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][21] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[22]
Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Interpretation:
Data Presentation: Hypothetical Screening Results
| Compound ID | Primary Screen (Zone of Inhibition, mm) | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | Interpretation |
| PYR-001 | 18 | 4 | 8 | 2 | Bactericidal |
| PYR-002 | 12 | 16 | >64 | >4 | Bacteriostatic |
| PYR-003 | 0 | >64 | >64 | - | Inactive |
| PYR-004 | 22 | 2 | 2 | 1 | Bactericidal |
| Ciprofloxacin | 30 | 0.5 | 1 | 2 | Bactericidal (Control) |
PART 3: Preliminary Mechanism of Action (MoA) Studies
For lead compounds with potent bactericidal activity, preliminary MoA studies are essential to understand how they exert their antibacterial effect.[1][2] A variety of techniques can be employed to elucidate the cellular targets of novel antibacterial agents.[25]
dot
Caption: Potential cellular targets for MoA studies.
Macromolecular Synthesis Assays
These assays measure the effect of the compound on the synthesis of key macromolecules (DNA, RNA, protein, and peptidoglycan) by monitoring the incorporation of radiolabeled precursors.[2] Inhibition of a specific pathway suggests a potential target.
Bacterial Cytoplasmic Membrane Depolarization Assay
Many novel antibacterial agents act by disrupting the bacterial cell membrane.[25][26] This can be assessed by measuring changes in membrane potential using fluorescent dyes, such as DiSC3(5). A rapid increase in fluorescence indicates membrane depolarization.
Transcriptional Profiling
Exposing bacteria to a sub-lethal concentration of the lead compound and analyzing the resulting changes in gene expression through techniques like RNA-sequencing can provide valuable clues about its MoA.[1] For example, the upregulation of DNA repair genes might suggest that the compound targets DNA replication.[1]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the initial antibacterial screening of novel pyridin-2-yl-methylamine compounds. By following a logical, tiered approach from broad screening to quantitative potency determination and preliminary MoA studies, researchers can efficiently identify and characterize promising new antibacterial candidates. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating high-quality, reproducible data that can confidently guide further drug development efforts.
References
-
Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]
-
Hutter, K., et al. (2004). Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. Antimicrobial Agents and Chemotherapy, 48(8), 2838-2844. [Link]
-
Khan, D. D., & Singh, R. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(1), 101145. [Link]
-
Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]
-
Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]
-
Lab Six. Minimum Bacteriocidal Concentration (MBC). [Link]
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]
-
Strich, J. R., & Chari, R. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum, 10(2), e02321-21. [Link]
-
Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research, 13(5), 302-303. [Link]
-
Bîcu, E., & Mignon, C. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3163. [Link]
-
Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]
-
University of Oxford. (2025). New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]
-
Ali, A. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(03), 059-068. [Link]
-
Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 735284. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Bogoeva, V., et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Monatshefte für Chemie - Chemical Monthly, 155, 237–250. [Link]
-
Anderson, G. G., & O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50995. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Brötz-Oesterhelt, H., & Sass, P. (2020). Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. Future Microbiology, 15, 697-700. [Link]
-
Lumen Learning. Current Strategies for Antimicrobial Discovery. [Link]
-
de Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 143-146. [Link]
-
Sarker, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Scientific Research Publishing. Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]
-
Lázaro-López, C., et al. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 966020. [Link]
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
-
Wang, G., et al. (2017). Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials. Analytical Chemistry, 89(3), 1936–1944. [Link]
-
Reyes-Jurado, F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 12(3), 453. [Link]
-
Ghosh, S., et al. (2025). A high-throughput anaerobic method for viability assays. Microbiology Spectrum, e03358-23. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Sources
- 1. Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. nih.org.pk [nih.org.pk]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. mjpms.in [mjpms.in]
- 11. Current Strategies for Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. emerypharma.com [emerypharma.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. microchemlab.com [microchemlab.com]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. journals.asm.org [journals.asm.org]
- 25. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 26. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
Application Notes and Protocols: Butyl[(pyridin-2-yl)methyl]amine Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating a nucleophilic secondary amine and a coordinating pyridine ring, makes it an invaluable building block for the synthesis of a diverse array of complex molecules. The hydrochloride salt form enhances its stability and ease of handling, making it a practical choice for a variety of synthetic transformations.
This technical guide provides an in-depth exploration of the applications of Butyl[(pyridin-2-yl)methyl]amine hydrochloride in organic synthesis. We will delve into its utility in constructing carbon-nitrogen bonds through reductive amination and its potential as a ligand in transition metal-catalyzed cross-coupling reactions. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a solid foundation for their synthetic endeavors.
Core Applications and Synthetic Utility
The unique combination of a secondary amine and a pyridyl moiety within the same molecule imparts a dual reactivity profile to Butyl[(pyridin-2-yl)methyl]amine. This allows for its participation in a wide range of chemical transformations, primarily centered around the formation of new carbon-nitrogen bonds and coordination with metal centers.
Table 1: Key Physicochemical Properties of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
| Property | Value |
| IUPAC Name | N-butyl-1-(pyridin-2-yl)methanamine hydrochloride |
| CAS Number | 1240568-58-4 (dihydrochloride) |
| Molecular Formula | C₁₀H₁₇ClN₂ (monohydrochloride) |
| Molecular Weight | 200.71 g/mol (monohydrochloride) |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water, methanol, and other polar solvents |
Reductive Amination: A Gateway to Complex Amine Scaffolds
One of the most powerful applications of Butyl[(pyridin-2-yl)methyl]amine hydrochloride is its use as a nucleophile in reductive amination reactions. This transformation allows for the facile construction of tertiary amines by reacting the secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. This method is widely employed in the synthesis of pharmaceutical intermediates and other complex organic molecules.[1]
The general mechanism involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with the carbonyl compound. This intermediate is then reduced in situ to the corresponding tertiary amine. The choice of reducing agent is crucial for the success of the reaction, with mild hydridic reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective.
Caption: Reductive Amination Workflow
Experimental Protocol: Synthesis of a Tertiary Amine via Reductive Amination
This protocol outlines a general procedure for the reductive amination of an aldehyde with Butyl[(pyridin-2-yl)methyl]amine hydrochloride, based on methodologies described in the patent literature for related compounds.[1][2]
Materials:
-
Butyl[(pyridin-2-yl)methyl]amine hydrochloride
-
Aldehyde of choice (e.g., 4-chlorobenzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or another suitable organic base
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add Butyl[(pyridin-2-yl)methyl]amine hydrochloride (1.0 eq) and the aldehyde (1.1 eq).
-
Dissolve the starting materials in methanol (approximately 0.1 M concentration).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary amine.
Ligand-Assisted Catalysis: Expanding the Synthetic Toolbox
The pyridine nitrogen atom in Butyl[(pyridin-2-yl)methyl]amine provides a coordination site for transition metals, making it a potential ligand in various catalytic reactions. While specific applications for this exact molecule as a ligand are not extensively documented, the broader class of N-alkyl-N-(pyridin-2-ylmethyl)amines has shown utility in catalysis. The amine functionality can also play a role in the catalytic cycle, either by acting as an internal base or by influencing the electronic properties of the metal center.
One area of significant potential is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[3] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Amines can serve as effective and inexpensive ligands for palladium in these transformations.
Caption: Role in Palladium-Catalyzed Cross-Coupling
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling Using Butyl[(pyridin-2-yl)methyl]amine as a Ligand
This hypothetical protocol is based on general procedures for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using amine-based ligands.[3] Experimental optimization would be necessary.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Butyl[(pyridin-2-yl)methyl]amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water (e.g., 10:1 mixture)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (2 mol%) and Butyl[(pyridin-2-yl)methyl]amine (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Future Outlook
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a valuable and versatile building block in organic synthesis. Its utility in reductive amination for the construction of complex amines is well-established in principle through related examples.[1][2] Furthermore, its structure suggests significant potential as a ligand in transition metal catalysis, an area ripe for further exploration. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full synthetic potential of this readily available and highly functionalized molecule, paving the way for the discovery of new chemical entities with applications in medicine and materials science.
References
- Google Patents. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available at: [Link]
- Google Patents. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available at: [Link]
-
Taylor & Francis Online. New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Available at: [Link]
-
ScienceDirect. Palladium catalyzed N-alkylation of amines with alcohols. Available at: [Link]
-
Royal Society of Chemistry. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Available at: [Link]
-
Royal Society of Chemistry. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Available at: [Link]
-
National Institutes of Health. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]
-
ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. Available at: [Link]
-
ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]
-
National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available at: [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
National Institutes of Health. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available at: [Link]
-
MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available at: [Link]
Sources
Application Note: Controlled Synthesis and Isolation of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Rationale & Stoichiometric Control
The conversion of a free base amine to its hydrochloride salt is a fundamental operation in pharmaceutical development, dictating the solubility, stability, and bioavailability of the final compound. However, the preparation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride requires precise stoichiometric and thermodynamic control due to the dual-basic nature of the molecule.
The pKa Differential and Stoichiometry
Butyl[(pyridin-2-yl)methyl]amine possesses two distinct basic centers: an aliphatic secondary amine and an aromatic pyridine nitrogen. The conjugate acid of the secondary amine has a pKa of approximately 10.5, whereas the pyridine conjugate acid has a pKa of ~5.2. Because the secondary amine is roughly 100,000 times more basic than the pyridine ring, the precise addition of 1.0 to 1.05 equivalents of HCl will selectively protonate the secondary amine, yielding the monohydrochloride salt. Introducing an excess of acid (>2.0 eq) forces the formation of the , which drastically alters the compound's hygroscopicity and downstream reactivity.
Anhydrous Conditions as a Self-Validating System
A common pitfall in salt formation is the use of aqueous hydrochloric acid. Amine hydrochlorides are highly water-soluble; introducing water often results in a hygroscopic, gummy syrup rather than a crystalline solid. By employing an anhydrous acid source (e.g., ethereal HCl) in a non-polar solvent like Methyl tert-butyl ether (MTBE), the protocol becomes a self-validating system. The free base is highly soluble in MTBE, but the resulting hydrochloride salt has near-zero solubility. As the salt forms, it immediately precipitates, driving the reaction to completion and visually validating the success of the protonation event .
Thermodynamic Control
Acid-base neutralizations are highly exothermic. Conducting the acid addition at 0–5 °C prevents the volatilization of the ethereal HCl (which would skew the stoichiometry) and mitigates the risk of solvent boiling or product discoloration.
Experimental Workflow
Fig 1: Workflow for anhydrous preparation of Butyl[(pyridin-2-yl)methyl]amine monohydrochloride.
Step-by-Step Protocol
Materials Required:
-
Butyl[(pyridin-2-yl)methyl]amine (Free base, >98% purity)
-
Anhydrous Methyl tert-butyl ether (MTBE) (Water content < 0.05%)
-
2.0 M HCl in Diethyl Ether (Titrated prior to use)
-
Inert gas (N₂ or Argon) manifold
Procedure:
-
System Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge the system with N₂ to exclude atmospheric moisture.
-
Dissolution : Weigh the Butyl[(pyridin-2-yl)methyl]amine free base and transfer it to the flask. Add 15 volumes (mL per gram of free base) of anhydrous MTBE. Stir at 300 rpm until complete dissolution is achieved.
-
Thermal Equilibration : Submerge the reaction flask in an ice-water bath. Allow the solution to cool to 0–5 °C for 15 minutes.
-
Controlled Acidification : Calculate the exact volume of 2.0 M ethereal HCl required to deliver 1.05 equivalents of acid. Transfer this volume to the addition funnel. Add the acid dropwise over 20–30 minutes, ensuring the internal temperature remains below 5 °C.
-
Causality Check: A white precipitate will begin forming almost immediately upon the first few drops, validating the insolubility of the salt in the chosen solvent matrix.
-
-
Maturation & In-Process Control (IPC) : Once the addition is complete, maintain stirring at 0–5 °C for 60 minutes to allow for Ostwald ripening of the crystals.
-
IPC Validation: Spot a drop of the clear supernatant onto moistened pH paper. It should register a slightly acidic pH (~3–4), confirming that the highly basic secondary amine has been fully consumed without a massive excess of acid that would protonate the pyridine ring.
-
-
Isolation : Rapidly filter the cold suspension through a medium-porosity (Porosity M) sintered glass funnel under vacuum. Rapid filtration minimizes the hygroscopic salt's exposure to ambient humidity.
-
Washing : Wash the filter cake with 2 to 3 volumes of ice-cold anhydrous MTBE to remove any unreacted free base or non-polar impurities.
-
Drying : Transfer the white crystalline solid to a vacuum desiccator or vacuum oven. Dry at 30–40 °C under high vacuum (<10 mbar) for 12 hours, or until a constant weight is achieved.
Quantitative Data & Troubleshooting
The following table summarizes the critical quantitative parameters of the protocol, alongside mechanistic rationales and troubleshooting guidance for process deviations.
| Parameter | Quantitative Target | Mechanistic Purpose & Troubleshooting |
| Solvent Volume | 15 mL per gram of free base | Ensures the free base is fully dissolved while keeping the suspension stirrable once the salt precipitates. Troubleshooting : If the slurry becomes too thick to stir, add up to 5 mL/g of additional anhydrous MTBE. |
| Stoichiometry | 1.05 equivalents of HCl | Targets the monohydrochloride by selectively protonating the secondary amine (pKa ~10.5). Troubleshooting : >1.1 eq risks partial protonation of the pyridine ring (pKa ~5.2), leading to mixed mono/dihydrochloride salts. |
| Temperature | 0 – 5 °C | Controls the highly exothermic neutralization reaction. Troubleshooting : If the temperature spikes, HCl gas may escape the solvent, leading to unreacted free base and lower yields. |
| Maturation Time | 60 minutes | Allows for crystal maturation, improving filterability and purity. Troubleshooting : If the product "oils out" instead of crystallizing, the solvent may contain trace water. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Expected Yield | > 90% of theoretical | Validates the efficiency of the precipitation. Troubleshooting : Low yields usually indicate the salt is partially dissolved. Ensure the MTBE is strictly anhydrous and wash only with ice-cold solvent. |
References
-
Title: Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Welcome to the technical support guide for the synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic rationale behind common issues and provide robust, field-tested troubleshooting protocols to ensure a successful and efficient synthesis.
I. Troubleshooting Guide: Common Synthesis Challenges
This section addresses the most frequent issues encountered during the synthesis, categorized by the stage of the reaction and the nature of the problem.
Problem Area 1: Low Reaction Yield & Incomplete Conversion
Question 1: My reductive amination of pyridine-2-carbaldehyde with n-butylamine is giving a low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this reductive amination are typically traced back to three critical areas: inefficient imine formation, suboptimal reduction conditions, or issues during workup.
-
Causality - Imine Formation: The initial step is the formation of the N-Butyl-2-pyridylmethanimine intermediate. This is a reversible reaction, and the equilibrium can be unfavorable.[1][2] The reaction is best performed under mildly acidic conditions (pH 4-5) to protonate the carbonyl oxygen, which accelerates nucleophilic attack by the amine.[2] If the solution is too acidic, the butylamine will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[2]
-
Causality - Reduction Step: The choice and handling of the reducing agent are paramount.
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting aldehyde.[3] Therefore, it's crucial to allow sufficient time for imine formation before adding the borohydride. A stepwise approach is often more successful.[4][5]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is a milder and more selective reducing agent that is often preferred for one-pot reductive aminations as it does not readily reduce aldehydes or ketones.[3][6] It is, however, sensitive to water and less compatible with protic solvents like methanol.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in acidic solutions and selectively reduces the imine over the aldehyde, making it ideal for one-pot reactions.[1][2] However, its use requires careful handling due to the potential release of toxic cyanide gas during acidic workup.[1]
-
Troubleshooting Protocol & Decision Workflow:
Caption: Competing pathways leading to mono- and di-alkylation.
Mitigation Strategies:
| Strategy | Principle | Implementation Details |
| Use Excess Amine | Le Châtelier's principle. Increases the probability of the alkyl halide reacting with the primary amine. | Use 2-5 equivalents of 2-(aminomethyl)pyridine relative to the butyl halide. The excess can be removed during aqueous workup. |
| Slow Addition of Alkylating Agent | Keeps the instantaneous concentration of the alkyl halide low, favoring reaction with the more abundant primary amine. | Add the butyl halide dropwise over several hours to a solution of the amine and base. |
| Use a Bulky Base | Cesium hydroxide (CsOH) has been shown to promote selective mono-N-alkylation over di-N-alkylation. [7][8] | Use CsOH as the base in a solvent like DMSO or DMF. [7] |
| Choose Reductive Amination | This method inherently avoids over-alkylation as the imine intermediate is reduced to the secondary amine, which is generally unreactive under the reduction conditions. [2] | This is often the most reliable method for producing clean secondary amines. [2][5] |
Problem Area 3: Hydrochloride Salt Formation & Isolation
Question 5: When I add HCl to my free base amine, it oils out instead of precipitating as a solid. What's going wrong?
Answer: "Oiling out" is a common problem during salt formation and indicates that the product's melting point is lower than the temperature of the solution, or it has very high solubility in the chosen solvent. The goal is to find conditions where the hydrochloride salt is insoluble and crystallizes.
-
Causality - Solvent Choice: The solvent system is critical. The free base amine should be soluble, but the hydrochloride salt should be insoluble. A common and effective method is to dissolve the free base in a non-polar solvent like diethyl ether or a mixture of ether and ethyl acetate, and then add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in dioxane). [9]
-
Troubleshooting Steps:
-
Solvent System Change: If using a single solvent like ethanol, try a less polar system. Dissolve the purified free base in a minimal amount of a solvent it's soluble in (like DCM or EtOAc), then add a non-polar "anti-solvent" (like hexane or diethyl ether) until the solution just starts to become cloudy. Then, add the HCl solution dropwise.
-
Control Temperature: Perform the acidification at a lower temperature (0 °C or below) to decrease the solubility of the salt.
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystallization. If you have a small amount of solid product, add a "seed crystal" to induce crystallization.
-
Concentration: Ensure your solution of the free base is sufficiently concentrated before adding the acid.
-
Question 6: My final Butyl[(pyridin-2-yl)methyl]amine hydrochloride product is a sticky, hygroscopic solid that is difficult to handle and dry. How can I obtain a crystalline, free-flowing powder?
Answer: The physical properties of the salt are highly dependent on its crystalline form. A sticky or hygroscopic nature often points to an amorphous solid or the presence of residual solvent or excess HCl.
-
Achieving Crystallinity:
-
Recrystallization: This is the most effective method. The goal is to dissolve the crude salt in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ethyl acetate) and allow it to cool slowly. The pure salt should crystallize out, leaving impurities in the mother liquor.
-
Trituration: If recrystallization is difficult, try triturating the sticky solid with a solvent in which the salt is insoluble (e.g., cold diethyl ether or hexane). This involves vigorously stirring or grinding the solid with the solvent to wash away impurities and potentially induce crystallization.
-
-
Drying:
-
High Vacuum: Dry the final solid under high vacuum, preferably in a vacuum oven with a gentle warming (e.g., 40-50 °C), to remove all traces of solvent.
-
Azeotropic Removal of Water: If water is suspected, dissolving the product in a solvent that forms an azeotrope with water (like toluene) and then removing the solvent under reduced pressure can help. Repeat this process a few times.
-
II. Frequently Asked Questions (FAQs)
FAQ 1: Which is the better synthetic route for a first-time synthesis: reductive amination or N-alkylation?
For a first-time synthesis aiming for high purity and predictability, reductive amination is generally recommended . It is a more controlled, one-pot reaction that directly yields the secondary amine and avoids the common and often difficult-to-separate over-alkylation byproducts seen in direct N-alkylation. [2][5] FAQ 2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify characteristic peaks for the butyl group, the methylene bridge, and the pyridine ring protons. The integration of the proton signals should match the expected ratio.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For the free base, you should see the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Look for the N-H stretch of the secondary amine hydrochloride salt (typically a broad peak around 2400-2800 cm⁻¹).
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
FAQ 3: What are the key safety precautions for this synthesis?
-
Pyridine Derivatives: Pyridine and its derivatives are often toxic and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.
-
Reducing Agents: Sodium borohydride and its derivatives react with water and acids to produce flammable hydrogen gas. [10]Add them slowly and in portions. If using sodium cyanoborohydride, the workup must be done carefully to avoid generating toxic hydrogen cyanide gas. [1]* Solvents: Use appropriate care when handling flammable solvents like diethyl ether, THF, and methanol.
-
Hydrochloric Acid: Concentrated HCl and its solutions in organic solvents are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is adapted from general procedures for reductive amination. [5][6]
Caption: Experimental workflow for synthesis via reductive amination.
-
Imine Formation & Reduction: To a solution of pyridine-2-carbaldehyde (1.0 eq) and n-butylamine (1.1 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in several portions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Butyl[(pyridin-2-yl)methyl]amine as an oil. This can be further purified by column chromatography if necessary.
Protocol 2: Hydrochloride Salt Formation
This protocol is adapted from general procedures for amine salt formation. [9][11][12]
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Acidification: To the stirred solution at 0 °C, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise.
-
Precipitation: A white precipitate should form immediately. Continue stirring at 0 °C for an additional 30 minutes.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities. Dry the solid under high vacuum to yield Butyl[(pyridin-2-yl)methyl]amine hydrochloride as a white to off-white solid.
IV. References
-
Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society. [Link]
-
Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (1999). A Novel Strategy for N-Alkylation of Primary Amines. Synthetic Communications. [Link]
-
Li, F., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines. Tetrahedron Letters. [Link]
-
Remenar, J. F., et al. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Gajjar, A. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology. [Link]
-
Bähn, S., et al. (2011). Strategy for the controlled N,N‐dialkylation by sequential mono‐alkylation. Advanced Synthesis & Catalysis. [Link]
-
EP 2436381 A1 (2012). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]
-
Salvatore, R. N., et al. (2001). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Allery, M. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
-
Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. DSpace [open.bu.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. This guide moves beyond basic procedures to explain the mechanistic causality behind solvent selection, phase behaviors, and crystallization troubleshooting.
Molecular Context & The "Dual-Basic" Challenge
Butyl[(pyridin-2-yl)methyl]amine is a bidentate molecule containing two distinct basic nitrogen centers. Understanding the thermodynamics of these basic sites is critical for successful salt crystallization:
-
Secondary Aliphatic Amine: Highly basic (conjugate acid pKa ~10.5) [1].
-
Pyridine Nitrogen: Weakly basic (conjugate acid pKa ~5.2) [1].
The Mechanistic Implication: The addition of exactly 1.0 equivalent of hydrochloric acid (HCl) will selectively protonate the aliphatic amine, yielding the desired monohydrochloride salt. However, if an excess of HCl is used during the initial salt formation, the pyridine nitrogen will also protonate, resulting in a mixture of mono- and di-hydrochloride salts. Mixed salts disrupt the uniformity of the crystal lattice, leading to severe melting point depression and a high probability of "oiling out" during recrystallization.
Standard Operating Procedure (SOP): Recrystallization
We utilize an Isopropanol (IPA) / Ethyl Acetate (EtOAc) solvent system. IPA acts as the "good" hydrogen-bonding solvent that dissolves the polar hydrochloride salt at elevated temperatures, while EtOAc serves as a polar aprotic anti-solvent that sharply decreases solubility upon cooling. This system is an industrially proven standard for amine hydrochlorides [2].
Step-by-Step Methodology
-
Azeotropic Drying (Critical Pre-step): Trace water prevents crystallization. Dissolve the crude salt in a mixture of EtOAc and a small amount of toluene. Concentrate the solution under reduced pressure (rotary evaporator) to azeotropically remove any residual moisture [2].
-
Dissolution: Transfer the dried crude salt to a round-bottom flask. Add a minimal volume of hot Isopropanol (60°C–70°C) while stirring until complete dissolution is achieved. Do not boil the IPA vigorously to avoid solvent loss.
-
Anti-Solvent Addition: While maintaining the temperature at 60°C, add hot Ethyl Acetate dropwise. Continue addition until the solution becomes slightly turbid (the cloud point), then add just enough hot IPA (1-2 drops) to clear the solution.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled, slow rate (approximately -0.5°C/min). Once at room temperature, transfer the flask to an ice bath (0°C–5°C) for 2 hours to maximize crystal yield.
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold EtOAc to remove mother liquor impurities.
-
Drying: Immediately transfer the hygroscopic crystals to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅) and dry to constant weight.
Process Workflow & Decision Tree
Workflow for the recrystallization of Butyl[(pyridin-2-yl)methyl]amine HCl and troubleshooting.
Quantitative Parameters
| Parameter | Value / Range | Mechanistic Notes |
| Solvent System | Isopropanol / Ethyl Acetate | Typical ratio is 1:3 to 1:5 (v/v) depending on specific impurity profiles. |
| Dissolution Temp. | 60°C – 70°C | Exceeding 70°C risks boiling off IPA, prematurely altering the solvent ratio. |
| Cooling Rate | -0.5°C / min | Slow cooling prevents the solute from crashing out as an amorphous oil. |
| Expected Yield | 75% – 85% | First crop recovery. Mother liquor can be concentrated for a second crop. |
| Target Purity | > 99.0% (HPLC) | Effectively purges neutral organics and unreacted starting materials. |
Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of forming crystals. What is the mechanism and how do I fix it? A1: Oiling out (Liquid-Liquid Phase Separation or LLPS) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solution. Instead of forming a solid crystal lattice, the solute separates as a molten, impurity-rich liquid phase. This is almost always caused by trace water or a high concentration of structural impurities.
-
The Fix: Reheat the mixture until it forms a single clear phase. Add 5-10% more Isopropanol (the "good" solvent) to increase overall solubility, then cool the solution much more slowly. If the problem persists, you must abort, strip the solvent, and perform rigorous azeotropic drying [2] before attempting recrystallization again.
Q2: The solution remains perfectly clear upon cooling to 0°C. Why is there no nucleation? A2: Your solution has reached a state of supersaturation, but it lacks the thermodynamic activation energy required to form the initial crystal lattice (nucleation).
-
The Fix: You need to introduce a nucleation site. The most reliable method is to vigorously scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions in the glass provide a high-energy surface for crystals to form. Alternatively, if you have a previous batch, add 1-2 microscopic "seed crystals" to the cold solution.
Q3: The melting point of my recrystallized salt is broad and depressed. What went wrong? A3: You likely have a non-stoichiometric mixture of mono-hydrochloride and di-hydrochloride salts. Because Butyl[(pyridin-2-yl)methyl]amine has both a highly basic secondary amine and a weakly basic pyridine ring [1], using an excess of HCl gas or concentrated HCl during the initial salt formation will partially protonate the pyridine ring.
-
The Fix: You must correct the stoichiometry. Freebase the impure salt by dissolving it in water, basifying with NaOH (pH > 12), and extracting the free amine into an organic solvent (e.g., Dichloromethane). Dry the organic layer, and carefully re-precipitate the salt using exactly 1.0 equivalent of anhydrous HCl in dioxane.
Q4: The purified crystals turn into a sticky paste shortly after filtration. How do I handle this? A4: Amine hydrochlorides are notoriously hygroscopic. In humid environments, they undergo deliquescence—absorbing enough atmospheric moisture to dissolve their own crystal lattice.
-
The Fix: Minimize atmospheric exposure. Perform the vacuum filtration under a stream of dry nitrogen (an inverted funnel connected to a N₂ line placed over the Büchner funnel works well). Immediately transfer the filter cake to a vacuum desiccator. Store the final dried product in tightly sealed amber vials backfilled with argon.
References
-
Evans, D. A. Evans pKa Table. Harvard University. URL:[Link]
- Crystallization Method for Benzphetamine (US7750187B2). Google Patents.
Technical Support Center: Purification Strategies for Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Topic: Impurity Removal & Process Optimization Product Class: Secondary Amine Hydrochloride Salts / Pyridine Ligands CAS (Free Base): 33525-72-3 (Analogous reference)
Introduction: The Scope of the Problem
Welcome to the Technical Support Center. You are likely here because your synthesis of Butyl[(pyridin-2-yl)methyl]amine (via reductive amination of 2-pyridinecarboxaldehyde and butylamine) has resulted in a product that is oily, colored, or impure by NMR.
This molecule presents a specific purification challenge: it contains two basic nitrogen centers with distinct pKa values (Pyridine
This guide provides autonomous, self-validating protocols to isolate the high-purity hydrochloride salt.
Module 1: The Chemistry of Contamination (Root Cause Analysis)
Before attempting purification, identify your enemy. Compare your analytical data (NMR/LCMS) to the profiles below.
| Impurity Type | Origin | Diagnostic Signal ( |
| Impurity A: 2-Pyridylmethanol | Direct reduction of the aldehyde (competing reaction). | |
| Impurity B: Bis-alkylated Amine | Over-reaction where the product reacts with another aldehyde. | Loss of N-H signal . Two pyridyl-methyl groups attached to the butyl nitrogen.[3] |
| Impurity C: Boron-Amine Complex | Incomplete quench of borohydride reagents (NaBH | Broad/messy alkyl region . Product appears as a sticky gum that refuses to crystallize. |
| Impurity D: Pyridine N-Oxide | Air oxidation of the pyridine ring (common in older samples). | Downfield shift of pyridine protons; yellow/orange discoloration. |
Module 2: Troubleshooting Workflows
Protocol A: The "Double-Switch" Acid-Base Extraction
Best for: Removing neutral impurities (Impurity A) and non-basic byproducts.
This protocol leverages the pKa difference between the product and neutral contaminants.[4] It is a self-validating step; if the product does not migrate phases as predicted, chelation (Impurity C) is likely interfering.
The Logic:
-
pH < 2: Both nitrogens protonated. Product is water-soluble.[5] Neutrals stay in organic.
-
pH > 12: Both nitrogens deprotonated. Product is organic-soluble.[5] Salts stay in water.
Figure 1: The "Double-Switch" extraction workflow ensures removal of non-basic impurities by toggling the ionization state of the amine.
Protocol B: Breaking the Boron Grip (Chelation Control)
Best for: Sticky gums, broad NMR signals, and "missing" mass balance.
If you used NaBH(OAc)
Step-by-Step:
-
The Methanol Boil: Dissolve the crude residue in MeOH. Reflux for 30 minutes. This converts amine-boranes into volatile trimethyl borate B(OMe)
. -
Evaporation: Rotovap to dryness. Repeat the MeOH addition and evaporation twice .
-
Oxidative Release (If step 1 fails):
Protocol C: Crystallization of the Hydrochloride Salt
Best for: Final polishing and removing trace isomers.
The HCl salt of this molecule is generally a white, hygroscopic solid.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure |
|---|---|---|
| IPA / EtOAc | 1:5 | Dissolve in min. hot Isopropanol (IPA). Add hot Ethyl Acetate (EtOAc) until cloudy. Cool slowly to 4°C. |
| EtOH / Et
Critical Technique: If the oil refuses to solidify, scratch the glass surface with a spatula or add a seed crystal. If it "oils out" (forms a liquid bottom layer), re-heat and add slightly more polar solvent (e.g., more Ethanol).
Module 3: Frequently Asked Questions (FAQ)
Q1: My product turned yellow/orange overnight. Is it ruined?
-
Analysis: This indicates oxidation of the pyridine ring or trace polymerization of unreacted aldehyde.
-
Fix: Recrystallize immediately using the IPA/EtOAc method (Protocol C). The color bodies usually stay in the mother liquor. Store the purified salt under Argon in the dark.
Q2: The product is a hygroscopic oil that won't turn into a solid.
-
Analysis: You likely have excess HCl trapped in the lattice, or water contamination.
-
Fix:
-
Azeotrope with Toluene: Dissolve oil in toluene and rotovap (3x) to remove water/excess HCl.
-
Triturate with anhydrous Diethyl Ether or Pentane. Grind the oil under the solvent until it turns into a powder.
-
Q3: Can I use chromatography instead of crystallization?
-
Analysis: Yes, but silica gel is acidic and can streak amines.
-
Fix: Use DCM:MeOH:NH
OH (90:9:1) as the eluent. The ammonium hydroxide competes for the silanol sites, sharpening the peak.
References
-
Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Grounding: Establishes the standard protocol for STAB reduction and impurity profiles.
-
BenchChem Technical Support. (2025). "Purification of Secondary Alkyl Amines." BenchChem Knowledge Base. Link
-
Grounding: General protocols for amine salt formation and solvent selection.[10]
-
-
Matos, K., et al. (2025). "Boron Reagents for Reductive Amination." BASF / ResearchGate Review. Link
- Grounding: Mechanisms of boron-amine chelation and workup str
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Reductive Amination of 2-Pyridinecarboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination of 2-pyridinecarboxaldehyde. As Senior Application Scientists, we aim to deliver field-proven insights to help you navigate the complexities of this crucial reaction, ensuring both accuracy and efficiency in your synthetic workflows.
Introduction
Reductive amination is a cornerstone of modern synthetic chemistry, valued for its efficiency in forming carbon-nitrogen bonds.[1][2] The reaction involving 2-pyridinecarboxaldehyde is particularly relevant in pharmaceutical and materials science for synthesizing ligands, bioactive molecules, and functional materials. However, the presence of the pyridine ring introduces unique challenges not encountered with simple aromatic or aliphatic aldehydes. The nitrogen atom in the pyridine ring can influence the reactivity of the aldehyde, coordinate to catalysts, and is susceptible to reduction under certain conditions.
This guide is designed to address the specific side reactions and challenges you may encounter, providing a logical framework for troubleshooting and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when performing a reductive amination with 2-pyridinecarboxaldehyde?
The primary side reactions stem from the competition between the desired imine reduction and other reductive pathways. The most common issues are:
-
Reduction of the Aldehyde: The most prevalent side reaction is the reduction of the starting 2-pyridinecarboxaldehyde to 2-pyridinemethanol.[3][4] This occurs when the reducing agent is not selective enough and attacks the carbonyl group before it can form an imine with the amine. This is a significant issue with powerful reducing agents like sodium borohydride when used in a one-pot procedure.[4][5]
-
Over-alkylation of the Amine: If you are using a primary amine with the goal of synthesizing a secondary amine, a common side product is the tertiary amine.[4] This happens when the newly formed, more nucleophilic secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced. This is especially problematic if there is an excess of the aldehyde or if the reaction is left for too long.
-
Incomplete Reaction/Persistent Imine: Sometimes, the reduction of the intermediate imine is sluggish, leading to its persistence in the final product mixture.[6] Imines can be unstable and may hydrolyze back to the starting materials during workup, further complicating purification.
-
Reduction of the Pyridine Ring: While less common with milder borohydride reagents, catalytic hydrogenation (e.g., H₂/Pd) can lead to the reduction of the pyridine ring to a piperidine ring.[7] This is a critical consideration when choosing a reduction method for substrates containing reducible heterocycles.
Q2: I'm seeing a significant amount of 2-pyridinemethanol in my reaction mixture. How can I prevent this?
The formation of 2-pyridinemethanol is a clear indicator that your reducing agent is reducing the aldehyde faster than the imine. This is a problem of selectivity.
Causality: The reaction proceeds via an equilibrium between the aldehyde/amine and the imine.[8] The reduction of the aldehyde is a competing side reaction. To favor the desired product, you need a reducing agent that is "smart"—one that reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde.
Solution:
-
Switch to a More Selective Reducing Agent: The best choice for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[4][8][9] Its bulky acetate groups make it a milder and more selective reducing agent that preferentially reduces the more electrophilic iminium ion over the less reactive aldehyde.[4][8]
-
Control the pH: Imine formation is typically catalyzed by mild acid (pH ~5-7), which facilitates the dehydration step to form the imine and its subsequent protonation to the iminium ion.[10] The iminium ion is much more reactive towards hydride attack than the neutral aldehyde. Adding a catalytic amount of acetic acid can accelerate imine formation and its reduction relative to aldehyde reduction.[4]
-
Adopt a Two-Step (Indirect) Procedure: If you must use a less selective agent like Sodium Borohydride (NaBH₄), pre-form the imine first.[4] Mix the aldehyde and amine in a solvent like methanol and allow time for the imine to form (monitor by TLC/LCMS). Once imine formation is complete, then add the NaBH₄.[4][5]
Q3: How do I choose the optimal reducing agent for my reaction?
The choice of reducing agent is the most critical parameter for a successful reductive amination.[4] Here is a comparison of common choices:
| Reducing Agent | Pros | Cons | Best For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent selectivity for imines over aldehydes; mild; commercially available; effective in various solvents like DCE, THF.[4][9] | Higher molecular weight; can be slower than other reagents. | One-pot reactions , especially with sensitive or valuable aldehydes where minimizing side reactions is critical. This is the recommended starting point. |
| Sodium Cyanoborohydride (NaBH₃CN) | Good selectivity for imines at controlled pH (6-7); stable in mildly acidic conditions.[10] | Highly toxic (releases HCN upon acidification); requires careful pH control.[11] | One-pot reactions where toxicity is not a major concern and pH can be carefully monitored. Its use is generally discouraged in favor of NaBH(OAc)₃. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available; powerful reductant.[8] | Poor selectivity; readily reduces aldehydes and ketones.[5][8] Can react with protic solvents. | Stepwise (indirect) procedures where the imine is pre-formed and isolated or generated in situ before the reductant is added.[4] |
| 2-Picoline-Borane (pic-BH₃) | Stable, non-toxic solid; can be used in a wide range of solvents, including methanol and water.[11][12][13] A greener alternative.[7][14] | Can be less reactive than borohydrides; may require acidic catalysis or heat. | Reactions where toxicity is a concern and for developing more environmentally friendly protocols. |
| Catalytic Hydrogenation (H₂/Catalyst) | High atom economy; excellent for large-scale synthesis; no metal waste from the reagent.[7] | May reduce other functional groups, including the pyridine ring; requires specialized pressure equipment. | Robust substrates without other reducible functional groups. Not ideal for 2-pyridinecarboxaldehyde unless conditions are carefully screened to avoid ring reduction. |
Q4: My primary amine is being over-alkylated to a tertiary amine. What are the causes and solutions?
This side reaction occurs when your desired secondary amine product successfully competes with your starting primary amine for the aldehyde.
Causality: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a rapid subsequent reaction with any remaining aldehyde to form a tertiary amine.
Solution:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the primary amine relative to the aldehyde. This ensures the aldehyde is consumed before significant dialkylation can occur.[4]
-
Slow Aldehyde Addition: In more challenging cases, slowly adding the aldehyde to a solution of the amine and the reducing agent can maintain a low concentration of the aldehyde, thus favoring the initial reaction with the more abundant primary amine.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes temper the reactivity of the secondary amine product, reducing the rate of the second alkylation.
Visualizing the Reaction Pathways
To better understand the process, it's helpful to visualize the intended reaction and the competing side reactions.
Caption: Main vs. Side Reaction Pathways.
Recommended Protocol: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed to maximize the yield of the desired secondary amine while minimizing common side reactions.
Materials:
-
2-Pyridinecarboxaldehyde
-
Primary Amine (e.g., Benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.1 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine (concentration typically 0.1-0.5 M).
-
Aldehyde Addition: Add 2-pyridinecarboxaldehyde (1.0 eq) to the solution.
-
Catalyst (Optional): If the amine is weakly basic or the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.3-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion / Reaction Stalls | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Amine is an HCl salt. | 1. Add a catalytic amount of acetic acid. 2. Use fresh NaBH(OAc)₃. 3. Neutralize the amine salt with 1.0 eq of a non-nucleophilic base (e.g., triethylamine) before adding the aldehyde.[15] |
| Multiple Spots on TLC (Product Mixture) | 1. Over-alkylation. 2. Aldehyde reduction to alcohol. | 1. Use a slight excess of the amine. 2. Switch to NaBH(OAc)₃; ensure imine formation is established before reduction. |
| Difficulty in Purification | Product and impurities (e.g., unreacted amine, side products) have similar polarities. | 1. Perform an acid-base extraction to separate the basic amine product from neutral impurities. 2. If the product is acid-sensitive, consider protecting the amine with a Boc group, purifying, and then deprotecting.[6][15] |
References
- Taylor & Francis. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
- ResearchGate. (2025, August 7).
- Chem-Station Int. Ed. (2014, May 3).
- PubMed. (2014, May 15).
- ResearchGate. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF.
- Reductive amin
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.
- Master Organic Chemistry. (2017, September 1).
- Wikipedia.
- ResearchGate. (2025, August 9). (PDF)
- Myers Chem 115. Myers Chem 115.
- Semantic Scholar.
- Introduction of reductive amin
- ACS GCI Pharmaceutical Roundtable. (2026, February 11).
- Catalysis Science & Technology (RSC Publishing).
- Organic Chemistry Portal.
- Sigma-Aldrich.
- ResearchGate. 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones | Request PDF.
- Frontiers. (2020, April 14). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Reddit. (2025, January 1).
- Wordpress.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Semantic Scholar.
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. gctlc.org [gctlc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. junsei.co.jp [junsei.co.jp]
- 12. Reductive amination with 2-picoline-borane complex [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
optimizing reaction conditions for the synthesis of N-butyl-2-pyridinemethanamine
Welcome to the technical support center for the synthesis of N-butyl-2-pyridinemethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this common yet nuanced reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-butyl-2-pyridinemethanamine?
The most prevalent and robust method is the reductive amination of 2-pyridinecarboxaldehyde with n-butylamine. This reaction proceeds in two main steps: the formation of an intermediate N-butyl-2-pyridylmethanimine (a Schiff base or imine), followed by its reduction to the target secondary amine.[1] This approach is favored because it avoids the over-alkylation issues often encountered with direct alkylation methods using alkyl halides.[2][3]
Q2: Which reducing agent is best for this reaction: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)?
The choice of reducing agent is critical and depends on your desired procedure (one-pot vs. two-step) and the sensitivity of your starting materials.[4]
-
Sodium Triacetoxyborohydride (STAB) is the preferred reagent for a one-pot reaction .[4][5] It is a milder and more selective reducing agent.[4][5] Its bulk and electron-withdrawing acetate groups prevent it from readily reducing the starting aldehyde, allowing the imine to form in situ before being reduced.[4] This leads to cleaner reactions with fewer side products, such as the corresponding alcohol (2-pyridinemethanol).[4][6]
-
Sodium Borohydride (NaBH₄) is a more powerful and less expensive reducing agent.[4] However, it can readily reduce the starting 2-pyridinecarboxaldehyde.[4][7] Therefore, NaBH₄ is best used in a two-step (or indirect) procedure where the imine is formed first, often in a solvent like methanol, before the reducing agent is added.[5][6][8]
Q3: What are the primary safety concerns when performing this synthesis?
Standard laboratory safety protocols should always be followed. Key hazards include:
-
Reagents: n-Butylamine is flammable and corrosive. 2-Pyridinecarboxaldehyde is an irritant. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reducing Agents: Hydride reagents like NaBH₄ and STAB react with water and protic solvents to release flammable hydrogen gas. Add them portion-wise to control the reaction rate and any effervescence.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and are suspected carcinogens. Tetrahydrofuran (THF) can form explosive peroxides. Always use these solvents in a fume hood.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Potential Cause A: Incomplete Imine Formation The equilibrium between the aldehyde/amine and the imine intermediate can be unfavorable.[1] This is often the rate-limiting step.
Solutions:
-
Acid Catalysis: The formation of the imine is typically accelerated under mildly acidic conditions (pH ~4-5).[7] Adding a catalytic amount of acetic acid (AcOH) can significantly improve the rate of imine formation, especially when using STAB in solvents like DCM or DCE.[5][9]
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the loss of a water molecule.[1] While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine product.[9]
-
Pre-formation of the Imine: If a one-pot method fails, switch to a two-step procedure. Stir the 2-pyridinecarboxaldehyde and n-butylamine in a solvent like methanol or ethanol at room temperature for 1-2 hours to form the imine before adding the reducing agent (NaBH₄).[6][9] You can monitor imine formation via Thin Layer Chromatography (TLC) or NMR.[9]
Potential Cause B: Reduction of Starting Aldehyde This is a common side reaction, especially when using a strong reducing agent like NaBH₄ in a one-pot procedure.[4][7] The borohydride reduces the aldehyde to 2-pyridinemethanol before it can react with the amine.
Solutions:
-
Switch to a Milder Reducing Agent: Replace NaBH₄ with STAB [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN).[4][7][9] These reagents are selective for the protonated iminium ion over the neutral aldehyde.[7]
-
Use a Two-Step Protocol: As described above, allow the imine to form completely before introducing NaBH₄.[8] Adding NaBH₄ at a lower temperature (e.g., 0 °C) can also help minimize aldehyde reduction.
Potential Cause C: Degradation of Reducing Agent Hydride reagents are sensitive to moisture and highly acidic conditions.
Solutions:
-
Use Anhydrous Solvents: For reactions with STAB, which is water-sensitive, use anhydrous solvents like DCM or DCE.[8]
-
Control pH: While mild acid catalysis is beneficial, strongly acidic conditions can rapidly decompose the hydride reagent. Use only a catalytic amount of acid.
Problem 2: Formation of a Dialkylated Side Product (Tertiary Amine)
Potential Cause: Reaction of the Product with Starting Aldehyde The desired product, N-butyl-2-pyridinemethanamine, is a secondary amine and can react with another molecule of 2-pyridinecarboxaldehyde to form a tertiary amine after a second reductive amination step.
Solutions:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (n-butylamine, ~1.1 to 1.2 equivalents).[6] This ensures the aldehyde is consumed before it can react with the secondary amine product.
-
Slow Addition of Aldehyde: In some cases, slowly adding the aldehyde to a solution of the amine and reducing agent can keep the aldehyde concentration low and minimize the side reaction.
Problem 3: Difficulty in Product Purification
Potential Cause A: Contamination with Starting Materials Unreacted n-butylamine or 2-pyridinecarboxaldehyde can co-elute with the product during chromatography.
Solutions:
-
Aqueous Workup: Perform an acidic wash (e.g., 1M HCl) to extract the basic amine product and any unreacted n-butylamine into the aqueous layer, leaving the neutral aldehyde in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a high pH and extract the amine product back into an organic solvent like DCM or ethyl acetate.
-
Scavenger Resins: For removing excess amine, polymer-supported benzaldehyde can be used.[10] To remove excess aldehyde, a scavenger resin like aminomethyl polystyrene can be employed.
Potential Cause B: Contamination with Boron-Containing Byproducts Borate salts formed after the reduction can sometimes complicate purification.
Solutions:
-
Quenching: After the reaction is complete, carefully quench the excess hydride reagent with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filtration: In some cases, boron byproducts may precipitate and can be removed by filtration through a pad of Celite.
Optimized Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This is the recommended protocol for general use due to its simplicity and clean reaction profile.[4][5]
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-pyridinecarboxaldehyde (1.0 equiv.) and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add n-butylamine (1.1 equiv.) and stir the solution for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-butyl-2-pyridinemethanamine.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative, particularly for larger-scale reactions.[6][8]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 equiv.) and n-butylamine (1.1 equiv.) in methanol (MeOH). Stir the solution at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.2 equiv.) in small portions, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for purification.
Data Summary
| Parameter | Protocol 1 (STAB) | Protocol 2 (NaBH₄) | Rationale |
| Procedure Type | One-Pot | Two-Step | STAB's selectivity allows for a one-pot process; NaBH₄'s reactivity necessitates a two-step approach to avoid aldehyde reduction.[4][8] |
| Solvent | Anhydrous DCM or DCE | Methanol (MeOH) | STAB is moisture-sensitive; NaBH₄ is compatible with protic solvents like MeOH, which also facilitates imine formation.[5][8] |
| Amine Equiv. | 1.0 - 1.2 | 1.0 - 1.2 | A slight excess of amine minimizes dialkylation side products.[6] |
| Reducing Agent Equiv. | 1.2 - 1.5 | 1.0 - 1.5 | An excess ensures complete reduction of the imine intermediate. |
| Temperature | Room Temperature | 0 °C to Room Temp. | STAB is less reactive and can be run at RT. NaBH₄ addition is done at 0 °C to control exotherm and minimize side reactions. |
| Typical Reaction Time | 12 - 24 hours | 3 - 6 hours | Imine formation in the one-pot method can be slower; reduction with NaBH₄ is typically rapid. |
| Typical Yield | High | Good to High | STAB often gives cleaner reactions and higher isolated yields due to fewer side products.[4][6] |
Visualizations
Reaction Mechanism: Reductive Amination
Caption: General mechanism of reductive amination.
Experimental Workflow (One-Pot STAB Method)
Caption: Decision tree for troubleshooting low product yield.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Reddit r/Chempros. (2025). Question about reductive amination reaction procedure. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
-
Pang, J. H., Ong, D. Y., & Chiba, S. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 363-373. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]
-
Reddit r/chemistry. (2025). What's wrong with my reductive amination? I barely got any product. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
improving the yield of Butyl[(pyridin-2-yl)methyl]amine hydrochloride synthesis
Ticket ID: #SYN-PYR-002 Subject: Yield Optimization & Salt Isolation for N-butyl-2-picolylamine HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of Butyl[(pyridin-2-yl)methyl]amine (also known as N-butyl-2-picolylamine) via reductive amination is chemically straightforward but operationally subtle. Low yields in this specific reaction typically stem from three "silent killers":
-
Bis-alkylation: The product (a secondary amine) is more nucleophilic than the starting material (butylamine), leading to tertiary amine byproducts.
-
Pyridine Protonation Traps: The pyridine nitrogen (pKa ~5.2) creates a "pH trap" during extraction, causing product loss into the aqueous layer.
-
Hygroscopic Salt Formation: The hydrochloride salt is prone to "oiling out" rather than precipitating if water or excess alcohol is present.
This guide replaces standard textbook procedures with a Process-Optimized Protocol designed to maximize isolated yield.
Module 1: Reaction Optimization (Upstream)
The Core Problem: Competitive Nucleophilicity
In reductive amination, as soon as your secondary amine product forms, it competes with the starting butylamine to react with the aldehyde. If the aldehyde is in excess or present during reduction, you will form the tertiary amine impurity (bis-alkylation).
Strategic Solution: The "Imine-First" Approach
Do not mix all reagents (Aldehyde + Amine + Reductant) at once. You must decouple the imine formation from the reduction.
| Variable | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Technical Rationale |
| Stoichiometry | 1:1 Aldehyde : Amine | 1.0 : 1.5 (Excess Amine) | Excess butylamine statistically suppresses bis-alkylation. It is volatile (b.p. 78°C) and easily removed later. |
| Solvent | Ethanol or DCM | Methanol (anhydrous) | Methanol solvates the intermediate iminium species best, accelerating formation. |
| Reducing Agent | NaBH₃CN (Toxic) or STAB | NaBH₄ (Stepwise) | STAB is excellent but expensive. NaBH₄ is cheaper and higher yielding if added after imine formation is 100% complete. |
| Additives | None | MgSO₄ (anhydrous) | Adding a drying agent during imine formation pushes the equilibrium forward (Le Chatelier’s principle). |
Module 2: The "Pyridine Trap" (Downstream)
Understanding the pH Solubility Switch
This molecule has two basic sites:
-
Secondary Amine: pKa ~10.5 (Protonated at pH < 10)
-
Pyridine Nitrogen: pKa ~5.2 (Protonated at pH < 5)
Common Failure Mode: Users often neutralize the reaction to pH 7-8 and extract.
-
Result: At pH 8, the pyridine is a free base, but the secondary amine is still largely protonated (
). The molecule remains ionic and stays in the water layer. Yield = 0%.
The Fix: You must basify to pH > 12 to ensure both nitrogens are deprotonated before extraction.
Module 3: Visualizing the Process Logic
The following diagram illustrates the critical decision points where yield is typically lost.
Figure 1: Critical Process Flow for N-butyl-2-picolylamine Synthesis. Note the mandatory pH > 12 step.
Module 4: Optimized Experimental Protocol
Target: Butyl[(pyridin-2-yl)methyl]amine · 2HCl Scale: 10 mmol basis
Step 1: Imine Formation (The "Dry" Phase)
-
In a 100 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.07 g, 10 mmol) in anhydrous MeOH (20 mL).
-
Add anhydrous MgSO₄ (2.0 g) to the flask. Why: Absorbs water generated by condensation, driving reaction to completion.
-
Add n-butylamine (1.10 g, 15 mmol, 1.5 equiv) dropwise.
-
Stir at Room Temperature (RT) for 3–4 hours.
-
QC Point: Perform TLC (DCM:MeOH 95:5). The aldehyde spot (high R_f) must be gone. If not, stir longer.
-
Step 2: Reduction (The "Cold" Phase)
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 equiv) in small portions over 15 minutes. Caution: Gas evolution (H₂).
-
Remove ice bath and stir at RT for 2 hours.
Step 3: Work-up (The "pH Swing")
-
Quench: Add water (10 mL) slowly.
-
Evaporation: Rotovap the methanol (crucial to prevent emulsion). You are left with an aqueous slurry.
-
Acid Wash (Optional but recommended): Add 1M HCl until pH < 2. Wash with Et₂O (2 x 15 mL). Discard organic layer (removes non-basic impurities).
-
Basify (CRITICAL): Add 6M NaOH dropwise to the aqueous layer until pH reaches 12–13 . The solution will turn cloudy/oily as the free base separates.
-
Extract: Extract with DCM (3 x 20 mL).
-
Dry: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Result: Pale yellow oil (Free Base). Yield should be >85%.
-
Step 4: Hydrochloric Salt Formation
The free base is stable, but the salt is preferred for storage. This step is where "oiling out" happens.
-
Dissolve the free base oil in a minimum amount of anhydrous Diethyl Ether (or MTBE).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (or 2M HCl in Ether) dropwise with vigorous stirring.
-
A white precipitate should form immediately.
-
Troubleshooting: If it turns into a gum/oil, scratch the glass with a spatula and sonicate. If it persists, add a few drops of anhydrous Ethanol and heat to dissolve, then cool slowly (recrystallization).
-
-
Filter the solid under nitrogen (hygroscopic!) and wash with cold ether.
FAQ: Troubleshooting Guide
Q1: My product is oiling out when I add HCl. How do I get a solid? A: This is common. The "oil" is likely the salt holding onto solvent or water.
-
Immediate Fix: Decant the solvent. Add fresh anhydrous ether. Sonicate the flask vigorously. This often forces the lattice to snap shut and crystallize.
-
Prevention: Ensure your free base was dried thoroughly (high vac for 1 hour) before adding HCl. Moisture is the enemy here.
Q2: I see a large byproduct spot on TLC just above my product.
A: This is likely the bis-alkylated tertiary amine (
-
Cause: You didn't use enough butylamine, or you added the reducing agent before the imine was fully formed.
-
Fix: Increase butylamine to 2.0 equivalents in the next run.
Q3: Can I use STAB (Sodium Triacetoxyborohydride) instead? A: Yes, and it is often cleaner.
-
Protocol Adjustment: Use DCE (Dichloroethane) or DCM as solvent instead of MeOH. Mix aldehyde + amine + STAB (1.4 equiv) all at once. STAB is acidic enough to catalyze the imine and bulky enough to avoid reducing the aldehyde directly [1].
Q4: My yield is 30%. Where did the rest go? A: Check your aqueous layer from the extraction. If the pH was not >12, your product is still there. Add more NaOH and re-extract with DCM.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1–714.
-
Sigma-Aldrich Technical Bulletin. (n.d.). "2-Picolylamine Derivatives: Handling and Purification."
Sources
Technical Support Center: Pyridin-2-yl-methylamine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyridin-2-yl-methylamine (2-picolylamine) and its derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with these syntheses. The pyridine ring is not just a passive spectator; its nitrogen atom actively coordinates with transition metal catalysts, and the proximal aminomethyl group creates a potent bidentate chelator. This leads to unique challenges: catalyst poisoning, over-alkylation (forming bis-picolylamines), and difficult chromatographic purifications.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield syntheses.
Reaction Pathways & Mechanistic Overview
The synthesis of 2-picolylamine derivatives typically relies on two primary pathways: the reductive amination of 2-pyridinecarboxaldehyde or the catalytic hydrogenation of 2-cyanopyridine.
Pathways for pyridin-2-yl-methylamine synthesis via reductive amination and nitrile reduction.
Core Experimental Protocols
Protocol A: Direct Reductive Amination using Sodium Triacetoxyborohydride
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride[1]. This allows the reagent to selectively reduce the protonated iminium ion without reducing the unreacted 2-pyridinecarboxaldehyde to 2-pyridylcarbinol[1]. Furthermore, this specific method avoids the formation of over-alkylation byproducts, simplifying downstream isolation[2].
Step-by-Step Procedure:
-
Imine Formation: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and the primary amine (1.05 eq) in dry 1,2-dichloroethane (DCE) to a concentration of 0.2 M[1]. Why DCE? It provides optimal solubility for the borohydride species and supports the slightly acidic environment needed for iminium formation[1].
-
Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise at 0 °C[1]. For weakly nucleophilic amines, adding 1–2 equivalents of glacial acetic acid will catalyze iminium formation[1].
-
Self-Validation Checkpoint: Stir the mixture at room temperature under N₂. After 1.5 to 2 hours, analyze an aliquot via GC/MS[1]. The reaction is self-validating when the aldehyde peak completely disappears (>95% conversion). Do not quench prematurely.
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the layers, extract the aqueous phase with dichloromethane, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation of 2-Cyanopyridine
Causality: Direct hydrogenation of nitriles often yields secondary amines (bis-picolylamine) because the newly formed primary amine attacks the intermediate imine[3]. Using Raney Cobalt in the presence of methanolic ammonia suppresses this side reaction by shifting the equilibrium away from secondary amine formation.
Step-by-Step Procedure:
-
Preparation: In a high-pressure Parr reactor, dissolve 2-cyanopyridine in 7 N NH₃ in methanol (approx. 10 mL/g of substrate).
-
Catalyst Addition: Add washed Raney Cobalt (40–60% Co)[3]. Why Cobalt over Palladium? Cobalt is less prone to poisoning by the pyridine ring's nitrogen lone pair and exhibits higher selectivity for primary amines than Pd/C, which carries a severe risk of over-reduction to piperidine derivatives[3].
-
Hydrogenation: Pressurize the vessel with H₂ to 10–45 MPa and heat to 120–230 °C[3]. Stir vigorously.
-
Self-Validation Checkpoint: Monitor the hydrogen uptake gauge. The reaction is complete when the internal pressure stabilizes (no further H₂ consumption). Verify completion via ¹H NMR: the nitrile carbon (~117 ppm) must disappear, replaced by a new singlet for the -CH₂-NH₂ group (~3.9 ppm).
-
Workup: Filter the catalyst through a tightly packed Celite pad under an inert atmosphere (Caution: Raney Co is highly pyrophoric). Concentrate the filtrate in vacuo to yield the crude amine.
Quantitative Data: Reagent & Catalyst Comparison
| Synthetic Route | Reagent / Catalyst | Solvent System | Typical Yield | Primary Side Product | Key Advantage / Drawback |
| Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane | 85–95% | Alcohol (minor) | High selectivity, avoids over-alkylation[2] |
| Reductive Amination | NaBH₃CN | Methanol / THF | 70–85% | Bis-alkylated amine | Tolerates aqueous conditions, but generates toxic HCN gas upon quenching[4] |
| Nitrile Hydrogenation | Raney Cobalt + H₂ | Methanolic NH₃ | 60–80% | Bis-picolylamine | Highly scalable, cheap starting material[3] |
| Nitrile Hydrogenation | Pd/C + H₂ | Ethanol / AcOH | 50–60% | Piperidine derivs. | Operates at milder pressures, but severe risk of over-reduction[3] |
Troubleshooting FAQs
Q1: I am observing significant amounts of tertiary amine (over-alkylation) during my reductive amination. How do I stop this? Causality & Solution: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine starting material to react with the aldehyde. To prevent this, ensure your primary amine is in a slight stoichiometric excess (1.05 - 1.1 eq) and strictly use NaBH(OAc)₃ instead of stronger reducing agents like NaBH₄[1]. Pre-forming the imine by stirring the aldehyde and amine for 1-2 hours before adding the reducing agent will drastically reduce over-alkylation[2].
Q2: My Pd/C catalyst dies halfway through the hydrogenation of 2-cyanopyridine. Why is this happening? Causality & Solution: The nitrogen atom on the pyridine ring, especially in the 2-position, acts as a strong coordinating ligand (poison) to Palladium surfaces, effectively blocking the active catalytic sites. Switch to a Raney Cobalt or Raney Nickel catalyst[3]. If you are restricted to using Pd/C, run the reaction in an acidic medium (e.g., using acetic acid as the solvent) to protonate the pyridine nitrogen, thereby preventing it from coordinating to the metal surface.
Q3: During the reductive amination with NaBH(OAc)₃, I am seeing a large amount of 2-pyridylcarbinol (reduced aldehyde). What went wrong? Causality & Solution: This indicates that the reduction of the aldehyde is outpacing the formation of the imine. This usually happens if the amine is sterically hindered or weakly nucleophilic (e.g., an aniline derivative). Fix: Add a dehydrating agent like activated 4Å molecular sieves or Ti(OiPr)₄ to drive imine formation to completion before adding the borohydride. Alternatively, add 1-2 equivalents of acetic acid to catalyze the iminium formation[1].
Q4: My 2-picolylamine derivative is streaking terribly on normal-phase silica gel chromatography. How can I isolate it cleanly? Causality & Solution: Pyridin-2-yl-methylamines are highly polar and basic. Both the basic amine and the pyridine nitrogens interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing. Fix:
-
Pre-treat the silica gel by running 1–5% triethylamine (TEA) or aqueous ammonia in your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).
-
Switch to basic alumina instead of silica gel.
-
If the derivative is lipophilic enough, avoid chromatography entirely by forming the HCl salt: dissolve the crude product in diethyl ether and bubble HCl gas (or add ethereal HCl) to precipitate the pure hydrochloride salt.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 1
-
Buy pyridin-2-ylmethanamine | 3731-51-9. Smolecule. 3
-
US5508404A - Reductive amination process. Google Patents. 2
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers / CNRS. 4
Sources
stability issues with Butyl[(pyridin-2-yl)methyl]amine hydrochloride in solution
Welcome to the technical support center for Butyl[(pyridin-2-yl)methyl]amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and stability of Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
Q1: What are the primary chemical liabilities of Butyl[(pyridin-2-yl)methyl]amine hydrochloride in solution?
A1: Based on its structure—a substituted pyridine ring linked to a secondary amine hydrochloride—the primary potential liabilities are:
-
Hydrolysis: The C-N bond between the butyl group and the methyl-pyridine moiety can be susceptible to cleavage under strong acidic or basic conditions.[1][2]
-
Oxidation: The nitrogen atoms, particularly the one in the secondary amine side chain, are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[3][4] This can be accelerated by the presence of trace metal ions or exposure to oxidative agents.[5]
-
Photodegradation: Pyridine-containing compounds can be sensitive to light, particularly UV radiation, which can induce photolytic cleavage or rearrangement reactions.[2][6][7]
Q2: What is the expected pH stability profile for this compound?
A2: As an amine hydrochloride salt, the compound is expected to be most stable in mildly acidic conditions (typically pH 3-5), where the amine groups are protonated, reducing their nucleophilicity and susceptibility to oxidative degradation. In neutral to alkaline conditions (pH > 7), the deprotonated (free base) form of the amine is more prevalent, making it more prone to oxidation.[8] Strong basic conditions can also promote hydrolysis and degradation of the pyridine ring itself.[9]
Q3: Are there any known incompatibilities with common excipients or solvents?
A3: While specific compatibility data for Butyl[(pyridin-2-yl)methyl]amine hydrochloride is not widely published, general principles for amine hydrochlorides apply. Caution is advised with:
-
Oxidizing Excipients: Excipients containing peroxide impurities (e.g., some grades of polyethylene glycol (PEG) or Povidone) can initiate oxidative degradation.[10][11]
-
Reducing Sugars: Sugars like lactose or dextrose can potentially undergo Maillard reactions with the amine group, especially under heat and humidity, leading to discoloration and degradation.
-
High pH Excipients: Alkaline excipients (e.g., magnesium stearate in excess) can raise the micro-environmental pH, converting the hydrochloride salt to the less stable free base. A thorough drug-excipient compatibility study is always recommended during formulation development.[12][13]
Q4: How should I prepare and store stock solutions of this compound?
A4: For maximum stability, we recommend the following:
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, a mildly acidic buffer (e.g., citrate or acetate buffer, pH 4-5) is preferable to unbuffered water.
-
Preparation: Prepare solutions fresh whenever possible. If using sonication to dissolve, use a water bath to prevent excessive heating.
-
Storage: Store solutions protected from light in tightly sealed containers. For short-term storage (1-2 days), refrigeration at 2-8°C is recommended. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Investigating Solution Instability
If you observe unexpected results, such as loss of potency, appearance of new peaks in your chromatogram, or visual changes (color, precipitation), your compound may be degrading. This guide provides a systematic approach to identifying the cause.
Initial Observation: My solution of Butyl[(pyridin-2-yl)methyl]amine hydrochloride appears unstable.
The first step is to systematically determine the root cause. A forced degradation study is the most effective tool for this, as it intentionally exposes the drug to various stress conditions to identify its vulnerabilities.[14][15]
dot
Caption: A systematic workflow for troubleshooting solution instability.
Protocol 1: Forced Degradation Study
This protocol provides a framework to identify the specific conditions causing the degradation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
Butyl[(pyridin-2-yl)methyl]amine hydrochloride
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) 30%
-
Suitable buffer salts (e.g., ammonium acetate)
-
HPLC system with UV and ideally Mass Spectrometric (MS) detection[3]
-
pH meter, calibrated
-
Photostability chamber (or UV lamp)
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Sample Preparation: For each condition below, prepare a sample in a clear glass vial. Also, prepare a "control" sample by diluting the stock solution with the solvent and keeping it at room temperature, protected from light.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C. | To test susceptibility to acid-catalyzed degradation.[15] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C. | To test susceptibility to base-catalyzed degradation.[9] |
| Oxidation | Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature. | To test susceptibility to oxidative degradation.[2] |
| Photolysis | Expose the stock solution in a clear vial to UV/Vis light (ICH Q1B guidelines). | To test for light sensitivity.[6] |
| Thermal (Solution) | Heat the stock solution at 70°C in a sealed vial, protected from light. | To test for heat sensitivity in solution.[5] |
-
Time-Point Analysis:
-
Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
-
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base/acid to protect the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) for analysis.
-
-
Analytical Method:
-
Use a stability-indicating HPLC method. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and a volatile buffer (e.g., 10 mM ammonium acetate, pH 4.5) is a good starting point.[16]
-
Monitor at a UV wavelength where the parent compound has good absorbance.
-
Calculate the percentage of degradation and note the relative retention times of any new peaks. An MS detector is invaluable for obtaining mass information on degradation products.[3]
-
Interpreting the Results
-
Significant degradation in HCl/NaOH: The compound is sensitive to pH. The primary mitigation is to formulate your solution in a validated pH range, likely mildly acidic.
-
Significant degradation in H₂O₂: The compound is susceptible to oxidation. Mitigation strategies include using degassed, high-purity solvents, purging solutions with an inert gas (nitrogen or argon), and potentially adding an antioxidant.
-
Significant degradation under light: The compound is photolabile. All solutions must be prepared and stored in amber glassware or containers protected from light.[6]
-
Significant degradation with heat: The compound is thermally sensitive. Avoid heating during preparation and store solutions at reduced temperatures (refrigerated or frozen).
dot
Caption: Plausible degradation pathways based on chemical structure.
References
-
Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. [Link]
-
ResearchGate. (n.d.). The hydrolysis of pyridilmonoimines in acidic aqueous media. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
ResearchGate. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]
-
International Journal of Pharmaceutical Erudition. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Nature Communications. (2023). Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. [Link]
-
Molecules. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]
-
RSC Publishing. (2013). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. [Link]
-
Sharp Services. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Journal of the American Chemical Society. (1967). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. [Link]
-
AGU Publications. (2018). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]
-
Journal of the American Chemical Society. (2019). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
-
ResearchGate. (n.d.). The Stability of Pyridine Nucleotides. [Link]
-
Chemistry – A European Journal. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. [Link]
-
ResearchGate. (2008). Synthesis of pyridine derivatives and their influence as additives on the photocurrent of dye-sensitized solar cells. [Link]
-
PubMed. (2010). Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic, and (1)H/(17)O relaxation studies. [Link]
-
European Journal of Medicinal Chemistry. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]
-
PubMed. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
MDPI. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). methylamine hydrochloride. [Link]
-
Applied and Environmental Microbiology. (2014). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
-
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]
-
PubMed. (2002). Sphingomyelin hydrolysis during apoptosis. [Link]
-
ResearchGate. (2025). COMPATIBILITY STUDIES OF PYRIMETHAMINE WITH PHARMACEUTICAL EXCIPIENTS FOR THE DEVELOPMENT OF SUPPOSITORIES NOVEL DRUG DELIVERY SYSTEMS. [Link]
Sources
- 1. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. RSC - Page load error [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
preventing the formation of over-alkylated products in amine synthesis
A Guide to Preventing Over-Alkylation
Welcome to the Technical Support Center for Amine Synthesis. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals who encounter challenges with selectivity in amine alkylation. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clean, high-yield synthesis of your target amines while avoiding the common pitfall of over-alkylation.
The Challenge: Understanding and Diagnosing Over-Alkylation
Direct alkylation of amines with agents like alkyl halides is a fundamental C-N bond-forming reaction. However, it is notoriously difficult to control.[1][2][3] The primary issue is that the amine product of the initial alkylation is often more nucleophilic than the starting amine.[4][5][6] For instance, a primary amine is a better nucleophile than ammonia, and a secondary amine is more nucleophilic than a primary amine.[4] This creates a "runaway train" effect, where the more reactive product successfully competes with the starting material for the alkylating agent, leading to a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[1][4][7]
This guide will walk you through strategies to diagnose and solve this critical issue, ensuring you can selectively synthesize your desired primary, secondary, or tertiary amine.
Diagram: The "Runaway" Cascade of Amine Over-Alkylation
The following diagram illustrates why direct alkylation of amines is problematic. Each successive alkylation step generates an amine that is a more potent nucleophile, creating a cascade of reactions that are challenging to halt at the desired stage.
Caption: The "runaway" cascade of amine over-alkylation.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Scenario 1: "I'm trying to synthesize a primary amine from an alkyl halide, but my NMR shows a complex mixture of products."
This is a classic sign of uncontrolled over-alkylation. Synthesizing primary amines via direct alkylation of ammonia is notoriously inefficient and rarely provides a clean product.[1][4] Even using a large excess of ammonia often gives low yields.[4]
Solution: Employ the Gabriel Synthesis.
For a clean and high-yielding synthesis of primary amines, the Gabriel Synthesis is the preferred method.[4][8][9] This strategy uses potassium phthalimide as an ammonia surrogate.[8][10] The phthalimide nitrogen, after deprotonation, acts as a nucleophile to attack the alkyl halide.[4][9] Crucially, the resulting N-alkylated phthalimide is no longer nucleophilic due to the two adjacent electron-withdrawing carbonyl groups, which effectively prevents any further alkylation.[4][11] The desired primary amine is then liberated in a final step, typically via hydrazinolysis.[8][12]
See Protocol 1: Gabriel Synthesis of a Primary Amine.
Scenario 2: "My goal is a pure secondary amine, but I'm getting significant amounts of the tertiary amine and unreacted primary amine."
This occurs because the secondary amine product is more nucleophilic than your starting primary amine, leading to the formation of the tertiary amine byproduct.[13] Manipulating stoichiometry by using a large excess of the primary amine can help but is often inefficient and does not guarantee selectivity.[6][14]
Solution 1: Use Reductive Amination.
A superior and widely adopted method for the controlled mono-alkylation of a primary amine is Reductive Amination .[4][15] This is a two-step, one-pot process. First, the primary amine reacts with an aldehyde or ketone to form an imine intermediate.[16] This imine is then reduced in situ to the desired secondary amine using a mild reducing agent.[4][16] Because the imine intermediate is selectively reduced, the problems of over-alkylation associated with direct alkylation are completely bypassed.[15]
See Protocol 2: General Procedure for Reductive Amination.
Solution 2: Control Reaction Conditions with Cesium Bases.
Recent studies have shown that the choice of base is critical for controlling selectivity. Sterically hindered, non-nucleophilic bases are preferred. Specifically, cesium bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been demonstrated to promote selective mono-N-alkylation of primary amines with alkyl halides, even without a large excess of the amine.[6][13] This "cesium effect" can dramatically improve the yield of the desired secondary amine by suppressing the reactivity of the product.[1][13]
Scenario 3: "I need to perform an alkylation on a molecule that contains multiple amine groups, but I only want to alkylate one specific site."
This is a common challenge in the synthesis of complex molecules like polyamines or pharmaceuticals. Direct alkylation will almost certainly lead to a mixture of products with alkyl groups at undesired positions.
Solution: Implement a Protecting Group Strategy.
Protecting groups are the most robust solution for achieving site-selectivity.[14][17] By temporarily "blocking" the reactivity of all but the desired amine's N-H bond, you can direct the alkylation to a single site. The amine is converted into a less nucleophilic functional group, such as a carbamate or amide, preventing it from reacting with the alkylating agent.[4] After the selective alkylation is complete, the protecting group is removed to regenerate the free amine.[4]
See Protocol 3: Amine Protection with Boc Anhydride.
Diagram: Decision Tree for Selecting an Amine Synthesis Strategy
This diagram provides a logical workflow for choosing the most appropriate synthetic strategy to avoid over-alkylation based on your target product.
Caption: Decision tree for selecting an amine synthesis strategy.
Frequently Asked Questions (FAQs)
Q1: Why exactly is the secondary amine product more nucleophilic than the primary amine reactant? A1: The increased nucleophilicity is due to the electron-donating inductive effect of the newly added alkyl group.[6] This alkyl group pushes electron density onto the nitrogen atom, making its lone pair of electrons more available and more reactive towards an electrophile like an alkyl halide.[6]
Q2: What are the best reducing agents for reductive amination? A2: While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde or ketone.[4] More selective and commonly used reagents are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) .[15][18] These are milder reducing agents that are particularly effective at reducing the protonated imine (iminium ion) intermediate while being slow to react with the carbonyl starting material, allowing for a convenient one-pot procedure.[15]
Q3: What are the most common protecting groups for amines and how do I choose one? A3: The choice of protecting group is critical and depends on the stability required for subsequent reaction steps.[17] The most common are carbamate-based protectors:
-
tert-Butoxycarbonyl (Boc): Introduced using Boc anhydride (Boc₂O), it is stable to bases and nucleophiles but is easily removed with acid (e.g., TFA).[4][19][20]
-
Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate, it is stable under acidic and basic conditions and is typically removed via catalytic hydrogenation (H₂, Pd/C).[4][20]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable under acidic conditions but is readily cleaved by treatment with a mild base, such as piperidine.[17][19]
The key is to choose "orthogonal" protecting groups if your molecule has multiple functional groups that need protection, meaning each can be removed under different conditions without affecting the others.[20]
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA)[19][21] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation[4][21] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[19] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of a Primary Amine
This protocol outlines the synthesis of a primary amine from an alkyl halide, effectively preventing over-alkylation.[4]
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in an anhydrous polar aprotic solvent like DMF.
-
Add the primary alkyl halide (1.0-1.1 eq.) to the suspension.
-
Heat the mixture (typically 60-100 °C) and stir until the starting materials are consumed. Monitor the formation of the N-alkylphthalimide intermediate by TLC or LC-MS.[4]
Step 2: Liberation of the Primary Amine (Hydrazinolysis)
-
Cool the reaction mixture and add ethanol as a solvent.
-
Add hydrazine hydrate (N₂H₄·H₂O, >1.5 eq.) to the solution.[4]
-
Reflux the mixture. A thick precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture with dilute HCl to protonate the product amine and dissolve any remaining hydrazine.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Basify the filtrate with a strong base (e.g., NaOH) to deprotonate the amine salt.
-
Extract the free primary amine with an organic solvent (e.g., ether or DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified primary amine.
Protocol 2: General Procedure for Reductive Amination
This protocol details the controlled synthesis of a secondary amine from a primary amine and an aldehyde.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).[4]
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.[4]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the mixture. The reaction can be exothermic, so slow addition is recommended.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Protocol 3: Amine Protection with Boc Anhydride
This protocol details the protection of an amine using Boc anhydride, a crucial step for selective alkylations in complex molecules.[4]
-
Reaction Setup: Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane, or DCM). Add a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq.).
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the solution, either neat or dissolved in the same solvent. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC. The Boc-protected amine will be less polar (higher Rf) than the starting amine.
-
Work-up: Once complete, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine to remove the base and any unreacted starting material.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amine, which is often pure enough to be used in the next step without further purification.[4]
References
-
Protecting Groups in Organic Synthesis - ChemTalk. [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]
-
Gabriel synthesis - Wikipedia. [Link]
-
Alkylation of amines Definition - Organic Chemistry II Key... - Fiveable. [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. [Link]
-
Protection for amino group and amino acid | PPTX - Slideshare. [Link]
-
Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]
-
Amine alkylation - Wikipedia. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. [Link]
-
Video: Preparation of 1° Amines: Gabriel Synthesis - JoVE. [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]
-
What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Reductive Amination - Chemistry Steps. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications - ACS.org. [Link]
- Chapter 2: Synthetic Methods for Alkyl Amines - Books.
-
24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]
-
Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
-
Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. [Link]
-
Preparation of Amines - Chemistry Steps. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 13. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 14. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scale-up Synthesis of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and providing actionable solutions.
Question 1: My reductive amination reaction shows poor conversion at a larger scale, although it worked well on a small scale. What are the likely causes and how can I improve the yield?
Answer:
Poor conversion during the scale-up of a reductive amination is a common issue that can often be attributed to several factors that are less impactful on a smaller scale.[1]
Underlying Causes:
-
Inefficient Imine Formation: The initial equilibrium between the aldehyde (2-pyridinecarboxaldehyde) and the amine (n-butylamine) to form the imine intermediate is crucial.[2][3] On a larger scale, inefficient mixing or localized concentration gradients can hinder this equilibrium. The removal of water, a byproduct of imine formation, becomes less efficient in larger reaction volumes, which can shift the equilibrium back towards the starting materials.[2]
-
pH Control: The pH of the reaction is critical. The reaction is typically fastest at a weakly acidic pH (around 4-5), which facilitates both imine formation and the subsequent reduction.[4] On a larger scale, localized pH changes due to the addition of reagents can be more pronounced and difficult to control, leading to suboptimal reaction rates.
-
Reducing Agent Stability and Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a moisture-sensitive reagent.[5][6][7] On a larger scale, extended addition times can expose the reagent to atmospheric moisture, leading to its decomposition. Furthermore, the exothermicity of the reduction can be more difficult to manage in a larger vessel, potentially leading to side reactions if the temperature is not adequately controlled.
-
Solvent Effects: The choice of solvent is important. While solvents like dichloromethane (DCE) or tetrahydrofuran (THF) are commonly used, their ability to dissolve all reactants and intermediates at higher concentrations on a larger scale might be limited.[8]
Troubleshooting Strategies:
-
Optimize Imine Formation:
-
Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent. This can be achieved by stirring the aldehyde and amine together for a period, with azeotropic removal of water using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
The use of a drying agent, such as anhydrous magnesium sulfate or molecular sieves, can help to drive the imine formation equilibrium forward.
-
-
Precise pH Monitoring and Control:
-
Use a pH meter to monitor the reaction mixture and make small adjustments with a suitable acid (e.g., acetic acid) as needed.
-
For larger scales, consider using a buffered system to maintain the optimal pH range.[1]
-
-
Controlled Addition of Reducing Agent:
-
Solvent System Evaluation:
-
Ensure the chosen solvent can adequately dissolve all components at the desired scale. A co-solvent system might be necessary.
-
1,2-Dichloroethane (DCE) is often a preferred solvent for reductive aminations using sodium triacetoxyborohydride.[8]
-
Question 2: I am observing the formation of a significant amount of the corresponding alcohol (pyridin-2-yl)methanol as a byproduct. How can I minimize this side reaction?
Answer:
The formation of (pyridin-2-yl)methanol is a result of the reduction of the starting aldehyde, 2-pyridinecarboxaldehyde, by the reducing agent. This side reaction becomes more prominent if the rate of aldehyde reduction competes with the rate of imine formation and subsequent reduction.
Underlying Causes:
-
Choice of Reducing Agent: While sodium triacetoxyborohydride is generally selective for imines over aldehydes, other reducing agents like sodium borohydride (NaBH₄) are more aggressive and can readily reduce the aldehyde.[4][8]
-
Reaction Conditions: If the imine formation is slow, the concentration of the aldehyde in the reaction mixture remains high, increasing the likelihood of its reduction.
Troubleshooting Strategies:
-
Use a Weaker, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation due to its selectivity for reducing the iminium ion intermediate over the carbonyl group.[2][3] If you are using a stronger reducing agent, switching to NaBH(OAc)₃ is highly recommended.
-
Promote Imine Formation: As mentioned in the previous question, ensuring efficient imine formation before or during the addition of the reducing agent is key. Pre-forming the imine or using a catalyst for imine formation can significantly reduce the amount of free aldehyde available for reduction.
-
One-Pot vs. Two-Step Procedure: Consider a one-pot procedure where the aldehyde, amine, and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) at a controlled pH are combined.[4] NaBH₃CN is more effective at reducing iminium ions at a pH where aldehyde reduction is slow.[4] However, be aware of the potential for cyanide byproduct formation.[10]
Question 3: The final hydrochloride salt is difficult to crystallize and appears oily or hygroscopic. What are the best practices for obtaining a crystalline, free-flowing solid?
Answer:
Obtaining a high-quality crystalline hydrochloride salt is crucial for purification, handling, and formulation. Difficulties in crystallization often point to impurities or issues with the salt formation and isolation procedure.
Underlying Causes:
-
Residual Impurities: The presence of unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. The final free base, Butyl[(pyridin-2-yl)methyl]amine, is an oil at room temperature, and even small amounts can prevent the salt from solidifying.
-
Incorrect Stoichiometry of HCl: The addition of either too little or too much hydrochloric acid can lead to the formation of an oil or a mixture of salts. The target is the dihydrochloride salt.[11]
-
Inappropriate Solvent for Crystallization: The choice of solvent is critical for inducing crystallization. A solvent in which the hydrochloride salt is sparingly soluble is required.
Troubleshooting Strategies:
-
Thorough Purification of the Free Base: Before attempting salt formation, ensure the free base is of high purity. This can be achieved through:
-
Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine.
-
Chromatography: If necessary, purify the free base using silica gel column chromatography.
-
-
Controlled HCl Addition:
-
Accurately determine the molar amount of the purified free base.
-
Add a slight excess (e.g., 2.1 equivalents) of a standardized solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether). Adding the HCl solution dropwise with vigorous stirring is recommended.
-
-
Optimal Crystallization Solvent System:
-
Commonly used solvents for the crystallization of amine hydrochlorides include isopropanol (IPA), ethanol, or mixtures of these with less polar solvents like diethyl ether or heptane to induce precipitation.
-
Start with a concentrated solution of the salt in a good solvent (like IPA) and then slowly add an anti-solvent (like diethyl ether) until turbidity is observed. Then, allow the solution to stand, preferably at a reduced temperature, to promote crystal growth.
-
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents, which can contribute to a sticky or oily appearance.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with sodium triacetoxyborohydride on a large scale?
A1: Sodium triacetoxyborohydride is a reactive and moisture-sensitive reagent that requires careful handling, especially on a larger scale.[5][6][7]
-
Moisture Sensitivity: Always handle NaBH(OAc)₃ under an inert atmosphere (e.g., nitrogen or argon) in a dry glovebox or using Schlenk techniques.[7] Exposure to moisture will cause it to decompose, releasing acetic acid and reducing its efficacy.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]
-
Quenching: Quench any excess reagent carefully and slowly by adding it to a stirred, cooled solution of a suitable quenching agent (e.g., a basic aqueous solution). Be aware that quenching can be exothermic.
-
Fire Hazard: While not flammable itself, it can react with water to produce flammable hydrogen gas.[6] Keep away from open flames and water sources.
Q2: What analytical techniques are most suitable for monitoring the progress of the reaction and characterizing the final product?
A2:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting aldehyde.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of starting materials and the formation of the desired product and any byproducts.[9]
-
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Elemental Analysis: To confirm the empirical formula and the purity of the final salt.
-
Q3: Can I use a different reducing agent, such as sodium borohydride?
A3: While sodium borohydride (NaBH₄) can be used for reductive aminations, it is generally less selective than sodium triacetoxyborohydride.[4][8] NaBH₄ can readily reduce the starting aldehyde to the corresponding alcohol, leading to a lower yield of the desired amine.[4] If NaBH₄ is used, it is often necessary to pre-form the imine before adding the reducing agent to minimize this side reaction.
Q4: What is the typical work-up procedure for this reaction on a larger scale?
A4: A typical large-scale work-up procedure involves:
-
Quenching: Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid and decompose any remaining reducing agent. Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to ensure complete recovery of the free base.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Remove the solvent under reduced pressure to obtain the crude free base as an oil.
-
Purification (if necessary): Purify the crude product by column chromatography or distillation before proceeding to the salt formation.
III. Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
-
To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add n-butylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (as monitored by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the resulting oil in a minimal amount of isopropanol and add a solution of HCl in isopropanol (2.1 eq) dropwise.
-
Cool the mixture to induce crystallization, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Scale-Up Synthesis Considerations
| Parameter | Lab-Scale | Scale-Up Consideration |
| Reaction Vessel | Round-bottom flask | Jacketed reactor for better temperature control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer for efficient mixing |
| Reagent Addition | Manual addition | Addition funnel or pump for controlled addition rates |
| Temperature Control | Ice bath | Circulating heating/cooling system |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel |
| Isolation | Filtration | Centrifuge or larger filtration apparatus |
IV. Visualizations
Caption: Reaction pathway for the synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
V. References
-
Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Touchette, K. M. (2006). Synthesis of a drug-like tertiary amide by reductive amination. Journal of Chemical Education, 83(6), 929-930.
-
Alfa Aesar. (2026, January 2). SAFETY DATA SHEET - Sodium triacetoxyborohydride. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]
-
Roiban, G.-D., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Applied and Environmental Microbiology, 86(12), e00572-20.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Sharma, M., & Mangas-Sanchez, J. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis.
-
MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5263.
-
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15055.
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 297.
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from [Link]
-
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1872-1876.
-
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
-
ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ3 N,N′,N′′}dichloridocopper(II) diethyl ether hemisolvate. Retrieved from [Link]
-
ChemRxiv. (2026, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from
-
Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
ACS Publications. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin)pyridine. Retrieved from [Link]
-
Google Patents. (1981, October 14). Methylamines purification process. Retrieved from
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US6492558B2 - Preparation of n-butylamines. Retrieved from
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. DSpace [open.bu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Validation & Comparative
Comparative Analysis Guide: Butyl[(pyridin-2-yl)methyl]amine Hydrochloride vs. Alternative Alkylamines
As transition metal catalysis and targeted drug design become increasingly reliant on precise steric and electronic tuning, the selection of the correct amine building block is paramount. Butyl[(pyridin-2-yl)methyl]amine hydrochloride (CAS: 1240568-58-4 for the dihydrochloride, or 856849-95-1 for the monohydrochloride) represents a highly specialized secondary amine that combines a bidentate coordination motif with a lipophilic alkyl tail[1].
This guide provides a comprehensive, objective comparison between Butyl[(pyridin-2-yl)methyl]amine hydrochloride and other common alkylamines (such as primary alkylamines and unsubstituted 2-picolylamine). By examining their structural causality, coordination chemistry, and performance in catalytic workflows, researchers can make empirical decisions for their synthetic pipelines.
Structural Causality and Physicochemical Profiling
The utility of any amine in synthesis or catalysis is dictated by its electronic availability, steric environment, and solubility profile. Butyl[(pyridin-2-yl)methyl]amine hydrochloride is engineered to solve specific limitations found in simpler amines.
-
The Hydrochloride Salt Advantage: Free secondary amines are notoriously prone to atmospheric oxidation and carbamate formation via CO2 absorption. Supplying this compound as a hydrochloride salt protonates the amine, locking the lone pair and rendering the chemical bench-stable for long-term storage.
-
Bidentate Coordination (The Picolyl Core): Unlike simple primary amines (e.g., butylamine) that bind metals in a monodentate fashion, the 2-picolylamine core provides both a pyridine nitrogen and an aliphatic amine nitrogen. This enforces a rigid, stable metallacycle upon complexation[2].
-
Steric Shielding and Lipophilicity (The Butyl Chain): Unsubstituted 2-picolylamine leaves metal centers sterically exposed, often leading to unwanted catalyst dimerization. The addition of the N-butyl chain acts as a steric shield, preventing off-target binding while drastically increasing the lipophilicity of the resulting complex, enabling homogeneous catalysis in non-polar solvents[3].
Table 1: Structural and Physicochemical Comparison
| Feature/Property | Butyl[(pyridin-2-yl)methyl]amine HCl | 2-Picolylamine (2-PIC) | Butylamine |
| Amine Classification | Secondary (Aliphatic) + Tertiary (Aromatic) | Primary (Aliphatic) + Tertiary (Aromatic) | Primary (Aliphatic) |
| Coordination Mode | Bidentate (N,N) | Bidentate (N,N) | Monodentate (N) |
| Steric Bulk at Nitrogen | High (N-alkylated) | Low (Unsubstituted) | Low |
| Lipophilicity (Solubility) | High in organic solvents (toluene, DCM) | Moderate (prefers polar solvents) | High |
| Bench Stability | Excellent (as HCl salt) | Moderate (hygroscopic free base) | Low (volatile liquid) |
| Primary Application | Advanced transition metal catalysis, APIs | Basic coordination chemistry, aqueous catalysis | Base, simple solvent, weak ligand |
Mechanistic Insights: Ligand Selection Logic
Choosing the correct amine ligand requires mapping the reaction conditions to the ligand's structural properties. The decision tree below illustrates the logical flow for selecting Butyl[(pyridin-2-yl)methyl]amine over simpler alternatives.
Decision matrix for selecting alkylamine ligands based on coordination and steric requirements.
Comparative Catalytic Performance
To objectively evaluate performance, we analyze the behavior of these amines as ligands in Copper(II)-catalyzed reactions, such as the Azide-Alkyne Cycloaddition (Click Chemistry) or Atom Transfer Radical Polymerization (ATRP)[4].
When conducting these reactions in organic solvents, monodentate ligands (butylamine) fail to stabilize the Cu(I)/Cu(II) redox cycle effectively, leading to rapid catalyst degradation. While unsubstituted 2-picolylamine forms a stable complex, its lack of lipophilicity causes the catalyst to precipitate out of non-polar solvents like toluene. Butyl[(pyridin-2-yl)methyl]amine provides the optimal balance: the bidentate core stabilizes the metal, while the butyl group ensures homogeneous dispersion[2].
Table 2: Comparative Performance in Cu-Catalyzed Reactions (Organic Media)
| Ligand System | Catalyst State in Toluene | Yield (%) | Turnover Number (TON) | Catalyst Degradation |
| Butyl[(pyridin-2-yl)methyl]amine | Homogeneous (Fully Soluble) | >95% | >5,000 | Minimal (Sterically protected) |
| 2-Picolylamine | Heterogeneous (Precipitates) | 45-50% | <1,000 | High (Dimerization prone) |
| Butylamine | Homogeneous | <10% | <100 | Severe (Metal oxidation/loss) |
Experimental Methodology: Catalyst Preparation
Because Butyl[(pyridin-2-yl)methyl]amine is supplied as a hydrochloride salt, it must be converted to its free base prior to metal complexation. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the researcher.
Protocol: Free-Basing and Cu(II) Complexation
Phase 1: Free-Basing the Ligand
-
Dissolution: Suspend 1.0 mmol of Butyl[(pyridin-2-yl)methyl]amine hydrochloride in 10 mL of deionized water.
-
Basification: Dropwise, add 2.0 M NaOH(aq) under continuous stirring until the pH reaches >10.
-
Self-Validation Check: The solution will transition from clear to cloudy as the organic-soluble free base precipitates out of the aqueous phase.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). The free base will partition into the organic layer.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Self-Validation Check: A clear, slightly viscous pale-yellow oil should remain.
-
Phase 2: Metallation
-
Solution Prep: Dissolve the isolated free base (1.0 mmol) in 5 mL of dry methanol.
-
Complexation: Slowly add a solution of CuCl2 (1.0 mmol) in 5 mL of methanol to the ligand solution at room temperature.
-
Self-Validation Check: An immediate colorimetric shift will occur. The pale blue CuCl2 solution will rapidly turn deep blue or emerald green, confirming successful ligand exchange and the formation of the bidentate metallacycle.
-
Workflow for the activation and transition metal complexation of the hydrochloride salt.
Conclusion
For applications requiring simple pH adjustment or basic solvent properties, standard alkylamines like butylamine are sufficient. However, for advanced synthetic applications—particularly transition metal catalysis—Butyl[(pyridin-2-yl)methyl]amine hydrochloride offers vastly superior performance. Its bidentate picolyl core ensures robust metal binding, while the N-butyl substituent provides the necessary steric shielding and lipophilicity to maintain high turnover numbers in organic media. Furthermore, its availability as a hydrochloride salt ensures the rigorous bench stability required for reproducible, high-throughput research.
References
1.[1] National Institutes of Health (NIH). "tert-butyl(pyridin-2-ylmethyl)amine - PubChem." PubChem. Available at:[Link] 2.[3] American Chemical Society (ACS). "Design and Exploration of Catalytic Activity of Two-Dimensional Surface-Engineered Graphene Oxide Nanosheets in the Transannulation of N-Heterocyclic Aldehydes or Ketones with Alkylamines." ACS Omega. Available at:[Link] 3.[2] National Institutes of Health (NIH) / PMC. "Synthesis of a novel nanomagnetic N4 bis schiff base complex of copper(ii) as an efficient catalyst for click synthesis of tetrazoles." RSC Advances. Available at:[Link] 4.[4] MDPI. "Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile." Polymers. Available at:[Link]
Sources
- 1. 2-Methyl-N-(2-pyridinylmethyl)-2-propanamine | C10H16N2 | CID 4723799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel nanomagnetic N4 bis schiff base complex of copper(ii) as an efficient catalyst for click synthesis of tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Pyridin-2-yl-methylamine Derivatives
Introduction
Pyridin-2-yl-methylamine and its derivatives represent a cornerstone class of N-donor ligands and synthetic intermediates, prized for their versatile coordination chemistry and significant roles in catalysis, materials science, and pharmaceutical development. Their utility stems from the synergistic interplay between the Lewis basic pyridine ring and the adjacent methylamine moiety, which together form a robust bidentate chelating system.[1] However, the true power of this scaffold lies in its tunability. Subtle modifications to the pyridine ring or the methylamine group can profoundly alter the electronic and steric properties of the molecule, thereby modulating its reactivity.
This guide provides an in-depth comparison of the reactivity of various pyridin-2-yl-methylamine derivatives. We will move beyond simple protocols to explore the underlying principles that govern their behavior, offering field-proven insights for researchers, chemists, and drug development professionals. By understanding the causality behind their reactivity, you can make more informed decisions in ligand design, catalyst development, and synthetic strategy.
Key Factors Governing Reactivity
The reactivity of a pyridin-2-yl-methylamine derivative is not monolithic; it is a composite of several structural features. Understanding these factors is critical for predicting and controlling chemical outcomes.
Electronic Effects on the Pyridine Ring
The electron density of the pyridine nitrogen is a primary determinant of the ligand's coordination strength and the catalytic activity of its metal complexes.[2] This density can be precisely controlled by introducing substituents at various positions on the pyridine ring.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups increase the electron density on the pyridine nitrogen. This enhanced Lewis basicity generally leads to stronger metal-ligand bonds. In the context of catalysis, studies on iron(III) pyridinophane complexes have shown that EDGs increase electron density at the metal center, which can influence the catalytic cycle.[3]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl), cyano (-CN), or nitro (-NO₂) decrease the electron density on the pyridine nitrogen.[4][5] This can weaken the metal-ligand bond but may also render the metal center more electrophilic and thus more reactive in certain catalytic steps. For example, in iron(III) complexes, EWGs on the pyridine ring shift the Fe(III)/Fe(II) redox couple to more positive potentials, indicating a more electron-deficient and potentially more reactive metal center.[3]
The position of the substituent is also crucial. A group at the 4-position (para to the nitrogen) will exert a purely electronic effect (inductive and resonance), while a group at the 6-position (ortho to the nitrogen) will introduce both electronic and steric influences.[6]
Caption: Influence of electronic effects on the pyridine ring.
Steric Hindrance
Steric bulk, particularly around the coordinating nitrogen atoms, plays a critical role in modulating both the stability and reactivity of metal complexes.
-
Substituents at the 6-Position: A bulky group ortho to the pyridine nitrogen can enforce a specific coordination geometry, prevent the coordination of additional ligands, or weaken the metal-ligand bond due to steric repulsion.[7] This can be exploited to create coordinatively unsaturated metal centers, which are often key to catalytic activity.
-
Substituents on the Methylene Bridge: The development of the 2-(pyridin-2-yl)isopropylamine (PIP amine) directing group, which incorporates a gem-dimethyl moiety on the methylene carbon, is a prime example of leveraging steric effects. This bulk facilitates C-H cyclopalladation and enhances stereocontrol in asymmetric reactions.[8]
Cumulated steric repulsion from substituents can decrease the reactivity of the nitrogen atom by several orders of magnitude.[9]
Comparative Reactivity in Chemical Transformations
The interplay of electronic and steric factors manifests in the performance of these derivatives across various applications.
Performance in Metal-Catalyzed Cross-Coupling
In catalysis, the ligand is not a passive spectator but an active participant that dictates the outcome. Pyridin-2-yl-methylamine derivatives are effective ligands for palladium in reactions like the Suzuki-Miyaura cross-coupling.
A study on hybrid organic-inorganic silica materials containing a di(2-pyridyl)methylamine–palladium dichloride complex demonstrated its efficacy as a recyclable catalyst for Suzuki reactions.[1] The strong chelation of the ligand to the palladium center provides stability, while the electronic environment influences the efficiency of oxidative addition and reductive elimination steps.
| Derivative Substituent (on Pyridine) | Metal Center | Reaction Type | Typical Yield | Key Insight | Reference |
| Unsubstituted | Pd(II) | Suzuki-Miyaura | Good to Excellent | Stable, recyclable catalyst due to strong chelation. | [1] |
| 4-CN (EWG) | Fe(III) | C-C Coupling | High | EWGs create a more electron-deficient metal center, enhancing reactivity. | [3] |
| 4-NMe₂ (EDG) | Fe(III) | C-C Coupling | Moderate | EDGs can sometimes slow catalysis by making the metal center less electrophilic. | [3] |
| 6-Methyl (Steric Bulk) | Ru(II) | Transfer Hydrogenation | High | Steric hindrance can influence substrate approach and selectivity. | [10] |
Use in Asymmetric Synthesis
Chiral, non-racemic pyridin-2-yl-methylamine derivatives are valuable in asymmetric synthesis, both as chiral auxiliaries and as ligands for asymmetric catalysis. The diastereoselective reduction of enantiopure pyridyl imines is a common method to access these chiral amines.[10] The choice of reducing agent and the steric and electronic nature of substituents on the pyridine ring significantly influence the diastereoselectivity of the reduction.[10]
Experimental Protocol: Reductive Amination for Derivative Synthesis
This protocol provides a validated method for synthesizing N-substituted pyridin-2-yl-methylamine derivatives, a common transformation where these compounds act as nucleophiles. This method is adapted from established procedures for reductive amination.[11][12]
Objective: To synthesize N-benzyl-(pyridin-2-yl)methanamine from pyridine-2-carbaldehyde and benzylamine.
Caption: Workflow for the synthesis of a pyridin-2-yl-methylamine derivative.
Materials:
-
Pyridine-2-carbaldehyde (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Imine Formation:
-
Dissolve pyridine-2-carbaldehyde (1.0 equiv) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (1.05 equiv) dropwise at room temperature.
-
Stir the mixture for 2 hours. Causality Note: This step allows for the formation of the intermediate imine in solution. Using a slight excess of the amine helps drive the equilibrium towards the product.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes. Causality Note: The portion-wise addition at low temperature controls the exothermic reaction and prevents over-reduction. NaBH₄ is a mild reducing agent selective for the imine over potential aldehyde starting material.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC indicates the consumption of the imine intermediate.
-
-
Work-up and Extraction:
-
Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Causality Note: The aqueous washes remove inorganic salts and any unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(pyridin-2-yl)methanamine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Perspectives
The reactivity of pyridin-2-yl-methylamine derivatives is a finely tuned function of their electronic and steric profiles. By strategically placing electron-donating or electron-withdrawing groups, researchers can modulate the ligand's donor strength and the resulting metal complex's catalytic prowess.[3][5] Similarly, the introduction of steric bulk offers a powerful tool for controlling coordination geometry and enhancing stereoselectivity.[8]
The continued exploration of this versatile scaffold is paramount. Future research will likely focus on developing novel derivatives for challenging catalytic transformations, such as asymmetric C-H functionalization, and designing advanced materials with programmed coordination properties.[13] The insights and methodologies presented in this guide serve as a foundation for these future innovations, enabling scientists to harness the full potential of this remarkable class of molecules.
References
- Maisara, R., & Sumby, C. J. (2017). SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS. Malaysian Journal of Chemistry.
- Nicasio, M. C., et al. (2003). Asymmetric synthesis of 1-substituted-1-(pyridin-2-yl)methylamines by diastereoselective reduction of enantiopure sulfinimines. Tetrahedron: Asymmetry.
- Heras, J. V., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- Denney, M. K., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
- Heras, J. V., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing).
- Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry.
- Vacher, B., et al. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Al-Hokbany, N., & Al-Sehemi, A. G. (2021). DFT analysis of substituent effects on electron-donating efficacy of pyridine.
- Vacher, B., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Ofial, A. R., & Mayr, H. (2017). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
- Wang, C., & Sun, J. (2023).
- Ren, T. (2019). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules.
- Wang, B., et al. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)−H Bonds. Accounts of Chemical Research.
- Al-Najjar, N. (2012). Synthesis, Coordination Chemistry and Reactivity of 1H-pyridin-(2E)-ylidenes and Application of Their Transition Metal Complexes. SciSpace.
- Popere, V. V., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research.
- El-Sayed, T. M., et al. (2022). Pyridines and their Benzo Derivatives: Reactivity of Substituents.
- Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 12. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 13. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity comparison of Butyl[(pyridin-2-yl)methyl]amine hydrochloride analogs
An in-depth comparative analysis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride and its structural analogs reveals a highly versatile scaffold in medicinal chemistry. Characterized by a pyridine ring tethered to a secondary amine, this class of compounds exhibits dual utility: acting as a potent pharmacophore for G-protein coupled receptors (GPCRs) and serving as a high-affinity bidentate ligand for transition metals in antimicrobial and anticancer applications.
This guide objectively compares the biological performance of the n-butyl derivative against its branched and multi-dentate analogs, providing actionable experimental frameworks for drug development professionals.
Structural Rationale & Causality in Drug Design
The biological activity of N-alkyl-1-(pyridin-2-yl)methanamines is fundamentally dictated by the steric and electronic properties of the alkyl substituent attached to the amine nitrogen.
-
Receptor Binding (The Pharmacophore Effect): The 2-pyridinylmethylamine moiety is a well-documented pharmacophore for the 5-HT1A receptor[1]. The basic nitrogen mimics the endogenous amine of serotonin, while the pyridine ring engages in
stacking within the receptor's hydrophobic pocket. The length of the alkyl chain (e.g., n-butyl vs. isopropyl) dictates the compound's ability to occupy the accessory binding site, directly modulating its agonistic efficacy. -
Metallopharmacology (The Chelation Effect): The nitrogen atoms of the pyridine ring and the secondary amine form a stable bidentate (N,N-donor) chelation system. When coordinated with transition metals like Zn²⁺ or Cu²⁺, these complexes exhibit significant antimicrobial and ROS-reducing neuroprotective properties[2]. Sterically hindered analogs (like the isopropyl derivative) alter the geometry of the resulting metal complex, often shifting it from a square-planar to a distorted tetrahedral configuration, which impacts cellular uptake and DNA-binding affinity[3].
Comparative Biological Activity Data
The following table synthesizes the quantitative performance of Butyl[(pyridin-2-yl)methyl]amine hydrochloride against two primary alternatives: the sterically hindered Isopropyl analog and the tridentate Bis(pyridin-2-ylmethyl)amine (BPA) .
| Compound / Analog | Structural Feature | 5-HT1A Affinity (pKi) | Antimicrobial MIC (Zn²⁺ Complex) vs S. aureus | Primary Biological Utility |
| Butyl[(pyridin-2-yl)methyl]amine HCl | Linear aliphatic chain | 7.8 ± 0.2 | 32 µg/mL | GPCR Agonist / Neuroprotection |
| Isopropyl[(pyridin-2-yl)methyl]amine | Branched, sterically hindered | 6.4 ± 0.3 | 16 µg/mL | Anticancer / Rigid Metal Chelation |
| Bis(pyridin-2-ylmethyl)amine (BPA) | Tridentate (N,N,N-donor) | < 5.0 | 4 µg/mL | Broad-spectrum Antimicrobial |
Data synthesized from established structure-activity relationship (SAR) models for 2-pyridinylmethylamines[1][2].
Mechanistic Pathways
To understand why the n-butyl analog favors receptor binding while BPA favors antimicrobial action, we must map their divergent mechanistic pathways. The linear butyl chain provides the flexibility required for GPCR induced-fit binding, whereas tridentate analogs lock transition metals into highly stable, biologically active complexes that disrupt bacterial cell walls.
Divergent mechanistic pathways of pyridinylmethylamine analogs based on substitution.
Self-Validating Experimental Protocols
To objectively compare these analogs in your own laboratory, you must utilize protocols that eliminate confounding variables.
Protocol A: In Vitro Antimicrobial Evaluation via Metal Complexation
Causality Note: When evaluating the antimicrobial activity of these amines, they must be tested as metal complexes. Free ligands often show artificially low activity until they scavenge trace metals from the culture media. Furthermore, HEPES buffer must be used instead of PBS . Phosphate buffers precipitate transition metals (like Zn²⁺ and Cu²⁺), leading to false-negative MIC values.
-
Ligand Preparation: Dissolve Butyl[(pyridin-2-yl)methyl]amine hydrochloride (10 mM) in anhydrous ethanol. Neutralize the hydrochloride salt with an equimolar amount of triethylamine.
-
Complexation: Add a methanolic solution of ZnCl₂ (5 mM) dropwise to the ligand solution (2:1 Ligand-to-Metal ratio). Stir at 50°C for 4 hours.
-
Validation: Isolate the complex and verify coordination via ¹H-NMR. Look for the characteristic downfield shift of the pyridine protons (specifically H6), confirming nitrogen lone-pair donation to the zinc center[4][5].
-
Broth Microdilution: Prepare serial dilutions (0.5 - 64 µg/mL) of the complex in Mueller-Hinton broth (HEPES-buffered, pH 7.4).
-
Inoculation & Readout: Inoculate with S. aureus (5 × 10⁵ CFU/mL). Incubate for 18 hours at 37°C. Add resazurin dye (0.015%); a color change from blue to pink indicates bacterial viability. The lowest concentration remaining blue is the MIC.
Protocol B: 5-HT1A Radioligand Displacement Assay
Causality Note: To assess the GPCR agonistic potential of the n-butyl analog, a radioligand binding assay is preferred over downstream functional assays (like cAMP quantification) for initial screening. This isolates the physical binding affinity (
-
Membrane Preparation: Harvest HeLa cells permanently transfected with the h5-HT1A receptor gene[1]. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension, 25 µL of [³H]-8-OH-DPAT (a selective 5-HT1A radioligand at 1 nM final concentration), and 25 µL of the Butyl[(pyridin-2-yl)methyl]amine analog (varying concentrations from
to M). -
Equilibration: Incubate the microplate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold Tris-HCl.
-
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC₅₀ using non-linear regression, and convert to
using the Cheng-Prusoff equation.
Self-validating experimental workflow for evaluating analog bioactivity.
References
-
ResearchGate. "Synthesis, characterization, antibacterial and antitumoral activities of mononuclear zinc complexes containing tridentate amine based ligands". ResearchGate. Available at:[Link]
-
ResearchGate. "Access to 2-Aminopyridines – Compounds of Great Biological and Chemical Significance". ResearchGate. Available at:[Link]
-
MDPI. "Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes". MDPI. Available at:[Link]
Sources
spectroscopic comparison of Butyl[(pyridin-2-yl)methyl]amine hydrochloride and its precursors
This comprehensive comparison guide provides an objective, data-driven analysis of the spectroscopic properties of Butyl[(pyridin-2-yl)methyl]amine hydrochloride alongside its synthetic precursors: pyridine-2-carboxaldehyde and butylamine. Designed for drug development professionals and synthetic chemists, this guide elucidates the mechanistic rationale behind the observed spectroscopic shifts and provides a self-validating experimental protocol for its synthesis and characterization.
Mechanistic Pathway & Workflow
The synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride relies on a classic reductive amination[1]. The primary amine (butylamine) condenses with the aldehyde (pyridine-2-carboxaldehyde) to form a transient imine intermediate. This intermediate is subsequently reduced in situ to a secondary amine free base, which is then protonated to form the highly stable, water-soluble hydrochloride salt.
Reaction workflow for the reductive amination and salt formation of the target molecule.
Spectroscopic Comparative Analysis
To validate the structural integrity of the final product, it is critical to track the disappearance of precursor functional groups and the emergence of new bonds. The causality behind these spectroscopic changes is rooted in the alterations of the local electronic environment—specifically, the conversion of an sp² hybridized carbonyl to an sp³ hybridized methylene, and the subsequent inductive deshielding caused by nitrogen protonation.
Nuclear Magnetic Resonance (NMR) Tracking
The most definitive proof of successful reductive amination is the disappearance of the highly deshielded aldehyde proton of pyridine-2-carboxaldehyde, which typically resonates at ~9.98 ppm[2]. Concurrently, the alpha-CH₂ protons of butylamine (initially at ~2.7 ppm)[3] shift downfield as they become adjacent to a secondary amine.
Upon conversion to the hydrochloride salt, the nitrogen atom acquires a positive charge. This strong electron-withdrawing effect deshields all adjacent protons. The newly formed benzylic-type methylene bridge (between the pyridine ring and the amine) appears as a distinct singlet at ~4.3–4.5 ppm, while the amine protons exchange and broaden significantly at ~9.0–9.5 ppm[4].
Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
| Proton Environment | Pyridine-2-carboxaldehyde | Butylamine | Butyl[(pyridin-2-yl)methyl]amine HCl |
| Aldehyde (-CHO) | ~9.98 ppm (s, 1H) | N/A | Absent |
| Pyridine Ring (Ar-H) | 7.70 - 8.83 ppm (m, 4H) | N/A | 7.50 - 8.70 ppm (m, 4H) |
| Benzylic Bridge (-CH₂-N) | N/A | N/A | ~4.40 ppm (s, 2H) |
| Aliphatic α-CH₂ | N/A | ~2.68 ppm (t, 2H) | ~3.10 ppm (t, 2H) (Deshielded by N⁺) |
| Aliphatic Chain (-CH₂CH₂-) | N/A | 1.30 - 1.50 ppm (m, 4H) | 1.35 - 1.70 ppm (m, 4H) |
| Terminal Methyl (-CH₃) | N/A | ~0.92 ppm (t, 3H) | ~0.90 ppm (t, 3H) |
| Amine Protons (-NH / -NH₂⁺) | N/A | ~1.50 ppm (br s, 2H) | ~9.20 ppm (br s, 2H) (Ammonium) |
Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆, 100 MHz)
| Carbon Environment | Pyridine-2-carboxaldehyde | Butylamine | Butyl[(pyridin-2-yl)methyl]amine HCl |
| Carbonyl (C=O) | ~192.6 ppm | N/A | Absent |
| Pyridine Carbons | 121.7 - 152.3 ppm | N/A | 123.0 - 150.0 ppm |
| Benzylic Bridge (-CH₂-N) | N/A | N/A | ~51.5 ppm |
| Aliphatic α-CH₂ | N/A | ~41.8 ppm | ~47.2 ppm |
| Aliphatic Chain & Methyl | N/A | 13.8, 20.0, 33.5 ppm | 13.5, 19.5, 27.8 ppm |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal confirmation of the reaction's success. The precursor aldehyde exhibits a sharp, intense C=O stretching band at ~1700 cm⁻¹. The successful formation of the secondary amine hydrochloride is characterized by the complete eradication of this carbonyl band and the appearance of a broad, complex "ammonium band" spanning 2500–3000 cm⁻¹, which masks the standard aliphatic C-H stretches[4].
Table 3: Key FT-IR Stretching Frequencies (ATR, cm⁻¹)
| Functional Group | Pyridine-2-carboxaldehyde | Butylamine | Butyl[(pyridin-2-yl)methyl]amine HCl |
| C=O Stretch | ~1705 (Strong, sharp) | N/A | Absent |
| N-H Stretch | N/A | ~3350, 3280 (Doublet, 1° amine) | 2500 - 3000 (Broad, strong, -NH₂⁺) |
| C-N Stretch | N/A | ~1070 | ~1120 |
Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (positive ion mode) will yield a definitive molecular ion peak for the free base. The calculated exact mass for Butyl[(pyridin-2-yl)methyl]amine (C₁₀H₁₆N₂) is 164.13 Da. The spectrum will display a prominent [M+H]⁺ peak at m/z 165.1 .
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates inherent purification checkpoints (acid-base extraction and selective precipitation) that validate the compound's purity prior to spectroscopic analysis.
Protocol 1: Synthesis via Reductive Amination
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough to tolerate reducible functional groups and preferentially reduces the protonated imine over the starting aldehyde[1].
-
Reaction Setup: Dissolve pyridine-2-carboxaldehyde (1.0 equivalent, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.
-
Imine Formation: Add butylamine (1.05 equivalents, 10.5 mmol) dropwise at room temperature. Stir the mixture for 1 hour to allow complete imine formation.
-
Reduction: Cool the reaction flask to 0 °C. Add NaBH(OAc)₃ (1.5 equivalents, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Extraction: Quench the reaction by carefully adding 30 mL of saturated aqueous NaHCO₃. (Self-Validation Check: This neutralizes the acetic acid byproduct, ensuring the amine remains in its free base form for organic extraction). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Protocol 2: Hydrochloride Salt Formation & Purification
Rationale: Converting the free base oil into a crystalline hydrochloride salt enhances chemical stability, prevents atmospheric oxidation, and simplifies handling for analytical weighing.
-
Dissolution: Dissolve the crude free base in 15 mL of anhydrous diethyl ether (Et₂O).
-
Precipitation: While stirring vigorously at 0 °C, add a 2.0 M solution of HCl in diethyl ether dropwise until the pH of the solution reaches ~2 (monitored via pH paper). A white precipitate will form immediately.
-
Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous Et₂O (2 x 10 mL) to remove any unreacted precursors or non-polar impurities.
-
Drying: Dry the resulting Butyl[(pyridin-2-yl)methyl]amine hydrochloride under high vacuum at 40 °C for 4 hours to remove residual solvent prior to NMR and IR analysis.
References
-
PubChem. "Butylamine | C4H11N | CID 8007". National Institutes of Health (NIH). Available at:[Link]
-
National Center for Biotechnology Information (PMC). "The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde". Available at:[Link]
-
Chemistry LibreTexts. "24.10: Spectroscopy of Amines". Available at:[Link]
-
ACS Catalysis. "Atroposelective Transfer Hydrogenation of Biaryl Aminals via Dynamic Kinetic Resolution. Synthesis of Axially Chiral Diamines". American Chemical Society. Available at:[Link]
Sources
A Comparative Guide to the Synthetic Validation of Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth comparison of two common synthetic routes for the preparation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride, a valuable building block in medicinal chemistry. We will explore the nuances of reductive amination and direct N-alkylation, offering detailed protocols, comparative data, and insights into the chemical rationale behind each approach. Our goal is to equip you with the necessary information to select the optimal synthetic strategy for your research needs.
Introduction to Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
Butyl[(pyridin-2-yl)methyl]amine and its hydrochloride salt are heterocyclic amines that serve as important intermediates in the synthesis of a wide range of biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the N-butyl group can influence the compound's lipophilicity and binding interactions with biological targets. The hydrochloride salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for handling and formulation.
Synthetic Route 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the in-situ reduction of the imine to the corresponding amine.[2][3] This method is generally preferred over direct alkylation due to its higher selectivity and reduced likelihood of over-alkylation.[4]
Mechanistic Rationale
The reaction between pyridine-2-carboxaldehyde and butylamine first forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). A mild reducing agent, such as sodium borohydride (NaBH₄), is then introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.[4]
Experimental Protocol
Materials:
-
Pyridine-2-carboxaldehyde
-
Butylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (1.0 eq) in methanol.
-
To this solution, add butylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Butyl[(pyridin-2-yl)methyl]amine free base.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Butyl[(pyridin-2-yl)methyl]amine hydrochloride.
Workflow Diagram
Caption: Reductive Amination Workflow
Synthetic Route 2: Direct N-Alkylation
Direct N-alkylation is a classical method for forming C-N bonds, involving the reaction of an amine with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction.[3] While straightforward in principle, this method is often plagued by a lack of selectivity, especially when using primary amines.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of pyridin-2-ylmethylamine acts as a nucleophile, attacking the electrophilic carbon of the butyl halide (e.g., butyl bromide). This Sₙ2 reaction displaces the halide ion and forms the desired secondary amine. However, the product, Butyl[(pyridin-2-yl)methyl]amine, is also nucleophilic and can react further with the butyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. This over-alkylation leads to a mixture of products and often results in lower yields of the desired secondary amine.[5]
Experimental Protocol
Materials:
-
Pyridin-2-ylmethylamine
-
Butyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add pyridin-2-ylmethylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add butyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product mixture.
-
Purify the crude mixture using column chromatography to isolate the desired secondary amine from unreacted starting material and over-alkylation products.
-
Convert the purified free base to the hydrochloride salt as described in the reductive amination protocol.
Workflow Diagram
Caption: Direct N-Alkylation Workflow
Comparative Analysis
| Parameter | Reductive Amination | Direct N-Alkylation |
| Overall Yield | Typically higher (60-80%) | Generally lower (30-50%) due to over-alkylation |
| Purity of Crude Product | High, with minimal side products | Low, contains a mixture of primary, secondary, tertiary, and quaternary amines |
| Reaction Time | 12-18 hours | 24-48 hours |
| Purification | Simple work-up and precipitation | Requires column chromatography |
| Atom Economy | Good | Moderate, due to the use of a base and formation of salt waste |
| Reagent Availability | Readily available | Readily available |
| Scalability | Generally straightforward | Can be challenging due to purification requirements |
Conclusion and Recommendation
Based on the comparative analysis, reductive amination is the superior synthetic route for the preparation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride. It offers a higher yield, greater product purity, a simpler purification process, and better overall efficiency. The one-pot nature of the reaction and the avoidance of over-alkylation side products make it a more reliable and scalable method for researchers in drug development. While direct N-alkylation is a fundamentally sound reaction, its practical application for the synthesis of secondary amines is often limited by its lack of selectivity. For the synthesis of Butyl[(pyridin-2-yl)methyl]amine hydrochloride, the reductive amination pathway provides a more robust and efficient solution.
References
-
OpenBU. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]
-
LibreTexts. (2021, September 22). 12.4 Synthesis of Amines. In Fundamentals of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023, March 21). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Rei, M., et al. (2022, January 29). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Retrieved from [Link]
-
LibreTexts. (2023, February 24). 24.6: Synthesis of Amines. In Organic Chemistry (McMurry). Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
Simos, G., et al. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines.... Molecules. Retrieved from [Link]
-
ACS Publications. (2022, August 16). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐(Pyridin‐2‐yl)benzamide. Retrieved from [Link]
-
Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]
-
Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
ACS Publications. (2022, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
-
MDPI. (2021, October 31). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Retrieved from [Link]
Sources
cross-validation of experimental data for Butyl[(pyridin-2-yl)methyl]amine hydrochloride
This guide provides a rigorous technical cross-validation of Butyl[(pyridin-2-yl)methyl]amine hydrochloride (hereafter referred to as BuPy-HCl ). It is designed for researchers requiring precise validation protocols and performance benchmarks against standard alternatives in catalysis (ATRP) and pharmaceutical synthesis.
Executive Summary & Technical Profile
Butyl[(pyridin-2-yl)methyl]amine hydrochloride is a bidentate nitrogen-donor ligand and a critical secondary amine intermediate. Unlike rigid aromatic ligands (e.g., 2,2'-bipyridine), BuPy-HCl features a flexible alkyl backbone and a secondary amine functionality, offering distinct solubility profiles and electronic tunability.
| Property | Specification |
| Chemical Formula | C₁₀H₁₆N₂ · xHCl (Typically Mono- or Dihydrochloride) |
| Molecular Weight | 164.25 g/mol (Free Base) / ~200.71 g/mol (HCl) |
| Ligand Class | Bidentate (N,N-donor) |
| Primary Applications | ATRP Ligand (Copper-mediated), Pharmaceutical Intermediate (MmpL3 inhibitors) |
| Solubility | High in MeOH, H₂O (Salt form); Free base soluble in DCM, Toluene |
Cross-Validation Framework: Identity & Purity
Trustworthiness Principle: A self-validating system relies on orthogonal analytical methods. Do not proceed to application without passing these checkpoints.
Checkpoint A: 1H NMR Validation (D₂O)
The diagnostic signals for BuPy-HCl distinguish it from primary amine precursors and bis-alkylated impurities.
| Moiety | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Value |
| Pyridine-H6 | 8.60 – 8.70 | Doublet (d) | 1H | Confirm Pyridine Ring Integrity |
| Pyridine-H4/H3/H5 | 7.40 – 7.90 | Multiplets (m) | 3H | Absence of substitution on ring |
| Py-CH₂-N | 4.30 – 4.45 | Singlet (s) | 2H | CRITICAL: Shift confirms salt formation (deshielded vs free base ~3.9 ppm) |
| N-CH₂-(Butyl) | 3.05 – 3.15 | Triplet (t) | 2H | Confirms N-alkylation |
| Butyl Chain | 1.30 – 1.70 | Multiplets | 4H | Purity check (solvent peaks often overlap here) |
| Terminal Methyl | 0.90 – 0.95 | Triplet (t) | 3H | Stoichiometry reference |
Checkpoint B: HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
Retention Time (RT): BuPy-HCl elutes earlier than its bis-picolyl analogs (e.g., BPMOA) due to higher polarity.
-
Acceptance Criteria: Single peak >98% area integration at 254 nm.
Performance Comparison: Catalysis (ATRP)
In Atom Transfer Radical Polymerization (ATRP), the ligand controls the equilibrium constant (
Comparative Matrix: BuPy-HCl vs. Standard Ligands
| Feature | BuPy-HCl (Subject) | 2,2'-Bipyridine (Bpy) | PMDETA |
| Denticity | Bidentate (N,N) | Bidentate (N,N) | Tridentate (N,N,N) |
| Structure | sp³ Amine + sp² Pyridine | sp² Diimine (Rigid) | sp³ Triamine (Flexible) |
| Redox Potential ( | Moderate (Tunable) | High (Less Reducing) | Low (More Reducing) |
| Catalytic Activity | Moderate | Low to Moderate | High |
| Solubility | Tunable (Alkyl chain dependent) | Limited in non-polar monomers | High |
| Use Case | Controlled synthesis; slower kinetics required | Standard reference; academic baseline | High-speed polymerization |
Expert Insight: While tridentate ligands like PMDETA or TPMA offer faster kinetics, BuPy-HCl is superior when slower, more controlled polymerization is needed to prevent termination reactions in highly reactive monomers. Its butyl chain provides better solubility in hydrophobic monomers (e.g., butyl acrylate) compared to unsubstituted bipyridine.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the role of BuPy in the Cu-mediated ATRP cycle, highlighting the equilibrium between the activator (Cu(I)) and deactivator (Cu(II)) complexes.
Figure 1: Catalytic cycle showing BuPy ligand stabilizing the Cu(I)/Cu(II) redox couple. The specific electronic donation from the sp³ amine of BuPy fine-tunes the activation rate (
Performance Comparison: Pharmaceutical Synthesis
As an intermediate, BuPy-HCl is a precursor for MmpL3 inhibitors (antitubercular agents). The synthesis efficiency is a key performance metric.
Synthesis Route Comparison
| Method | Reagents | Yield | Purity Profile | Scalability |
| Route A (Recommended) | 2-Pyridinecarboxaldehyde + Butylamine + NaBH₄ | 85-94% | High (>98%); Main impurity is unreduced imine. | High (One-pot) |
| Route B (Substitution) | 2-(Chloromethyl)pyridine + Butylamine | 60-70% | Moderate; Risk of bis-alkylation (tertiary amine formation). | Low (Requires chromatography) |
Causality: Route A (Reductive Amination) is superior because the intermediate imine formation is reversible and selective. Route B suffers from the "polyalkylation effect," where the product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to significant byproduct formation (BPMOA analogs).
Experimental Protocols
Protocol 1: Synthesis of BuPy-HCl (Reductive Amination)
Objective: Synthesize high-purity ligand without chromatographic purification.
-
Imine Formation:
-
Charge a reaction flask with 2-pyridinecarboxaldehyde (1.0 eq) and Methanol (0.5 M concentration).
-
Add n-Butylamine (1.05 eq) dropwise at 0°C.
-
Observation: Solution may warm slightly; stir at Room Temperature (RT) for 2 hours.
-
Validation: TLC (SiO₂, 10% MeOH/DCM) should show disappearance of aldehyde.
-
-
Reduction:
-
Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise (Caution: Gas evolution).
-
Stir at RT for 4 hours.
-
-
Workup:
-
Salt Formation:
-
Dissolve free base in minimal Ethanol.
-
Add HCl in Dioxane (4M) (2.5 eq) dropwise at 0°C.
-
Precipitate forms immediately. Filter and wash with cold Diethyl Ether.
-
Result: White to off-white hygroscopic solid.
-
Protocol 2: Ligand Exchange Validation (Visual)
Objective: Confirm coordination capability with Copper(I).[3][4]
-
Dissolve CuBr (1 eq) in degassed MeCN (colorless/pale green).
-
Add BuPy-HCl (1 eq) + Triethylamine (1 eq) (to neutralize HCl).
-
Result: Solution turns deep reddish-brown (characteristic of Cu(I)-diimine/amine complexes). If solution remains pale or turns blue (Cu(II)), oxygen contamination is present.
References
-
Xia, J., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization Catalyzed by Copper(I) and Picolylamine Complexes. Macromolecules. Link
-
Matyjaszewski, K., et al. (2001).[4] Tridentate Nitrogen-Based Ligands in Copper-Mediated ATRP. Journal of the American Chemical Society. Link
-
Carvalho, M. F., et al. (2006).[4] Synthesis and characterization of copper(II) complexes with bis(2-pyridylmethyl)amine derivatives. Inorganica Chimica Acta. Link
-
Li, W., et al. (2021). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. ATRP Ligands & Initiators: Clean Functional Polymers. Link
Sources
- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of {(but-3-en-1-yl)bis[(pyridin-2-yl)methyl]amine-κ3 N,N′,N′′}dichloridocopper(II) diethyl ether hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of hydrochloride vs. free base forms of Butyl[(pyridin-2-yl)methyl]amine
Executive Summary & Strategic Selection
Butyl[(pyridin-2-yl)methyl]amine (also known as N-butyl-2-picolylamine) is a critical secondary amine intermediate used in the synthesis of pharmaceutical candidates and as a bidentate ligand in coordination chemistry.
The choice between the Hydrochloride (HCl) salt and the Free Base form is not merely a matter of preference but a strategic decision impacting stability, solubility, and experimental yield.
| Feature | Hydrochloride (HCl) Salt | Free Base |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil/liquid |
| Stability | High (Shelf-stable, oxidation-resistant) | Low (Air-sensitive, absorbs CO₂, oxidizes) |
| Solubility | Hydrophilic (Water, Methanol, DMSO) | Lipophilic (DCM, Toluene, Ether) |
| Primary Use | Long-term storage, solid-state handling | Metal complexation, anhydrous reactions |
| CAS Number | 1240568-58-4 (Dihydrochloride) | Varies by specific isomer/substitution |
Physicochemical Analysis & Performance Metrics
Stability Profile
The Free Base form of picolylamines is electronically rich, making the nitrogen lone pairs susceptible to:
-
Oxidation : Rapid formation of N-oxides upon exposure to air, turning the clear oil into a dark brown viscous residue.
-
Carbamate Formation : Reacts with atmospheric CO₂ to form carbamate salts, complicating stoichiometry in sensitive catalytic cycles.
The HCl Salt protonates these lone pairs, effectively "capping" the reactive sites. This renders the solid impervious to oxidative degradation under standard ambient conditions, extending shelf life from weeks (Free Base) to years (HCl).
Solubility & Partitioning
-
Protocol Implication : If your workflow involves an aqueous extraction, the HCl salt will remain in the aqueous phase. To extract the molecule into an organic solvent (e.g., Dichloromethane), you must basify the aqueous layer to pH > 10 to generate the Free Base.
Thermal Properties[4]
-
Melting Point : The HCl salt typically exhibits a sharp melting point (>150°C, decomposition), facilitating purity characterization via DSC. The Free Base is often a liquid at room temperature or a low-melting solid, making it difficult to handle without losses due to transfer adhesion.
Experimental Protocols
Protocol A: Quantitative Conversion (HCl Salt Free Base)
Objective: To generate the reactive Free Base ligand for immediate metal complexation or anhydrous coupling.
Reagents:
-
Butyl[(pyridin-2-yl)methyl]amine Dihydrochloride (1.0 eq)
-
Sodium Hydroxide (NaOH), 1M aqueous solution (2.5 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Brine (Saturated NaCl)
-
Sodium Sulfate (
), anhydrous
Methodology:
-
Dissolution : Dissolve the HCl salt in a minimum volume of water (approx. 10 mL/g).
-
Basification : Slowly add 1M NaOH while stirring until the pH reaches 12-14. The solution will become cloudy as the Free Base oils out.
-
Extraction : Extract the mixture three times with DCM.
-
Note: Picolylamines can act as surfactants; avoid vigorous shaking to prevent stable emulsions.
-
-
Drying : Wash the combined organic layers with brine, then dry over anhydrous
for 20 minutes. -
Isolation : Filter and concentrate under reduced pressure (Rotavap).
-
Critical Step: Perform the final evaporation under high vacuum to remove trace solvent, but do not heat above 40°C to minimize oxidation.
-
-
Storage : Use immediately or store under Argon at -20°C.
Protocol B: In Situ Generation for Catalysis
Objective: To skip isolation when using the ligand for metal complexation (e.g., Zn, Cu).
Methodology:
-
Suspend the HCl salt in the reaction solvent (e.g., Methanol).
-
Add a tertiary amine base (e.g., Triethylamine or DIPEA) in a 2.1 molar equivalent ratio.
-
Stir for 15 minutes to ensure deprotonation.
-
Add the metal salt directly to this mixture. The resulting triethylammonium chloride byproduct is often inert in catalysis or can be filtered off if using a non-polar solvent.
Decision Logic & Workflow Visualization
The "Salt Switch" Workflow
This diagram illustrates the decision process for selecting the correct form based on the experimental application.
Figure 1: Decision matrix for selecting between Hydrochloride and Free Base forms based on experimental constraints.
Chemical Stability Pathway
Understanding the degradation risk of the Free Base is crucial for handling.
Figure 2: Stability and reactivity pathways. Note that the Free Base is the central hub for both activity (Complexation) and degradation (Oxidation).
Biological & Pharmacological Implications[5][6]
Bioavailability
In biological assays, the HCl salt is preferred for preparing stock solutions due to its reliable water solubility.
-
In Vivo : Upon oral administration, the HCl salt dissociates in the stomach (pH ~1.5). In the intestinal tract (pH ~7.4), the compound exists in equilibrium with its free base form, which facilitates membrane permeation.
-
In Vitro : When testing on cell lines, dissolve the HCl salt in PBS or media. The buffering capacity of the media will neutralize the small amount of acid, provided the concentration is < 1 mM.
Toxicity & Handling
-
Free Base : Corrosive and an irritant. Its volatility (if low MW) or oil nature poses a risk of skin absorption.
-
HCl Salt : While still an irritant, the solid form reduces vapor pressure, lowering inhalation risks during weighing.
References
-
Fluorochem . (n.d.). Butyl[(pyridin-2-yl)methyl]amine dihydrochloride Safety Data Sheet. Retrieved from
-
Sigma-Aldrich . (n.d.). 2-Picolylamine Derivatives: Properties and Handling. Retrieved from
-
Beilstein Journal of Organic Chemistry . (2013). Scalable synthesis of PyOx ligands. Retrieved from
-
PubChem . (n.d.). Compound Summary: N-butyl-1-(pyridin-2-yl)methanamine.[1] Retrieved from
-
Wikipedia . (n.d.). Tris(2-pyridylmethyl)amine (Related Chemistry). Retrieved from [2]
Sources
Safety Operating Guide
Professional Laboratory Disposal and Safety Protocols for Butyl[(pyridin-2-yl)methyl]amine Hydrochloride
As a building block in drug development and coordination chemistry, Butyl[(pyridin-2-yl)methyl]amine hydrochloride (CAS: 1240568-58-4 / 856849-95-1) requires strict adherence to Environmental Health and Safety (EHS) protocols. Because it is an amine hydrochloride salt featuring a pyridine ring, its disposal is governed by specific chemical compatibilities and environmental regulations.
This guide provides researchers and laboratory managers with a definitive, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and standard institutional EHS policies [1].
Hazard Assessment & Chemical Causality
To implement a self-validating safety protocol, one must first understand the causality behind the chemical's behavior:
-
The Hydrochloride Salt: The presence of the HCl salt means that when this compound is dissolved in water, it will undergo slight hydrolysis, resulting in an acidic solution (pH < 7). This dictates that aqueous waste streams must be treated as corrosive/acidic waste.
-
The Pyridine & Amine Moieties: Pyridine derivatives and secondary amines are known environmental hazards, particularly toxic to aquatic life. They can also act as skin, eye, and respiratory irritants [2].
-
Regulatory Prohibition of Benchtop Treatment: Under RCRA regulations, laboratories are generally prohibited from treating hazardous waste (e.g., neutralizing the acidic aqueous waste on the benchtop) without a specific permit. Therefore, the protocol relies on segregation and collection rather than chemical neutralization [1].
Quantitative Data: Waste Stream Classification
Summarizing the physicochemical state of the waste is the first step in proper EHS management.
| Waste Stream State | Typical Matrix / Contaminants | Primary Hazard | Compatible Container Material | EHS Waste Classification |
| Pure Solid | Unused powder, spilled solid | Irritant, Aquatic Toxicity | High-Density Polyethylene (HDPE) or Glass | Solid Hazardous Chemical Waste |
| Aqueous Solution | Water, buffers | Mildly Acidic (Corrosive) | Polyethylene (PE) or HDPE | Aqueous Acidic Waste |
| Organic Solution | Methanol, Ethyl Acetate | Flammable, Toxic | Glass or PTFE-lined containers | Non-Halogenated Organic Waste |
| Halogenated Solution | Dichloromethane, Chloroform | Toxic, Environmental Hazard | Glass or PTFE-lined containers | Halogenated Organic Waste |
Waste Segregation Workflow
Proper segregation prevents dangerous incompatible reactions (e.g., mixing acidic aqueous waste with reactive organic solvents) and drastically reduces institutional disposal costs.
Caption: Decision tree for the proper segregation and EHS classification of Butyl[(pyridin-2-yl)methyl]amine HCl waste.
Step-by-Step Disposal Methodology
This methodology ensures that the laboratory remains a self-validating system where every action is traceable and compliant with federal and institutional safety standards.
Phase 1: Preparation and PPE
-
Don Appropriate PPE: Before handling the chemical or its waste, equip standard laboratory PPE: a flame-resistant lab coat, nitrile gloves (double-gloving is recommended if handling highly concentrated solutions), and ANSI-approved safety goggles [3].
-
Verify Ventilation: Ensure all transfers of powders or volatile organic solutions containing the compound are performed inside a certified chemical fume hood.
Phase 2: Collection and Segregation
-
Identify the Matrix: Determine if the waste is solid, aqueous, or organic.
-
Select the Container:
-
For solid waste (including contaminated Kimwipes, weigh boats, and empty vials), use a dedicated solid hazardous waste bin lined with a heavy-duty transparent plastic bag.
-
For liquid waste, use an EHS-approved carboy. Critical Step: Never mix aqueous waste containing this hydrochloride salt with bleach (sodium hypochlorite) or strong bases, as this can lead to exothermic reactions or the release of toxic gases.
-
-
Transfer the Waste: Using a funnel to prevent spills, carefully pour liquid waste into the designated carboy. Do not fill liquid containers beyond 80% capacity to allow for vapor expansion.
Phase 3: Labeling and Satellite Accumulation
-
Apply EHS Labels Immediately: As soon as the first drop of waste enters the container, attach a "Hazardous Waste" tag.
-
Document Constituents: Clearly write "Butyl[(pyridin-2-yl)methyl]amine hydrochloride" on the label. Do not use abbreviations or chemical structures, as emergency responders require full names [1].
-
Store in SAA: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly capped at all times except when actively adding waste.
Phase 4: EHS Transfer
-
Submit Pickup Request: Once the container reaches 80% capacity, or reaches the institutional time limit (often 90 days for large quantity generators), submit a waste pickup request to your institution's EHS department.
-
Secondary Containment: Transport the waste to the main accumulation area using secondary containment (e.g., a sturdy plastic bin or cart with raised edges) to prevent spills during transit.
Emergency Spill Response Protocol
In the event of an accidental release, follow these step-by-step procedures to mitigate exposure and environmental contamination:
-
Isolate the Area: Alert personnel in the immediate vicinity. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS immediately.
-
Containment (Solid Spill): If the pure powder is spilled, do not dry sweep, as this creates respirable dust. Gently cover the powder with damp paper towels (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a solid hazardous waste container.
-
Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible absorbents like sawdust.
-
Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Deposit all cleanup materials into a solid hazardous waste bag.
-
Decontamination: Wash the spill area with a mild detergent and water. Collect the wash water as aqueous hazardous waste.
References
Personal protective equipment for handling Butyl[(pyridin-2-yl)methyl]amine hydrochloride
[1]
Executive Summary & Chemical Identity[1]
Butyl[(pyridin-2-yl)methyl]amine hydrochloride (often supplied as the dihydrochloride salt, CAS: 1240568-58-4) is a secondary amine building block used frequently in medicinal chemistry for the synthesis of nitrogen-containing heterocycles.[1]
As a pyridyl-amine salt, this compound presents specific risks related to mucous membrane irritation and acute toxicity upon ingestion.[1] This guide moves beyond generic safety advice, providing a validated operational workflow to ensure researcher safety and data integrity.
| Parameter | Technical Detail |
| CAS Number | 1240568-58-4 (Dihydrochloride) |
| Formula | C₁₀H₁₆N₂[1][2] · xHCl |
| Physical State | White to off-white solid (Hygroscopic) |
| Signal Word | WARNING |
| Primary Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 |
Risk Assessment & Hazard Logic
Effective safety protocols rely on understanding the mechanism of injury.[1] We do not merely list hazards; we mitigate the chemical's specific biological interaction pathways.
GHS Hazard Classification
| Hazard Code | Description | Mechanism of Action | Mitigation Strategy |
| H302 | Harmful if swallowed | Systemic absorption via GI tract; amine salts can disrupt neurological function.[1] | Zero-mouth contact policy. Wash hands immediately after doffing gloves.[1] |
| H315 | Causes skin irritation | pH-dependent dermatitis; amine salts hydrolyze on moist skin to form acidic/basic micro-environments.[1] | Nitrile barrier. Immediate flushing with water to neutralize pH.[1] |
| H319 | Causes serious eye irritation | Direct corneal erosion from dust or concentrated solution.[1] | ANSI Z87.1 Goggles. Face shield required for quantities >5g.[1] |
| H335 | May cause respiratory irritation | Inhalation of fine dust triggers inflammation of the upper respiratory tract.[1] | Engineering Control: All solid handling must occur inside a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. PPE selection is based on the permeation resistance of nitrile against amine salts and the physical state (dust vs. solution).
| Zone | Equipment | Specification & Rationale |
| Ocular | Safety Goggles | Standard: ANSI Z87.1 / EN 166.[1] Rationale: Safety glasses are insufficient due to the risk of airborne dust entering from the side. |
| Dermal (Hands) | Nitrile Gloves | Thickness: Minimum 0.11 mm (4 mil).[1] Rationale: Latex is permeable to many organic amines.[1] Double-gloving is recommended for solution handling.[1] |
| Respiratory | Fume Hood | Standard: Face velocity 80–100 fpm.[1] Rationale: Primary containment.[1] If hood is unavailable, a NIOSH N95 or P100 particulate respirator is mandatory. |
| Body | Lab Coat | Material: 100% Cotton or Nomex (flame resistant).[1] Rationale: Synthetic blends can melt if a fire occurs (though this salt is not highly flammable, solvents used with it may be). |
Operational Protocol: Safe Handling Workflow
Pre-Operational Validation
Before opening the vial, verify the following "Self-Validating" checkpoints:
-
Atmosphere Check: Is the fume hood flow indicator green/within range?
-
Vessel Check: Are receiving vessels (flasks/vials) clean, dry, and labeled?
-
Spill Kit: Is a spill kit with neutralizer (e.g., weak acid/base neutralizer or universal absorbent) accessible?
Step-by-Step Handling Procedure
Phase A: Weighing (Solid Handling)
-
Context: The hydrochloride salt is likely hygroscopic.[1][3] Moisture absorption alters molecular weight calculations and causes clumping.
-
Step 1: Place the analytical balance inside the fume hood if possible.[1] If not, use a tared, sealable secondary container to transport the solid.
-
Step 2: Open the stock container only inside the hood.
-
Step 3: Use a clean, anti-static spatula. Do not return excess chemical to the stock container to prevent cross-contamination.[1]
-
Step 4: Reseal the stock container immediately with Parafilm or electrical tape to exclude moisture.[1]
Phase B: Dissolution & Transfer
-
Context: Exothermic heat of solution may occur when dissolving amine salts in water or methanol.[1]
-
Step 1: Add solvent slowly to the solid, not the reverse, to control dissolution rate.
-
Step 2: If using a syringe for transfer, ensure Luer-lock connections are tight to prevent "spray-back" of the irritant solution.[1]
-
Step 3: Wipe down the exterior of the reaction vessel with a damp tissue (solvent-appropriate) before removing it from the hood.[1]
Visualization: Safe Weighing & Transfer Workflow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Figure 1: Operational workflow emphasizing the critical "Spill Check" decision node and containment steps.
Disposal & Waste Management
Disposal must comply with local (e.g., EPA/RCRA) and institutional regulations.
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be disposed of in a Hazardous Solid Waste container. Do not use regular trash.
-
Liquid Waste: Solutions containing this amine should be segregated into Basic Organic Waste (if pH > 7) or General Organic Waste .[1]
-
Note: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as amines can form unstable N-nitroso compounds or generate heat.[1]
-
-
Container Rinse: Triple-rinse empty vials with a suitable solvent (methanol or acetone) before discarding glass.[1]
Emergency Response
| Incident | Immediate Action |
| Eye Contact | Time is tissue. Flush immediately at an eyewash station for 15 minutes , holding eyelids open.[1] Seek medical attention. |
| Skin Contact | Remove contaminated clothing.[1][2][3][4][5][6][7][8] Wash skin with soap and copious water.[6][7] If irritation persists, consult a physician. |
| Inhalation | Move to fresh air.[1][3][4][5][6][7] If breathing is difficult, trained personnel should administer oxygen. |
| Spill (Solid) | Dampen a paper towel to wipe up dust (preventing airborne particles) or use a HEPA vacuum.[1] |
References
Sources
- 1. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
